Chloro[tri(p-tolyl)phosphine]gold(I)
Description
The exact mass of the compound Chloro[tri(p-tolyl)phosphine]gold(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro[tri(p-tolyl)phosphine]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[tri(p-tolyl)phosphine]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chlorogold;tris(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGSPBDJCGVPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578607 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28978-10-1 | |
| Record name | Chlorogold--tris(4-methylphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28978-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chloro[tri(p-tolyl)phosphine]gold(I): A Technical Guide for Advanced Synthesis and Therapeutic Development
CAS Number: 28978-10-1
Abstract
This technical guide provides an in-depth examination of Chloro[tri(p-tolyl)phosphine]gold(I), a key organogold(I) compound pivotal to advancements in homogeneous catalysis and medicinal chemistry. We will dissect its structural characteristics, outline a robust synthetic protocol, and detail methods for its comprehensive characterization. The narrative emphasizes the causality behind its reactivity, particularly in the generation of catalytically active cationic gold species. Furthermore, this guide explores its burgeoning role in drug development, with a mechanistic focus on its function as an inhibitor of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis and a validated target in oncology. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights.
Introduction to Gold(I) Phosphine Complexes
Gold, often perceived as inert, exhibits remarkable chemical versatility when coordinated in its +1 oxidation state. Gold(I) phosphine complexes, such as the subject of this guide, represent a cornerstone of modern organogold chemistry. Characterized by a linear, two-coordinate geometry, these compounds balance stability with high reactivity, making them exceptional precursors and catalysts. The phosphine ligand is not a mere spectator; its steric and electronic properties are tunable, allowing for precise control over the reactivity and stability of the gold center.[1] The labile nature of the Au-P bond is fundamental to the catalytic activity and ligand exchange reactions that define their utility.[2]
The electron-donating methyl groups at the para position of the tolyl rings in tri(p-tolyl)phosphine make it a stronger electron-donating ligand than the unsubstituted triphenylphosphine. This increased electron density on the phosphorus atom strengthens the Au-P bond and modulates the electronic properties of the gold center, which can influence its catalytic activity and stability.[1]
Core Properties of Chloro[tri(p-tolyl)phosphine]gold(I)
Nomenclature and Chemical Identifiers
-
Systematic Name: Chloro[tris(4-methylphenyl)phosphine]gold(I)
-
Common Synonym: Chlorotri(p-tolyl)phosphinegold(I)
-
CAS Number: 28978-10-1[3]
-
Molecular Formula: C₂₁H₂₁AuClP[4]
-
InChI Key: QHHGSPBDJCGVPV-UHFFFAOYSA-M[5]
Physicochemical Properties
The key properties of this stable, white crystalline solid are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 536.78 g/mol | [4] |
| Appearance | White to off-white solid/crystals | N/A |
| Melting Point | 205-210 °C | [6] |
| Solubility | Soluble in dichloromethane, chloroform; moderately soluble in ethanol. | [7] |
| Stability | Air-stable solid | [7] |
Structural Analysis
X-ray crystallographic studies provide definitive insight into the molecular architecture of Chloro[tri(p-tolyl)phosphine]gold(I). The gold(I) center adopts a nearly perfect linear coordination geometry, a hallmark of d¹⁰ metal complexes.[8]
-
Coordination Geometry: Linear
-
P—Au—Cl Bond Angle: 179.4°[8]
-
Au—P Bond Length: 2.243 Å[8]
-
Au—Cl Bond Length: 2.281 Å[8]
The linear arrangement minimizes steric repulsion and is electronically favored for the Au(I) center.
Caption: Molecular structure of Chloro[tri(p-tolyl)phosphine]gold(I).
Synthesis and Characterization
The synthesis of chloro(phosphine)gold(I) complexes is well-established and typically proceeds via the reduction of a gold(III) salt in the presence of the desired phosphine ligand. The phosphine acts as both a reducing agent and a coordinating ligand.
Synthetic Pathway
The most common and reliable synthesis involves the reaction of chloroauric acid (HAuCl₄) with two equivalents of tri(p-tolyl)phosphine. One equivalent of the phosphine reduces Au(III) to Au(I), becoming oxidized to the corresponding phosphine oxide, while the second equivalent coordinates to the resulting Au(I)Cl species.
Caption: General workflow for the synthesis of Chloro[tri(p-tolyl)phosphine]gold(I).
Detailed Experimental Protocol
This protocol is adapted from the robust synthesis of the analogous chloro(triphenylphosphine)gold(I).[9]
-
Materials: Chloroauric acid trihydrate (HAuCl₄·3H₂O), Tri(p-tolyl)phosphine, 95% Ethanol, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve chloroauric acid trihydrate (1.0 eq.) in approximately 50 mL of 95% ethanol per gram of HAuCl₄·3H₂O.
-
In a separate beaker, prepare a solution of tri(p-tolyl)phosphine (2.1 eq.) in 95% ethanol.
-
Slowly add the phosphine solution to the stirring chloroauric acid solution at room temperature. A white precipitate should form almost immediately.
-
Continue stirring the suspension for 10-15 minutes to ensure the reaction goes to completion.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with generous portions of 95% ethanol to remove the phosphine oxide byproduct, followed by diethyl ether to facilitate drying.
-
Dry the purified white crystalline product under high vacuum.
-
-
Self-Validation: The formation of a white precipitate is a primary indicator of product formation. The purity can be confirmed by melting point determination and the spectroscopic methods outlined below. The expected yield is typically high (>90%).
Spectroscopic and Analytical Characterization
-
³¹P NMR Spectroscopy: This is the most direct method for characterizing phosphine coordination. In a suitable solvent (e.g., CDCl₃), Chloro[tri(p-tolyl)phosphine]gold(I) is expected to exhibit a single, sharp resonance. The coordination to gold causes a significant downfield shift compared to the free tri(p-tolyl)phosphine ligand (which appears around -7 ppm). The precise chemical shift for gold(I) phosphine complexes can vary, but typically falls in the range of +20 to +45 ppm relative to 85% H₃PO₄.[10][11] The absence of a signal near -7 ppm confirms the consumption of the starting phosphine ligand.
-
Infrared (IR) Spectroscopy: Key vibrational bands can confirm the structure. Look for characteristic C-H and C=C stretching frequencies of the tolyl groups. A key diagnostic band is the Au-Cl stretch, which typically appears in the far-IR region around 330 cm⁻¹.
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H) and purity of the synthesized compound.
Reactivity and Mechanistic Insights
The primary utility of Chloro[tri(p-tolyl)phosphine]gold(I) in catalysis stems from its role as a stable precatalyst. The active catalytic species is typically a cationic gold(I) complex, generated in situ by abstracting the chloride ligand.
Generation of the Catalytically Active Species
The chloride ligand can be readily removed by treatment with a silver salt of a non-coordinating anion, such as AgSbF₆, AgBF₄, or AgOTf. The silver cation coordinates to the chloride, precipitating as insoluble AgCl and leaving the cationic [Au(P(p-tolyl)₃)]⁺ species in solution, coordinated by the weakly coordinating anion.[2] This electrophilic gold cation is the highly active species in catalytic cycles.
Caption: Activation of the precatalyst to the active cationic gold(I) species.
This activation strategy is central to nearly all catalytic applications of this compound, rendering alkynes, allenes, and alkenes highly susceptible to nucleophilic attack.
Applications in Drug Development and Catalysis
Catalyst in Organic Synthesis
As an efficient π-acid, the [Au(P(p-tolyl)₃)]⁺ catalyst is highly effective in a wide array of organic transformations, particularly those involving the activation of carbon-carbon multiple bonds. Its applications include:
-
Cycloisomerization of Enynes: Catalyzing the intramolecular reaction between an alkene and an alkyne to form complex carbocyclic and heterocyclic structures.
-
Nucleophilic Additions to Alkynes: Facilitating the addition of water, alcohols, carboxylic acids, and amines to alkynes (hydrofunctionalization).
-
Rearrangement Reactions: Promoting complex skeletal rearrangements, such as the Meyer-Schuster and Rupe rearrangements.
The enhanced electron-donating ability of the tri(p-tolyl)phosphine ligand, compared to triphenylphosphine, can increase the electron density on the gold center, potentially modifying its π-acidity and influencing the rate and selectivity of these catalytic transformations.
Potential as a Therapeutic Agent: Targeting Thioredoxin Reductase
A growing body of research has identified gold(I) phosphine complexes as potent inhibitors of the thioredoxin system.[9] This system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to aggressive proliferation and drug resistance.
Mechanism of Action: Gold(I) complexes are soft electrophiles with a high affinity for soft nucleophiles like selenocysteine. The active site of mammalian TrxR contains a rare selenocysteine residue that is essential for its catalytic activity. Chloro[tri(p-tolyl)phosphine]gold(I), or more accurately, the [Au(P(p-tolyl)₃)]⁺ cation formed after chloride dissociation, is believed to irreversibly bind to this selenocysteine residue.[9] This covalent modification inactivates the enzyme, leading to:
-
Disruption of Redox Homeostasis: Inability to reduce thioredoxin leads to an accumulation of oxidized proteins.
-
Increased Oxidative Stress: The cell loses a primary defense mechanism against reactive oxygen species (ROS).
-
Induction of Apoptosis: The overwhelming oxidative stress triggers programmed cell death pathways, selectively killing cancer cells that operate under a higher basal level of oxidative stress.
This targeted mechanism makes Chloro[tri(p-tolyl)phosphine]gold(I) and related analogues promising candidates for the development of novel anticancer therapeutics, particularly for drug-resistant tumors.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light. It is stable under normal laboratory conditions.
-
Toxicity: While specific toxicity data for this compound is limited, gold complexes should be handled with care. They can be irritants and may have cytotoxic properties.
Conclusion and Future Outlook
Chloro[tri(p-tolyl)phosphine]gold(I) is more than a simple chemical reagent; it is a versatile tool for molecular innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable precursor for generating highly active gold(I) catalysts. The tunability of the phosphine ligand continues to offer opportunities for fine-tuning catalytic performance. In parallel, its potent and selective inhibition of thioredoxin reductase places it at the forefront of a promising class of next-generation therapeutic agents. Future research will likely focus on conjugating this gold(I) phosphine moiety to targeting vectors for tissue-specific drug delivery and on developing novel catalytic transformations that leverage its unique electronic properties.
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ChemWhat. Chloro[tri(p-tolyl)phosphine]gold(I),97% CAS#: 28978-10-1. Available from: [Link]
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Chloro[tri(p-tolyl)phosphine]gold(I) molecular weight
An In-Depth Technical Guide to the Molecular Weight of Chloro[tri(p-tolyl)phosphine]gold(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, first-principles determination of the molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I), a significant coordination complex in contemporary chemical research. The document delineates a step-by-step methodology, beginning with the precise determination of the molecular formula from its constituent parts and culminating in a final molecular weight calculated using the most recent standard atomic weights set forth by the International Union of Pure and Applied Chemistry (IUPAC). By explaining the causality behind each step—from structural formula derivation to the significance of isotopic abundances for certain elements—this guide serves as an authoritative reference for ensuring accuracy in both theoretical and experimental applications, which is critical for fields ranging from catalysis to medicinal chemistry.
Introduction to Chloro[tri(p-tolyl)phosphine]gold(I)
Chloro[tri(p-tolyl)phosphine]gold(I) is a gold(I) coordination complex featuring a central gold atom bonded to a chloride ion and a tri(p-tolyl)phosphine ligand. As with many gold(I) compounds, it adopts a characteristic linear coordination geometry.[1] This air-stable, colorless solid is a crucial precursor and reagent in the synthesis of more complex gold compounds, finding applications in homogenous catalysis and as a building block for potential therapeutic agents.
Accurate knowledge of its molecular weight is fundamental for all quantitative aspects of research, including reaction stoichiometry, preparation of standard solutions, and analytical characterization. This guide provides the definitive methodology for its calculation.
Caption: Simplified molecular structure of Chloro[tri(p-tolyl)phosphine]gold(I).
Foundational Principles of Molecular Weight Calculation
The molecular weight of a compound, or more precisely its molar mass (expressed in g/mol ), is the sum of the atomic weights of all the constituent atoms in its molecular formula. The standard for these atomic weights is maintained by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[2]
It is crucial to recognize that the atomic weight of an element is a weighted average of the masses of its stable isotopes, reflecting their natural abundance. This is why elements like chlorine have non-integer atomic weights.[3][4][5] For monoisotopic elements such as gold and phosphorus, the atomic weight is the mass of that single stable isotope.[6][7] Using these standardized values is a self-validating protocol, as it ensures consistency and comparability across all scientific research.
Step-by-Step Calculation Methodology
The determination of the molecular weight is a systematic process grounded in the chemical identity of the compound.
Step 3.1: Establishing the Correct Molecular Formula
The first and most critical step is to accurately deconstruct the chemical name to derive the molecular formula.
-
Identify the Central Metal and Anionic Ligand : "Chloro" indicates a chlorine atom (Cl), and "gold(I)" indicates a gold atom (Au).
-
Deconstruct the Phosphine Ligand : The name "tri(p-tolyl)phosphine" describes the organophosphorus ligand.
-
Phosphine : A central phosphorus atom (P).
-
p-tolyl : A toluene molecule attached at the para position (position 4) and acting as a substituent. Its formula is C₆H₄CH₃, or C₇H₇.
-
Tri(p-tolyl) : Three of these p-tolyl groups are bonded to the phosphorus atom.
-
-
Assemble the Ligand Formula : The formula for the tri(p-tolyl)phosphine ligand is P(C₇H₇)₃, which simplifies to C₂₁H₂₁P.
-
Combine All Components : The complete complex consists of one gold atom, one chlorine atom, and one tri(p-tolyl)phosphine ligand.
This assembly gives the final, correct molecular formula: C₂₁H₂₁AuClP . This formula is corroborated by crystallographic studies.[1]
Step 3.2: Compiling Standard Atomic Weights
The next step is to gather the standard atomic weights for each element present in the formula from authoritative sources.
| Element | Symbol | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | C | 12.011 | [8][9][10] |
| Hydrogen | H | 1.008 | [11][12][13] |
| Gold | Au | 196.966570 | [14] |
| Chlorine | Cl | 35.45 | [3][15] |
| Phosphorus | P | 30.974 | [16][17][18][19] |
Step 3.3: Summation to Determine the Final Molecular Weight
The final step involves multiplying the count of each atom by its atomic weight and summing the results. This protocol ensures that every component's mass is accounted for, providing a verifiable and accurate final value.
Caption: Workflow for calculating the molecular weight of a chemical compound.
Data Summary and Verification
The following table summarizes the complete calculation, providing a clear and easily comparable breakdown of the data.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 21 | 12.011 | 252.231 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Gold | Au | 1 | 196.966570 | 196.966570 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Phosphorus | P | 1 | 30.974 | 30.974 |
| Total | Molecular Weight | 536.790 |
The calculated molecular weight of 536.790 g/mol is in excellent agreement with the value of 536.79 reported in the crystallographic literature for this compound, thereby validating this methodology.[1]
Conclusion
The molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I) is definitively calculated to be 536.790 g/mol . This value is derived from its precise molecular formula, C₂₁H₂₁AuClP, and the application of standard atomic weights issued by IUPAC. For professionals in research and drug development, the rigorous and systematic application of this methodology is paramount. It ensures the highest degree of accuracy in all quantitative work, from the synthesis of novel compounds to the formulation of potential pharmaceuticals, thereby upholding the principles of scientific integrity and reproducibility.
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An In-Depth Technical Guide to the Synthesis of Chloro[tri(p-tolyl)phosphine]gold(I)
This guide provides a comprehensive overview of the synthesis of Chloro[tri(p-tolyl)phosphine]gold(I), a valuable reagent and precursor in coordination chemistry, catalysis, and the development of potential therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into two robust synthetic protocols, the underlying chemical principles, safety considerations, and essential characterization techniques.
Introduction: The Significance of Gold(I) Phosphine Complexes
Gold(I) complexes, particularly those featuring phosphine ligands, are a cornerstone of modern inorganic and organometallic chemistry. The linear, two-coordinate geometry of many Au(I) centers, stabilized by the strong σ-donating properties of phosphine ligands, imparts unique reactivity and stability. These complexes are not only pivotal in a myriad of catalytic transformations but have also garnered significant attention for their potential biological activities, including anticancer and anti-arthritic properties. Chloro[tri(p-tolyl)phosphine]gold(I) (CAS No: 28978-10-1), with its electron-rich tri(p-tolyl)phosphine ligand, is a key member of this class of compounds, offering a versatile platform for further chemical exploration.
Mechanistic Insight: The Formation of a Gold-Phosphorus Bond
The synthesis of Chloro[tri(p-tolyl)phosphine]gold(I) hinges on the formation of a stable gold-phosphorus bond. This is typically achieved through one of two primary pathways:
-
Reductive Complexation: This approach involves the reduction of a gold(III) precursor, most commonly chloroauric acid (HAuCl₄), in the presence of the phosphine ligand. The phosphine serves a dual role: as a reducing agent, converting Au(III) to Au(I), and as a ligand to stabilize the resulting gold(I) center. In this process, a portion of the phosphine is oxidized to the corresponding phosphine oxide.
-
Ligand Substitution: A more direct route involves the displacement of a labile ligand from a pre-formed gold(I) complex. A common and highly effective precursor for this method is chloro(dimethyl sulfide)gold(I), [(CH₃)₂SAuCl]. The weakly coordinated dimethyl sulfide is readily displaced by the stronger σ-donating tri(p-tolyl)phosphine, yielding the desired product with high efficiency.
Synthesis Protocols
Two reliable methods for the synthesis of Chloro[tri(p-tolyl)phosphine]gold(I) are detailed below. The choice of method may depend on the availability of starting materials and desired scale.
Protocol 1: Synthesis via Reduction of Chloroauric Acid
This protocol is adapted from the well-established synthesis of the analogous triphenylphosphine complex.[1][2] It offers a direct route from a common gold precursor.
Reaction Scheme: HAuCl₄ + 2 P(p-tolyl)₃ + H₂O → [AuCl(P(p-tolyl)₃)] + O=P(p-tolyl)₃ + 3 HCl
Materials and Equipment:
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Tri(p-tolyl)phosphine
-
Ethanol (95% or absolute)
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of Reagents: In a round-bottom flask, dissolve chloroauric acid trihydrate (1.0 eq) in approximately 10-15 mL of ethanol per gram of HAuCl₄·3H₂O. In a separate beaker, prepare a solution of tri(p-tolyl)phosphine (2.2 eq) in ethanol.
-
Reaction: While stirring the chloroauric acid solution, slowly add the tri(p-tolyl)phosphine solution. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a condenser to the flask and gently heat the reaction mixture to reflux for 1-2 hours. This ensures the complete reduction of Au(III) and complexation.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the phosphine oxide byproduct, followed by a wash with diethyl ether.
-
Drying: Dry the purified Chloro[tri(p-tolyl)phosphine]gold(I) under vacuum.
Protocol 2: Synthesis via Ligand Substitution
This method utilizes the air-stable and commercially available chloro(dimethyl sulfide)gold(I) precursor, offering a high-yield and clean reaction.[3][4][5]
Reaction Scheme: [(CH₃)₂SAuCl] + P(p-tolyl)₃ → [AuCl(P(p-tolyl)₃)] + (CH₃)₂S
Materials and Equipment:
-
Chloro(dimethyl sulfide)gold(I)
-
Tri(p-tolyl)phosphine
-
Dichloromethane (CH₂Cl₂)
-
Hexane or Pentane
-
Magnetic stirrer
-
Schlenk flask or round-bottom flask with an inert gas inlet
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of Gold Precursor: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloro(dimethyl sulfide)gold(I) (1.0 eq) in dichloromethane.
-
Ligand Addition: In a separate flask, dissolve tri(p-tolyl)phosphine (1.0-1.1 eq) in dichloromethane.
-
Reaction: Slowly add the tri(p-tolyl)phosphine solution to the stirring solution of the gold precursor at room temperature. The reaction is typically rapid.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Precipitation: Once the reaction is complete, reduce the volume of the dichloromethane solution under reduced pressure. Add an anti-solvent such as hexane or pentane to precipitate the product.
-
Isolation and Washing: Collect the white solid by vacuum filtration, wash with hexane or pentane to remove any impurities, and dry under vacuum.
| Parameter | Protocol 1 (Reductive Complexation) | Protocol 2 (Ligand Substitution) |
| Gold Precursor | Chloroauric acid (HAuCl₄) | Chloro(dimethyl sulfide)gold(I) |
| Stoichiometry (P:Au) | ~2.2 : 1 | ~1.1 : 1 |
| Byproducts | Tri(p-tolyl)phosphine oxide, HCl | Dimethyl sulfide |
| Typical Solvents | Ethanol | Dichloromethane, Hexane/Pentane |
| Advantages | Utilizes a common gold salt | High yield, clean reaction, mild conditions |
| Disadvantages | Formation of phosphine oxide byproduct | Requires a pre-synthesized gold(I) precursor |
Workflow Visualization
Sources
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Useful Gold(I) Complex Precursor Usable for the Preparation of Various Gold(I) Complexes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Synthesis of Chloro[tri(p-tolyl)phosphine]gold(I) from HAuCl₄: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of chloro[tri(p-tolyl)phosphine]gold(I), a valuable precursor in catalysis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the synthesis from tetrachloroauric(III) acid (HAuCl₄), including the underlying reaction mechanism, a step-by-step experimental protocol, and thorough characterization of the final product. Emphasis is placed on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability. This guide is designed to be a self-validating resource, grounded in authoritative references to support key claims and procedural standards.
Introduction: Strategic Importance of Gold(I) Phosphine Complexes
Gold(I) complexes, particularly those featuring phosphine ligands, have emerged as a pivotal class of compounds in modern chemistry. Their linear geometry and the unique electronic properties of the gold(I) center render them highly effective catalysts for a range of organic transformations. Furthermore, the cytotoxic properties of these complexes have garnered significant interest in the field of medicinal chemistry, with ongoing research into their potential as anticancer agents.
Chloro[tri(p-tolyl)phosphine]gold(I) serves as a key building block in the synthesis of more elaborate gold(I) catalysts and therapeutic agents. The tri(p-tolyl)phosphine ligand, with its electron-donating methyl groups, modulates the electronic properties of the gold center, influencing its reactivity and stability. This guide provides a detailed methodology for the reliable synthesis of this important compound from the common gold precursor, tetrachloroauric(III) acid.
Reaction Mechanism and Stoichiometry: A Redox-Coupled Ligand Association
The synthesis of chloro[tri(p-tolyl)phosphine]gold(I) from tetrachloroauric(III) acid is a fascinating process that involves the simultaneous reduction of the gold center and coordination of the phosphine ligand. The overall balanced chemical equation for this transformation is:
HAuCl₄ + 2 P(p-tolyl)₃ → (p-tolyl)₃PAuCl + (p-tolyl)₃PO + 3 HCl
At the heart of this reaction is a redox process where the phosphine ligand acts as both a reducing agent and a coordinating ligand. The gold(III) in HAuCl₄ is reduced to gold(I), while one equivalent of the tri(p-tolyl)phosphine is oxidized to tri(p-tolyl)phosphine oxide. The second equivalent of the phosphine then coordinates to the resulting gold(I) chloride to form the stable, linear product.
The use of a 2:1 stoichiometric ratio of the phosphine to the gold salt is therefore critical for driving the reaction to completion and ensuring high yields of the desired product. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which facilitates the dissolution of the reactants and the precipitation of the product upon formation.
Reaction Pathway Overview
Caption: Reaction pathway for the synthesis of chloro[tri(p-tolyl)phosphine]gold(I).
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |
| Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | ≥99.9% trace metals basis | Sigma-Aldrich | Corrosive and hygroscopic. Handle with care. |
| Tri(p-tolyl)phosphine | 99% | Strem Chemicals | Air-sensitive. Handle under an inert atmosphere if possible. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Use of anhydrous solvent is recommended for best results. |
| Round-bottom flask with stir bar | Appropriate size for the scale | Standard laboratory supplier | Ensure glassware is clean and dry. |
| Stir plate | - | Standard laboratory supplier | - |
| Filtration apparatus (Büchner funnel, filter flask) | - | Standard laboratory supplier | - |
| Inert atmosphere setup (optional but recommended) | Schlenk line or glovebox | - | Minimizes oxidation of the phosphine ligand. |
Safety Precautions
-
Tetrachloroauric(III) acid (HAuCl₄): Corrosive and can cause severe skin burns and eye damage[1]. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Tri(p-tolyl)phosphine: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
Synthetic Procedure
-
Preparation of Reactant Solutions:
-
In a round-bottom flask, dissolve tri(p-tolyl)phosphine (2.0 equivalents) in anhydrous ethanol. Gentle warming may be required to achieve complete dissolution.
-
In a separate container, prepare a solution of tetrachloroauric(III) acid trihydrate (1.0 equivalent) in anhydrous ethanol.
-
-
Reaction Execution:
-
While stirring the tri(p-tolyl)phosphine solution, slowly add the tetrachloroauric(III) acid solution dropwise.
-
A color change and the formation of a precipitate should be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble byproducts.
-
Further wash the product with diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain crude chloro[tri(p-tolyl)phosphine]gold(I).
-
Purification
Recrystallization is the most common method for purifying chloro(phosphine)gold(I) complexes.
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of dichloromethane/hexane or chloroform/hexane is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., dichloromethane).
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold portion of the non-solvent, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization of Chloro[tri(p-tolyl)phosphine]gold(I)
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁AuClP | Calculated |
| Molecular Weight | 536.79 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
Spectroscopic and Crystallographic Data
-
X-ray Crystallography: The definitive method for structural elucidation. The crystal structure of chloro[tri(p-tolyl)phosphine]gold(I) has been reported, confirming its linear geometry.
Key Structural Parameters:
| Parameter | Value | Reference |
| Au-P bond length | 2.243 Å | |
| Au-Cl bond length | 2.281 Å | |
| P-Au-Cl bond angle | 179.4° |
The near-linear P-Au-Cl bond angle is characteristic of two-coordinate gold(I) complexes.
Conclusion: A Reliable Pathway to a Key Gold(I) Precursor
The synthesis of chloro[tri(p-tolyl)phosphine]gold(I) from tetrachloroauric(III) acid is a robust and high-yielding procedure. By understanding the underlying redox mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable compound. The provided characterization data, particularly the crystallographic parameters, offer a definitive means of product verification. This guide serves as a practical and scientifically grounded resource for chemists in both academic and industrial settings, facilitating further exploration into the rich chemistry and potential applications of gold(I) phosphine complexes.
References
-
Cookson, P. D., & Tiekink, E. R. T. (1994). Chloro[tri(p-tolyl)phosphine]gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1896–1898. [Link]
-
ResearchGate. (n.d.). How to prepare HAuCl4 solution? Retrieved from [Link]
-
PubChem. (n.d.). Chloro(triphenylphosphine)gold. Retrieved from [Link]
Sources
Introduction: The Significance of Gold(I) Phosphine Complexes
An In-depth Technical Guide to the Crystal Structure of Chloro[tri(p-tolyl)phosphine]gold(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the crystal structure of chloro[tri(p-tolyl)phosphine]gold(I), a significant organogold compound. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecular architecture, its implications for chemical reactivity, and its role in the design of novel therapeutic agents and catalysts. We will explore the nuances of its synthesis, crystallization, and the detailed analysis of its solid-state structure, grounded in authoritative crystallographic studies.
Gold(I) complexes, particularly those featuring phosphine ligands, represent a cornerstone of modern inorganic chemistry and materials science. Characterized by a d¹⁰ electron configuration, the gold(I) center typically adopts a linear, two-coordinate geometry, which makes it a predictable and versatile building block. These compounds are not merely academic curiosities; they are pivotal precursors for homogeneous catalysts used in a variety of organic transformations, including enyne cycloisomerizations and nucleophilic additions to π-systems.[1] Furthermore, their unique biological activity, including potent anticancer and antirheumatic properties, has positioned them as promising scaffolds in drug discovery.
The specific ligand coordinated to the gold(I) center, such as tri(p-tolyl)phosphine, is critical. It modulates the electronic and steric properties of the complex, thereby fine-tuning its stability, solubility, and reactivity. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount, as the crystal structure provides definitive insights into bonding, intermolecular interactions, and the subtle structural features that govern the material's bulk properties and chemical behavior.
Molecular and Crystal Structure of Chloro[tri(p-tolyl)phosphine]gold(I)
The definitive crystal structure of chloro[tri(p-tolyl)phosphine]gold(I), with the chemical formula [AuCl(P(C₆H₄CH₃)₃)], was elucidated by Cookson and Tiekink (1994).[2] Their work, published in Acta Crystallographica, provides the foundational data for our structural understanding.
Coordination Geometry and Key Bond Parameters
The analysis reveals a crystal structure where the asymmetric unit contains two independent, yet chemically similar, molecules of the complex.[2] This phenomenon arises from minor differences in the rotational orientation (torsion angles) of the p-tolyl groups relative to the P-Au-Cl axis.[2]
In both molecules, the gold(I) atom exhibits the expected linear coordination geometry .[2] It is covalently bonded to the phosphorus atom of the tri(p-tolyl)phosphine ligand and a single chloride ion. The P-Au-Cl bond angles are nearly ideal at 179.6(1)° and 178.1(1)° for the two independent molecules, confirming this linearity.[2] This geometry is a hallmark of d¹⁰ metal ions, which lack orbital-based preference for other coordination geometries in the absence of strong crystal packing forces or chelating ligands.
A summary of the critical bond lengths is presented below.
| Parameter | Molecule 1 (Å) | Molecule 2 (Å) | Authoritative Source |
| Au—P Bond Length | 2.201 (3) | 2.208 (3) | Cookson & Tiekink, 1994[2] |
| Au—Cl Bond Length | 2.255 (3) | 2.256 (3) | Cookson & Tiekink, 1994[2] |
The consistency of these bond lengths across the two independent molecules underscores the structural integrity of the complex. The electron-donating nature of the three p-tolyl groups on the phosphine ligand influences the Au-P bond, making it a key parameter for comparison with other gold(I) phosphine complexes. For instance, the Au-P bond in the triphenylphosphine analogue, [AuCl(PPh₃)], is slightly longer at ~2.23-2.28 Å, suggesting that the electronic effects of the methyl substituents on the tolyl rings may play a role in modulating bond strength.[2][3]
Caption: Molecular structure of Chloro[tri(p-tolyl)phosphine]gold(I).
Crystal Packing and Intermolecular Interactions
In the solid state, the arrangement of molecules relative to one another is dictated by weak van der Waals forces. A critical aspect of gold(I) chemistry is the potential for aurophilic interactions , which are weak attractive forces between gold atoms (Au···Au). These interactions, typically occurring at distances less than the sum of the van der Waals radii (~3.6 Å), can lead to the formation of dimers or extended chains and are often associated with interesting photophysical properties like luminescence.[4][5]
However, in the crystal lattice of chloro[tri(p-tolyl)phosphine]gold(I), the closest Au···Au contact is reported to be 7.3284(9) Å.[2] This large separation unequivocally demonstrates the absence of significant aurophilic interactions in this compound. The bulky tri(p-tolyl)phosphine ligands sterically shield the gold centers, preventing close approach and dictating a molecular packing arrangement that maximizes intermolecular distances.
Experimental Protocols
The successful determination of a crystal structure relies on a robust and reproducible experimental workflow, from synthesis of the material to the final data analysis.
Synthesis of Chloro[tri(p-tolyl)phosphine]gold(I)
This protocol is based on established methods for the synthesis of analogous gold(I) phosphine complexes.[6][7] The core principle involves the reduction of gold(III) to gold(I) by the phosphine ligand, which also serves as the coordinating species.
Objective: To synthesize high-purity chloro[tri(p-tolyl)phosphine]gold(I).
Materials:
-
Chloroauric acid (HAuCl₄·xH₂O)
-
Tri(p-tolyl)phosphine (P(C₆H₄CH₃)₃)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of Reagents: In a 100 mL round-bottom flask, dissolve chloroauric acid in 30 mL of absolute ethanol to form a yellow solution. In a separate beaker, dissolve a slight excess (2.1 equivalents) of tri(p-tolyl)phosphine in 20 mL of warm ethanol.
-
Reaction: While stirring the chloroauric acid solution, slowly add the tri(p-tolyl)phosphine solution dropwise at room temperature. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a condenser to the flask and gently heat the reaction mixture to reflux for 2 hours to ensure complete reaction. The gold(III) is reduced to gold(I), and the phosphine coordinates to the metal center.
-
Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the product sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified white solid under vacuum to yield chloro[tri(p-tolyl)phosphine]gold(I).
Single-Crystal Growth and X-ray Diffraction
Obtaining a high-quality single crystal is the most critical step for a successful structure determination.[8][9] Slow crystallization is key.
Objective: To grow X-ray quality single crystals and determine the molecular structure.
Procedure:
-
Crystal Growth:
-
Dissolve the synthesized powder in a minimal amount of a suitable solvent, such as dichloromethane or chloroform, in a clean vial.
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the vial containing the solution inside a larger sealed chamber containing a less polar "anti-solvent" like hexane or pentane.
-
Allow the anti-solvent to slowly diffuse into the solution over several days at a constant temperature. This gradual decrease in solubility promotes the formation of well-ordered single crystals.
-
Visually inspect the crystals under a microscope to select a transparent, well-formed specimen without cracks or defects.[8]
-
-
Data Collection (Single-Crystal X-ray Diffraction):
-
Mount a suitable crystal (typically < 0.3 mm in all dimensions) on a goniometer head.[8]
-
Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a detector.[9][10]
-
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction patterns over a wide angular range to ensure data completeness and redundancy.[11]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (Au, P, Cl).
-
Refine the structural model using full-matrix least-squares methods, locating the lighter carbon and hydrogen atoms from difference Fourier maps.
-
Refine all atomic positions and anisotropic displacement parameters until the model converges and provides a good fit to the experimental data.
-
Caption: Experimental workflow from synthesis to structure determination.
Implications for Research and Development
The detailed structural data of chloro[tri(p-tolyl)phosphine]gold(I) provides a solid foundation for its application in both catalysis and medicinal chemistry.
-
In Catalysis: As a stable and well-defined gold(I) precursor, this complex is an ideal starting material for generating catalytically active species.[1] The chloride ligand can be readily abstracted by a silver salt (e.g., AgSbF₆) to generate a highly electrophilic cationic gold(I) center, "[Au(P(p-tolyl)₃)]⁺". The steric bulk and electronic properties of the tri(p-tolyl)phosphine ligand, informed by its precise orientation in the crystal structure, are crucial for controlling the selectivity and efficiency of subsequent catalytic reactions.
-
In Drug Development: The biological activity of gold(I) phosphine complexes is often attributed to their interaction with sulfur-containing biomolecules, such as cysteine residues in proteins.[1] The Au-P bond is robust, but the Au-Cl bond is labile and can be displaced. The precise bond lengths and overall molecular shape determined by crystallography are essential inputs for computational modeling and rational drug design, helping to predict how the molecule will interact with a biological target. The lipophilicity conferred by the tolyl groups can also influence cellular uptake and biodistribution.
Conclusion
The crystal structure of chloro[tri(p-tolyl)phosphine]gold(I) is a textbook example of a linear, two-coordinate gold(I) complex. Crystallographic analysis provides definitive proof of its molecular geometry, with precise Au-P and Au-Cl bond lengths and a near-180° P-Au-Cl angle.[2] Crucially, the structure reveals that the bulky phosphine ligands preclude any close Au···Au contacts, indicating the absence of aurophilic interactions in the solid state.[2] This detailed structural knowledge is not merely descriptive; it is predictive, offering invaluable insights for scientists leveraging this compound as a catalyst precursor or a scaffold for the development of novel metallodrugs.
References
- Schmidbaur, H. (2000). The Aurophilicity Phenomenon: A Decade of Progress. Gold Bulletin, 33(1), 3-10.
-
Haddad, R. et al. (2017). Aurophilic Interactions in Dimeric Bisphosphine Gold(I) Complexes Pre-Organized by the Structure of the 1,5-Diaza-3,7-Diphosphacyclooctanes. Molecules, 22(8), 1335. [Link]
-
Lelievre, C. et al. (2016). Gold(I) Complexes of Ferrocenyl Polyphosphines: Aurophilic Gold Chloride Formation and Phosphine-Concerted Shuttling of a Dinuclear [ClAu···AuCl] Fragment. Inorganic Chemistry, 55(21), 11077-11091. [Link]
-
Grokipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
-
Cookson, P. D., & Tiekink, E. R. T. (1994). Chloro[tri(p-tolyl)phosphine]gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1896-1898. [Link]
-
Muir, K. W., & Muir, L. M. (1977). Crystal and molecular structure of chloro(triphenyl phosphite)gold(I). Journal of the Chemical Society, Dalton Transactions, (24), 2591-2595. [Link]
-
Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Minor, W. et al. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 123-131. [Link]
-
Colacio, E. et al. (1988). Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Journal of the Chemical Society, Dalton Transactions, (7), 1803-1808. [Link]
-
Rubbiani, R. et al. (2018). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PLoS ONE, 13(9), e0204586. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 7. Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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An In-depth Technical Guide to the ³¹P NMR of Chloro[tri(p-tolyl)phosphine]gold(I)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the characterization of Chloro[tri(p-tolyl)phosphine]gold(I), a key member of the widely studied gold(I) phosphine complexes. These compounds are of significant interest in catalysis and medicinal chemistry, making unambiguous structural verification and purity assessment paramount. This document moves beyond a simple procedural outline, delving into the theoretical underpinnings, rationale behind experimental parameters, and the interpretation of spectral data. We present a field-proven, self-validating protocol for acquiring high-fidelity ³¹P NMR spectra and discuss the critical diagnostic marker for this class of compounds: the coordination chemical shift (Δδ).
Introduction: The Significance of ³¹P NMR for Gold(I) Complexes
Chloro[tri(p-tolyl)phosphine]gold(I), with the structure AuCl(P(p-tolyl)₃), belongs to a class of linear, two-coordinate gold(I) complexes that are foundational precursors for catalysts and therapeutic agents.[1] The phosphorus atom of the phosphine ligand serves as a unique spectroscopic handle. The ³¹P nucleus possesses intrinsic properties that make it exceptionally well-suited for NMR analysis: it has a nuclear spin of I = ½ and is 100% naturally abundant, ensuring high sensitivity and resulting in sharp, easily interpretable signals.[2]
For researchers in drug development and catalysis, ³¹P NMR is not merely a characterization technique; it is the primary method to confirm the successful coordination of the phosphine ligand to the gold center. The electronic environment of the phosphorus nucleus is exquisitely sensitive to changes in its bonding, providing a direct and unambiguous window into the formation of the P-Au bond.[1] This guide will equip the user with the necessary expertise to perform and interpret these measurements with confidence.
Core Principles: Understanding the ³¹P NMR Spectrum
A nuanced understanding of the factors governing the ³¹P NMR spectrum is essential for accurate interpretation.
The Phosphorus Chemical Shift (δ)
The chemical shift in ³¹P NMR reflects the magnetic environment of the phosphorus nucleus. The vast chemical shift range, typically spanning from approximately +250 ppm to -250 ppm, allows for excellent signal dispersion and minimizes peak overlap, a significant advantage over ¹H NMR.[3] Chemical shifts are measured relative to an external standard, which by convention is 85% phosphoric acid (H₃PO₄), assigned a value of 0.0 ppm.[1][4]
The Coordination Shift (Δδ): The Key Diagnostic Tool
The most critical parameter in the analysis of Chloro[tri(p-tolyl)phosphine]gold(I) is the coordination shift (Δδ). This is defined as the change in chemical shift of the phosphorus atom upon its coordination to the metal center:
Δδ = δ(complex) - δ(ligand)
When the lone pair of electrons on the phosphorus atom of the tri(p-tolyl)phosphine ligand forms a σ-bond with the electrophilic gold(I) center, electron density is drawn away from the phosphorus nucleus. This withdrawal of electron density is a deshielding effect. A deshielded nucleus experiences a stronger effective magnetic field and thus resonates at a higher frequency, resulting in a more positive (downfield) chemical shift.
For gold(I) phosphine complexes, this coordination shift is invariably large and positive, serving as definitive evidence of complex formation.[1] The observation of a significant downfield shift from the free ligand provides high confidence that the desired Au-P bond has been established.
Experimental Protocol: A Validated Workflow for High-Fidelity Data Acquisition
This protocol is designed to be a self-validating system, where adherence to the steps ensures reproducible and high-quality results.
Materials and Instrumentation
-
Analyte: Chloro[tri(p-tolyl)phosphine]gold(I)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). CDCl₃ is a common choice, offering good solubility for the complex and a well-defined residual solvent signal for ¹H NMR referencing if required.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Instrumentation: A modern NMR spectrometer equipped with a broadband or multi-nuclear probe capable of detecting ³¹P frequencies.
Step-by-Step Sample Preparation
The causality behind this procedure is to create a homogeneous solution free of interferences, which is critical for achieving sharp spectral lines and accurate chemical shifts.
-
Weighing: Accurately weigh approximately 10-20 mg of Chloro[tri(p-tolyl)phosphine]gold(I) directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained. The absence of particulate matter is crucial for optimal magnetic field homogeneity (shimming).
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Spectrometer Setup and Data Acquisition
The parameters below are selected to maximize signal-to-noise while ensuring the quantitative integrity of the spectrum is not compromised by insufficient relaxation.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the ³¹P frequency. This is a critical step to ensure efficient transfer of radiofrequency power and maximum signal detection.
-
Acquisition Parameters: Load a standard ³¹P experiment. The following are key parameters:
-
Experiment Type: A standard single-pulse experiment with proton decoupling (zgpg30 or similar on Bruker systems). Proton decoupling is essential to collapse any potential ¹H-¹³P couplings, resulting in a single sharp peak and improving the signal-to-noise ratio.[5]
-
Pulse Angle (p1): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating the signal.
-
Relaxation Delay (d1): 2-5 seconds. This delay allows the phosphorus nuclei to return to thermal equilibrium between scans.
-
Acquisition Time (aq): 2-3 seconds. This determines the digital resolution of the spectrum.
-
Number of Scans (ns): 8-16 scans are typically sufficient due to the high sensitivity of the ³¹P nucleus.
-
Spectral Width (sw): A wide spectral window of ~200 ppm (e.g., from +100 ppm to -100 ppm) is recommended to ensure all possible signals are captured.
-
Experimental Workflow Diagram
Caption: Workflow for ³¹P NMR analysis of Chloro[tri(p-tolyl)phosphine]gold(I).
Data Interpretation: From Spectrum to Structure
Processing the Spectrum
After acquisition, the Free Induction Decay (FID) is processed. This involves:
-
Fourier Transformation: Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).
-
Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Referencing: The chemical shift axis (x-axis) must be calibrated. This is done by referencing the spectrum to the known signal of the external standard, 85% H₃PO₄, at 0.0 ppm.[4][6]
Expected Results and Purity Assessment
For a pure sample of Chloro[tri(p-tolyl)phosphine]gold(I), the proton-decoupled ³¹P NMR spectrum should exhibit a single, sharp singlet .
-
Singlet: The presence of a single peak indicates that all phosphine ligands in the sample are chemically equivalent.
-
Sharpness: A sharp line width is indicative of a small to medium-sized molecule undergoing rapid tumbling in solution.
-
Chemical Shift: The key feature is the peak's position. It will be significantly downfield compared to the free tri(p-tolyl)phosphine ligand.
Impurities:
-
A peak around -8 to -10 ppm would indicate the presence of unreacted (free) tri(p-tolyl)phosphine ligand.
-
A peak around +25 to +35 ppm could suggest the corresponding phosphine oxide, a common oxidation byproduct.
Quantitative Data Summary
While the exact chemical shift can be influenced by solvent and concentration, the coordination shift is the robust diagnostic parameter. The table below summarizes typical values for triarylphosphines and their gold(I) chloride complexes.
| Compound Type | Typical δ (ppm) | Expected δ for Tolyl Analog (ppm) | Rationale |
| Triarylphosphine (Free Ligand) | -5 to -10 | ~ -8 | Shielded phosphorus nucleus with lone pair. |
| AuCl(P(Aryl)₃) (Complex) | +30 to +45 | +35 to +45 | Deshielding due to P→Au σ-donation. |
| Coordination Shift (Δδ) | +35 to +55 | ~ +43 to +53 | Direct measure of electronic effect of coordination.[1] |
The Coordination Shift Visualized
This diagram illustrates the deshielding effect that leads to the diagnostic downfield shift upon complexation.
Caption: ³¹P NMR coordination shift for Chloro[tri(p-tolyl)phosphine]gold(I).
Conclusion
³¹P NMR spectroscopy is an indispensable tool for any scientist working with Chloro[tri(p-tolyl)phosphine]gold(I) or related compounds. Its high sensitivity and the direct correlation between the phosphorus chemical environment and its observed chemical shift provide a powerful and reliable method for structural confirmation. The key takeaway for researchers is the diagnostic importance of the coordination shift (Δδ). A large, positive Δδ value upon complexation is the gold standard for verifying the formation of the crucial P-Au bond, ensuring the identity and purity of these valuable chemical entities.
References
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Royal Society of Chemistry (2012). Identification of (Phosphine)gold(I)Hydrates and Their Equilibria in Wet Solutions. RSC Advances. [Link]
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ResearchGate (2021). Prediction of P-31 nuclear magnetic resonance chemical shifts for phosphines. [Link]
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National Center for Biotechnology Information (NCBI). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PubMed Central. [Link]
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American Chemical Society (ACS) Publications. Application of phosphorus-31 NMR chemical shift: gold affinity correlation to hemoglobin-gold binding and the first inter-protein gold transfer reaction. [Link]
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ResearchGate (2004). 31 P-n.m.r. chemical shifts (ppm) of the ligands and their gold(I) complexes. [Link]
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Durham University. Aspects of the chemistry of some highly crowded aromatic ligands. Durham E-Theses. [Link]
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University of Amsterdam (UvA-DARE). N-Heterocyclic Carbene-Phosphinidene Adducts: Synthesis, Properties, and Applications. [Link]
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MDPI (Multidisciplinary Digital Publishing Institute). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. [Link]
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Amazon Web Services (AWS). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. [Link]
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ResearchGate (2008). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes. [Link]
-
Magritek (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
-
ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]
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National Center for Biotechnology Information (NCBI). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central. [Link]
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American Chemical Society (ACS) Publications. Phosphorus-31 [proton] nuclear magnetic resonance investigation of gold cluster compounds. [Link]
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Semantic Scholar. A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. [Link]
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National Center for Biotechnology Information (NCBI). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. PubMed. [Link]
- Quin, L. D., & Verkade, J. G. (Eds.). (2009). Phosphorus-31 NMR spectroscopy in stereochemical analysis: organic compounds and metal complexes. John Wiley & Sons.
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An In-depth Technical Guide to the Solubility of Chloro[tri(p-tolyl)phosphine]gold(I) in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and catalytic complexes is a cornerstone of successful experimental design and process development. Chloro[tri(p-tolyl)phosphine]gold(I), a member of the promising class of gold(I) phosphine complexes, has garnered significant interest for its potential applications in catalysis and medicinal chemistry.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles governing its solubility, and a detailed protocol for its empirical determination.
Introduction: The Significance of Solubility for Gold(I) Phosphine Complexes
Chloro[tri(p-tolyl)phosphine]gold(I) is a crystalline solid whose utility in homogeneous catalysis and as a potential therapeutic agent is fundamentally linked to its behavior in solution. The ability to achieve a desired concentration in a specific organic solvent is critical for reaction kinetics, purification, and formulation. The solubility of such organometallic compounds is a nuanced interplay of factors including the nature of the solvent, temperature, and the inherent structural properties of the complex itself.[2] This guide aims to provide both a theoretical framework and practical guidance for researchers working with this and related gold(I) complexes.
Qualitative Solubility Profile
The presence of the methyl groups on the phenyl rings of the tri(p-tolyl)phosphine ligand, compared to the unsubstituted phenyl rings of triphenylphosphine, is expected to increase the lipophilicity and slightly alter the steric profile of the complex.[5] This modification generally leads to enhanced solubility in non-polar organic solvents.
Based on these considerations, a qualitative solubility profile for Chloro[tri(p-tolyl)phosphine]gold(I) is proposed in the table below. It is imperative to note that these are predictions and should be empirically verified for specific applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The polarity and ability of these solvents to interact with the gold complex make them excellent choices for dissolution. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The tolyl groups of the ligand will have favorable interactions with aromatic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than chlorinated solvents but should still provide moderate solubility. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Low to Moderate | The overall non-polar character of the complex may limit its solubility in more polar aprotic solvents. |
| Alcohols | Ethanol, Methanol | Low | The increased lipophilicity from the tolyl groups is likely to decrease solubility in polar protic solvents compared to its triphenylphosphine analog. |
| Aliphatic Hydrocarbons | Hexanes, Pentane | Very Low | The non-polar nature of these solvents is not well-matched with the polarity of the gold-phosphine bond. |
| Water | Insoluble | As with most organometallic complexes of this nature, it is expected to be insoluble in water. |
Factors Influencing Solubility
The solubility of Chloro[tri(p-tolyl)phosphine]gold(I) is governed by the principle of "like dissolves like," which relates to the interplay of polarity, intermolecular forces, and steric effects.
The Role of the Ligand: Steric and Electronic Effects
The tri(p-tolyl)phosphine ligand plays a crucial role in determining the overall properties of the gold complex.[5]
-
Electronic Effects: The methyl groups on the tolyl rings are electron-donating, which slightly increases the electron density on the phosphorus atom and, consequently, the strength of the gold-phosphorus bond.[5] This can subtly influence the overall polarity of the complex.
-
Steric Effects: The bulkiness of the phosphine ligand can impact how solvent molecules pack around the solute, thereby affecting solubility.[6] The tolyl groups, while not dramatically larger than phenyl groups, do add some steric hindrance.
Solvent Properties
The choice of solvent is paramount. Key solvent properties to consider include:
-
Polarity: A solvent with a polarity that matches that of the solute will generally be a good choice.
-
Hydrogen Bonding Capability: Chloro[tri(p-tolyl)phosphine]gold(I) is not a hydrogen bond donor or acceptor, so its solubility will be lower in solvents with strong hydrogen bonding networks like water and alcohols.
-
Dispersive Forces: The aromatic rings of the ligand can participate in π-π stacking interactions with aromatic solvents, which can enhance solubility.
Experimental Protocol for Solubility Determination
Given that Chloro[tri(p-tolyl)phosphine]gold(I) may be air-sensitive, all manipulations should be carried out using appropriate techniques to exclude air and moisture.[7][8] The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Anhydrous organic solvents
-
Schlenk line or glovebox
-
Analytical balance
-
Vials with septa
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of an air-sensitive compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Place a magnetic stir bar in a vial.
-
Weigh a precise amount of Chloro[tri(p-tolyl)phosphine]gold(I) and add it to the vial. This amount should be in excess of the expected solubility.
-
Using a syringe, add a known volume of the desired anhydrous solvent to the vial.
-
Seal the vial with a septum and place it in a thermostatically controlled bath set to the desired temperature.
-
-
Equilibration:
-
Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, turn off the stirrer and allow the excess solid to settle completely.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being drawn up.
-
Dispense the aliquot into a volumetric flask and dilute to a known volume with the same solvent.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Safety Considerations
Chloro[tri(p-tolyl)phosphine]gold(I) and many organic solvents are hazardous.[9] Always consult the Safety Data Sheet (SDS) before handling. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The solubility of Chloro[tri(p-tolyl)phosphine]gold(I) is a critical parameter for its application in research and development. While quantitative data is sparse, an understanding of its structural properties allows for reasoned predictions of its behavior in various organic solvents. The experimental protocol provided in this guide offers a robust method for empirically determining the solubility of this and other air-sensitive organometallic compounds, enabling researchers to proceed with their work on a solid foundation of reliable data.
References
- Bawack, R. B., Jones, P. G., & Laguna, A. (2014). Electronic and Steric Effects in Gold(I) Phosphine Thiolate Complexes. Inorganica Chimica Acta, 423, 25-32.
- Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
-
LibreTexts. (2020, November 2). 19.2: Phosphines. Chemistry LibreTexts. Retrieved from [Link]
- Pla-Vilanova, P., et al. (2018). The important role of the nuclearity, rigidity and solubility of phosphane ligands on the biological activity of gold(I) complexes. Dalton Transactions, 47(34), 11694-11704.
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
-
Utrecht University. (n.d.). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. UU Research Portal. Retrieved from [Link]
- Mohamed, A. A. (2009). Water-soluble and water-stable Gold(I), Gold(II) and Gold(III) phosphine complexes: The early years. Coordination Chemistry Reviews, 253(9-10), 1391-1407.
-
Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
- Sang, Y., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Kłopotowska, M., et al. (2020). Gold(I)
- Fairlamb, I. J. S., et al. (2020). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Dı́ez, J., et al. (2002). Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Organometallics, 21(16), 3349-3357.
- Cerrada, E., et al. (2003). Three-coordinate, luminescent, water-soluble gold(I) phosphine complexes: Structural characterization and photoluminescence properties in aqueous solution. Inorganica Chimica Acta, 350, 437-444.
-
ChemWhat. (n.d.). Chloro[tri(p-tolyl)phosphine]gold(I),97%. Retrieved from [Link]
-
Starshine Chemical. (n.d.). Chloro[tri(p-tolyl)phosphine]gold(I),97%. Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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A Researcher's Guide to the Safe Handling and Use of Chloro[tri(p-tolyl)phosphine]gold(I)
An In-depth Technical Guide:
Introduction
Chloro[tri(p-tolyl)phosphine]gold(I) is a valuable organogold compound frequently employed as a catalyst in various organic transformations. Its utility in modern synthetic chemistry, particularly in the development of novel therapeutic agents, necessitates a comprehensive understanding of its safety and handling characteristics. This guide is intended for researchers, scientists, and drug development professionals who work with this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on risk mitigation. The protocols and explanations herein are grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the OSHA Hazard Communication Standard (HCS), which mandate that employers provide clear information to employees about the hazardous chemicals to which they are exposed.[1][2][3] This document serves as a practical application of those standards, ensuring that scientific innovation can proceed without compromising researcher safety.
Chemical Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. Chloro[tri(p-tolyl)phosphine]gold(I) belongs to a class of gold(I) phosphine complexes, and its properties can be contextualized by comparing them to similar, more extensively studied analogues.
| Identifier | Information |
| Chemical Name | Chloro[tri(p-tolyl)phosphine]gold(I) |
| Synonyms | Chloro(tri-4-methylphenylphosphine)gold, Chloro(tris(p-tolyl)phosphine)gold[4] |
| CAS Number | 28978-10-1[4][5] |
| Molecular Formula | C₂₁H₂₁AuClP |
| Molecular Weight | 536.78 g/mol |
The physical properties of a compound dictate its potential for exposure and influence the selection of appropriate controls. As a stable, solid material, the primary exposure risk for Chloro[tri(p-tolyl)phosphine]gold(I) is the inhalation or dermal contact of fine dust particles.
| Property | Value | Causality and Experimental Insight |
| Appearance | Solid, powder[6] | The fine particulate nature increases the risk of aerosolization during handling (e.g., weighing, transferring). Engineering controls are paramount. |
| Water Solubility | Low solubility is expected[7] | Low water solubility means that simple water rinsing may be insufficient for decontamination of surfaces or skin; soap is required to aid in removal.[7] |
| Melting Point | Data not available; expected to be a high-melting solid | The analogous Chloro(triphenylphosphine)gold(I) melts at 236–237 °C, indicating high thermal stability under normal lab conditions.[8] |
| Stability | Stable under normal conditions[6] | The compound is not expected to degrade or react under standard storage and handling protocols. |
Hazard Identification and GHS Classification
While specific, comprehensive GHS classification data for the para-tolyl derivative is limited, a reliable hazard profile can be constructed by examining closely related analogues, such as the ortho-tolyl and triphenylphosphine versions, which are well-characterized.[9] This approach, known as "read-across," is a scientifically valid method for assessing the hazards of structurally similar compounds. The primary hazards are associated with irritation.
| GHS Classification | Details (Based on Analogues) |
| Pictogram | GHS07 |
| Signal Word | Warning [9] |
| Hazard Statements | H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust.[9]P264: Wash skin thoroughly after handling.[6][10]P280: Wear protective gloves/eye protection/face protection.[10][11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7][8] |
The causality behind these classifications is rooted in the chemical nature of the compound. Phosphine ligands can be irritants, and fine particulates of heavy metal complexes can mechanically and chemically irritate mucosal surfaces in the eyes, nose, throat, and lungs. Prolonged or repeated exposure, particularly through inhalation, could lead to more significant target organ effects, as seen in some related phosphine compounds.[10]
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered system of controls. The following protocols are designed to be self-validating by systematically eliminating or minimizing the potential for exposure at each step of the workflow.
3.1 Engineering Controls
The primary engineering control for handling any powdered chemical is to prevent the generation and dispersal of dust.
-
Chemical Fume Hood: All weighing and transfer operations involving Chloro[tri(p-tolyl)phosphine]gold(I) must be conducted inside a certified chemical fume hood. This is non-negotiable. The airflow of the hood captures any aerosolized particles at the source, preventing them from entering the researcher's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
3.2 Personal Protective Equipment (PPE) Selection
PPE is the last line of defense. Its selection should be a deliberate process based on the specific tasks being performed.
Caption: PPE selection workflow for handling the solid compound.
Detailed PPE Protocol:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against accidental splashes or airborne particles. A face shield should be worn over goggles if there is a significant risk of splashing.[12]
-
Skin Protection: Wear standard nitrile gloves and a fully buttoned laboratory coat. Ensure gloves are inspected for tears before use and are changed immediately if contamination is suspected. For prolonged tasks, consider double-gloving.
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if there is a visible generation of dust, a NIOSH-approved N95 respirator is required to prevent inhalation.[9]
3.3 Safe Handling and Storage Procedures
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, secondary containers) and waste disposal bags ready.
-
Weighing: To minimize dust, dispense the solid slowly and carefully from its container onto weigh paper or into a tared vial. Avoid dropping or tapping the container, which can aerosolize the powder.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully. If making a solution, add the solvent to the solid in the vessel slowly to avoid splashing.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][7][12] The container must be kept tightly closed to prevent contamination and potential degradation.[7] Storing under an inert atmosphere, such as nitrogen or argon, is good practice to maintain product quality.[12]
Emergency Response Procedures
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
Caption: General workflow for responding to a chemical emergency.
4.1 First Aid Measures
The immediate goal of first aid is to dilute and remove the hazardous material.[13] Always have the Safety Data Sheet available for emergency medical personnel.
| Exposure Route | First Aid Protocol | Scientific Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.[6][7]2. Keep the person at rest in a position comfortable for breathing.[14]3. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][13] | Removes the individual from the source of exposure and maximizes oxygen intake. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[13]2. Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[7][14]3. Seek medical attention if irritation develops or persists.[7] | Prompt removal of contaminated clothing prevents prolonged contact. Soap acts as a surfactant to help lift and remove the poorly water-soluble compound from the skin. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][14]2. Remove contact lenses if present and easy to do so. Continue rinsing.[11][14]3. Seek immediate medical attention.[7] | Immediate and prolonged irrigation is critical to dilute and wash away the irritant, minimizing damage to the cornea and other sensitive eye tissues. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth thoroughly with water.[6][7]3. Never give anything by mouth to an unconscious person.[14]4. Call a poison control center or doctor immediately for treatment advice.[14] | Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material. |
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[14]
-
Specific Hazards: Combustion may produce irritating or toxic fumes, including carbon oxides, phosphorus oxides, and hydrogen chloride gas.[6][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
4.3 Accidental Release (Spill) Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE (N95 respirator, goggles, gloves, lab coat), cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal.
-
Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a cloth dampened with soapy water, followed by a clean water rinse.
-
Dispose: Place all contaminated cleaning materials and PPE into the hazardous waste container. Dispose of waste according to institutional and local regulations.[7][12]
Disposal Considerations
Chemical waste disposal is strictly regulated. All waste containing Chloro[tri(p-tolyl)phosphine]gold(I), including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Compliance: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash. All disposal practices must comply with federal, state, and local environmental regulations.
Conclusion
Chloro[tri(p-tolyl)phosphine]gold(I) is a powerful tool for chemical innovation. Like all laboratory chemicals, it demands respect and careful handling. By integrating the principles of GHS and a deep understanding of the causality behind safety protocols, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. A safety-conscious mindset, built on a foundation of robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, is the most critical tool for ensuring that the pursuit of science remains a safe endeavor.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine.
- Gelest, Inc. (2016, May 18). TRIETHYLPHOSPHINE GOLD(I) CHLORIDE Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 17). Tri(m-tolyl)phosphine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tris(4-tolyl)phosphine.
- Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I).
- Sigma-Aldrich. (n.d.). Chloro[tri(o-tolyl)phosphine]gold(I) 95%.
- Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - Chloro(triphenylphosphine)gold.
- PubChem. (n.d.). Chloro(triphenylphosphine)gold.
- ChemWhat. (n.d.). Chloro[tri(p-tolyl)phosphine]gold(I),97% CAS#: 28978-10-1.
- CP Lab Safety. (n.d.). Chloro[tri(o-tolyl)phosphine]gold(I), min 95%, 500 mg.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 - Hazard Communication.
- United Nations Economic Commission for Europe (UNECE). (n.d.). About the GHS.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - Overview.
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
- Penn State Extension. (2023, March 9). First Aid for Pesticide Poisoning.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - Globally Harmonized System.
- Federal Register. (2026, January 15). Hazard Communication Standard.
- Safety By Design. (2023, February 22). OSHA Hazard Communication Standard – Key Information.
- Advanced ChemBlocks. (n.d.). Chloro[tri(o-tolyl)phosphine]gold(I) 97%.
- European Union. (n.d.). Classification and labelling (CLP/GHS).
- PubMed Central. (n.d.). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis.
- Sigma-Aldrich. (n.d.). Chloro(triphenylphosphine)gold(I) 99.9+ trace metals.
- Sigma-Aldrich. (n.d.). Chloro(trimethylphosphine)gold(I) 99%.
- Starshinechemical. (n.d.). Chloro[tri(p-tolyl)phosphine]gold(I),97%.
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The Thermal Fortitude of a Catalyst: An In-depth Technical Guide to the Stability of Chloro[tri(p-tolyl)phosphine]gold(I)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of Chloro[tri(p-tolyl)phosphine]gold(I), a significant coordination complex in contemporary chemical research. By delving into its structural attributes, decomposition pathways, and the analytical techniques used for its characterization, we aim to equip researchers with the foundational knowledge required for its effective application and handling.
Introduction: The Significance of Gold(I) Phosphine Complexes
Gold(I) complexes, particularly those featuring phosphine ligands, have emerged as powerful catalysts in a myriad of organic transformations. Their utility spans from intricate cyclization reactions to the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy and substrate scope of these catalysts are intricately linked to the electronic and steric properties of the ancillary ligands. Chloro[tri(p-tolyl)phosphine]gold(I), with its electron-rich and sterically defined tri(p-tolyl)phosphine ligand, represents a key member of this class of compounds. Understanding its thermal stability is paramount, as it dictates the operational temperature window for catalytic processes, storage conditions, and potential degradation pathways that could impact reaction outcomes.
Structural and Bonding Characteristics
The stability of Chloro[tri(p-tolyl)phosphine]gold(I) is fundamentally rooted in its molecular structure. The complex adopts a nearly linear two-coordinate geometry around the gold(I) center, a typical arrangement for Au(I) compounds. The gold atom is covalently bonded to a chlorine atom and the phosphorus atom of the tri(p-tolyl)phosphine ligand.
The Au-P bond is a dative covalent bond, where the lone pair of electrons on the phosphorus atom is donated to an empty orbital of the gold(I) center. The presence of three para-methyl groups on the phenyl rings of the phosphine ligand enhances its electron-donating ability compared to the unsubstituted triphenylphosphine. This increased electron density on the phosphorus atom strengthens the Au-P bond, thereby contributing to the overall stability of the complex.
Caption: Molecular structure of Chloro[tri(p-tolyl)phosphine]gold(I).
Thermal Decomposition Profile
Anticipated Thermal Events
Based on the analysis of analogous compounds, the thermal decomposition of Chloro[tri(p-tolyl)phosphine]gold(I) is expected to proceed through a series of well-defined steps:
-
Melting and Onset of Decomposition: The compound is expected to exhibit a sharp melting point, which will likely be closely followed by the onset of thermal decomposition. For the analogous Chloro(triphenylphosphine)gold(I), melting points are reported in the range of 236–243 °C.[1] Due to the slightly higher molecular weight and potentially different crystal packing of the tolyl derivative, its melting point may vary but is expected to be in a similar range.
-
Ligand Dissociation: The primary decomposition pathway is anticipated to involve the cleavage of the Au-P and Au-Cl bonds. The weaker of these two bonds will likely cleave first. Computational studies on similar gold(I) complexes suggest that the Au-ligand bond strength is a critical factor in determining thermal stability.
-
Formation of Metallic Gold: The ultimate solid residue following complete decomposition in an inert atmosphere is expected to be metallic gold. This is a common feature in the thermal analysis of organogold compounds.
Hypothetical Thermogravimetric Analysis (TGA) Curve
A hypothetical TGA curve for Chloro[tri(p-tolyl)phosphine]gold(I) would likely show a single, significant weight loss step corresponding to the loss of the tri(p-tolyl)phosphine and chlorine ligands.
| Temperature Range (°C) | Expected Mass Loss (%) | Associated Event |
| Ambient to ~230 | ~0% | Compound is stable |
| ~230 - 400 | ~60.4% | Loss of tri(p-tolyl)phosphine and chlorine |
| > 400 | Residual mass corresponds to metallic gold |
Note: The percentage mass loss is calculated based on the molecular weight of Chloro[tri(p-tolyl)phosphine]gold(I) (536.8 g/mol ) and the mass of the leaving groups (tri(p-tolyl)phosphine: 304.37 g/mol ; Chlorine: 35.45 g/mol ).
Experimental Workflow for Thermal Analysis
To empirically determine the thermal stability of Chloro[tri(p-tolyl)phosphine]gold(I), a rigorous experimental protocol involving Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Sample Preparation
-
Material Purity: Ensure the sample of Chloro[tri(p-tolyl)phosphine]gold(I) is of high purity, as impurities can significantly affect the thermal profile. Recrystallization from a suitable solvent system may be necessary.
-
Sample Handling: The compound is generally air-stable, but handling should be performed in a clean, dry environment to avoid contamination.
-
Crucible Selection: Use an inert crucible, such as alumina or platinum, for both TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into the TGA crucible.
-
Atmosphere: Conduct the analysis under a controlled inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate, for example, 10 °C/min.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Encapsulation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. A pinhole in the lid is recommended to allow for the escape of any evolved gases.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the expected decomposition, using a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the DSC thermogram to identify endothermic events such as melting and exothermic events associated with decomposition.
Caption: Experimental workflow for the thermal analysis of gold(I) complexes.
Influence of the Tri(p-tolyl)phosphine Ligand on Stability
The choice of the phosphine ligand plays a pivotal role in dictating the stability of gold(I) complexes. The tri(p-tolyl)phosphine ligand in the title compound imparts specific properties that influence its thermal fortitude.
-
Electronic Effects: The para-methyl groups on the aryl rings are electron-donating, which increases the electron density on the phosphorus atom. This enhanced donor strength leads to a stronger Au-P bond compared to triphenylphosphine, which should translate to a higher thermal stability.
-
Steric Effects: While the para-methyl groups add some steric bulk compared to triphenylphosphine, this effect is less pronounced than with ortho-substituted phosphines. The moderate steric profile of tri(p-tolyl)phosphine provides a good balance between stability and reactivity, preventing unwanted side reactions without overly hindering access to the gold center for catalysis. Studies on gold clusters have shown that tri(p-tolyl)phosphine ligands are more strongly bonded to the gold core than triphenylphosphine.
Conclusion and Future Perspectives
Chloro[tri(p-tolyl)phosphine]gold(I) is a thermally robust complex, a characteristic that underpins its utility as a versatile catalyst in organic synthesis. Its stability is a direct consequence of the strong gold-phosphine bond, which is enhanced by the electronic properties of the tri(p-tolyl)phosphine ligand. While a precise decomposition temperature requires empirical determination through TGA and DSC analysis, a well-informed estimation based on analogous structures places it in the range of 230-250 °C.
Future research in this area should focus on obtaining precise experimental thermal analysis data for a wider range of substituted triarylphosphinegold(I) halides. Such studies, coupled with computational modeling, will enable a more nuanced understanding of the structure-stability relationships and facilitate the rational design of even more robust and efficient gold catalysts for challenging chemical transformations.
References
-
Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
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electronic properties of tri(p-tolyl)phosphine ligand
An In-Depth Technical Guide to the Electronic Properties of the Tri(p-tolyl)phosphine Ligand
For researchers, scientists, and professionals in drug development and catalysis, the judicious selection of ligands is paramount to controlling the outcomes of transition metal-catalyzed reactions. Among the vast arsenal of phosphine ligands, tri(p-tolyl)phosphine, P(C₆H₄CH₃)₃, occupies a significant position, offering distinct electronic advantages over its ubiquitous counterpart, triphenylphosphine (PPh₃). This guide provides a comprehensive exploration of the core electronic properties of tri(p-tolyl)phosphine, grounded in theoretical principles and validated by practical, field-proven experimental protocols.
Tri(p-tolyl)phosphine is a tertiary phosphine ligand where the phosphorus atom is bonded to three p-tolyl (4-methylphenyl) groups. Its chemical formula is C₂₁H₂₁P, and it typically appears as a white to off-white crystalline solid.[1] The primary distinction from triphenylphosphine lies in the presence of a methyl group at the para-position of each phenyl ring. This seemingly minor structural modification has profound implications for the ligand's electronic character.
Inductive and Resonance Effects: The methyl group is an electron-donating group through induction and hyperconjugation. This effect increases the electron density on the aromatic rings and, consequently, on the central phosphorus atom. As a result, tri(p-tolyl)phosphine is a stronger electron donor and a more basic ligand than triphenylphosphine.[2] This enhanced electron-donating ability is a key factor in its utility, as it can significantly influence the electronic environment of a coordinated metal center, thereby modulating its reactivity.[3]
Orbital Interactions: σ-Donation and π-Acceptance: Like all tertiary phosphines, tri(p-tolyl)phosphine functions primarily as a σ-donor ligand. The phosphorus atom donates its lone pair of electrons into a vacant d-orbital of a transition metal, forming a metal-ligand σ-bond. The increased electron density on the phosphorus atom in tri(p-tolyl)phosphine enhances its σ-donor capability compared to PPh₃.
Phosphines also act as π-acceptor ligands, accepting electron density from filled metal d-orbitals into the ligand's vacant orbitals. For triarylphosphines, the primary acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. While generally considered a weaker π-acceptor than ligands like carbon monoxide (CO), this back-bonding interaction is crucial for stabilizing low-valent metal centers. The electron-donating methyl groups slightly raise the energy of the P-C σ* orbitals, making tri(p-tolyl)phosphine a marginally weaker π-acceptor than triphenylphosphine.
The net electronic effect is a dominance of its enhanced σ-donor character, which is critical for promoting key steps in catalytic cycles, such as oxidative addition.[4]
Sources
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- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Art of Molecular Architecture: A Guide to Chloro[tri(p-tolyl)phosphine]gold(I) Catalyzed Cycloisomerization
Introduction: The Golden Age of Catalysis
In the landscape of modern organic synthesis, gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures.[1] Unlike many other transition metals, gold catalysts, particularly gold(I) complexes, exhibit a unique reactivity profile. They act as soft, carbophilic π-acids, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack under exceptionally mild conditions. This distinct mode of action, coupled with a high tolerance for a wide array of functional groups, has established gold catalysis as a cornerstone in the synthesis of intricate natural products and pharmaceutical agents.
This guide focuses on a specific, yet versatile, member of the gold catalyst family: Chloro[tri(p-tolyl)phosphine]gold(I) . The electronic and steric properties imparted by the tri(p-tolyl)phosphine ligand make this catalyst particularly effective in a range of cycloisomerization reactions—transformations that rearrange the atoms of a starting material to form a cyclic product. We will delve into the mechanistic underpinnings of these reactions, provide detailed protocols for their execution, and explore their applications in the synthesis of valuable heterocyclic compounds.
The Catalyst: Structure and Activation
Chloro[tri(p-tolyl)phosphine]gold(I), with the formula [(p-Tol)₃P]AuCl, is a stable, crystalline solid. The gold(I) center adopts a linear geometry, coordinated to the phosphorus atom of the bulky tri(p-tolyl)phosphine ligand and a chloride ion. The three para-methyl groups on the phenyl rings of the phosphine ligand enhance its electron-donating ability compared to triphenylphosphine, which in turn influences the catalytic activity.
In most cycloisomerization reactions, the chloro complex is a precatalyst. The active catalytic species is a cationic gold(I) complex, generated in situ through the abstraction of the chloride ligand by a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (AgBF₄) or silver hexafluoroantimonate (AgSbF₆). This generates the highly electrophilic [(p-Tol)₃P]Au⁺ species, which is poised to activate unsaturated carbon-carbon bonds.
Preparation of Chloro[tri(p-tolyl)phosphine]gold(I):
This complex can be readily synthesized from chloroauric acid (HAuCl₄). A typical preparation involves the reduction of gold(III) to gold(I) in the presence of the phosphine ligand.
To a solution of chloroauric acid in ethanol, two equivalents of tri(p-tolyl)phosphine are added. The reaction mixture is stirred at room temperature, during which the gold is reduced, and the desired complex precipitates as a white solid. The product can then be isolated by filtration and purified by recrystallization.
Mechanistic Insights: The Gold-Catalyzed Cascade
The power of chloro[tri(p-tolyl)phosphine]gold(I) lies in its ability to initiate a cascade of reactions, transforming simple starting materials into complex cyclic products in a single step. A prime example is the cycloisomerization of propargyl vinyl ethers to form highly substituted furans.[2][3]
The proposed mechanism for this transformation is a testament to the elegance of gold catalysis:
-
Activation: The active cationic gold(I) catalyst, [(p-Tol)₃P]Au⁺, coordinates to the alkyne moiety of the propargyl vinyl ether. This π-acidic interaction polarizes the carbon-carbon triple bond, making it highly susceptible to nucleophilic attack.
-
Propargyl-Claisen Rearrangement: The gold-activated complex undergoes a[4][4]-sigmatropic rearrangement, known as the Propargyl-Claisen rearrangement. This step forms a gold-containing allene intermediate.
-
Cyclization: The oxygen atom of the carbonyl group then acts as an intramolecular nucleophile, attacking the central carbon of the allene. This 5-endo-dig cyclization is favored and leads to the formation of a five-membered ring.
-
Protodeauration/Rearomatization: The resulting intermediate undergoes protodeauration and tautomerization to yield the stable, aromatic furan product and regenerate the active gold(I) catalyst.
This intricate dance of electrons, orchestrated by the gold catalyst, allows for the efficient construction of the furan core under mild conditions.
Catalytic Cycle of Furan Synthesis
Caption: The catalytic cycle for the gold(I)-catalyzed synthesis of furans.
Applications in Heterocycle Synthesis: The Furan Moiety
Furans are a class of heterocyclic compounds that are prevalent in a wide range of natural products, pharmaceuticals, and materials. The gold-catalyzed cycloisomerization of propargyl vinyl ethers provides a direct and atom-economical route to these valuable structures. The reaction is highly versatile, tolerating a variety of substituents on both the propargyl and vinyl components of the starting material.
Table 1: Substrate Scope for the Gold-Catalyzed Synthesis of Substituted Furans
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | 95 | |
| 2 | Me | H | H | H | 97 | |
| 3 | Ph | H | H | H | 92 | |
| 4 | H | Me | H | H | 99 | |
| 5 | H | H | Me | H | 91 | |
| 6 | H | H | Ph | H | 85 | |
| 7 | Me | Me | H | H | 94 | |
| 8 | H | H | Me | Me | 88 | |
| 9 | Ph | H | H | Me | 89 |
Data adapted from a representative synthesis using a similar gold(I)-phosphine catalyst system.[2]
Experimental Workflow
Sources
The Inner Workings of Gold-Catalyzed Enyne Cyclization: A Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction: The Allure of Gold in Catalysis
For researchers and professionals in drug development and organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Gold catalysis has emerged as a powerful tool in this endeavor, prized for its ability to orchestrate unique chemical transformations under remarkably mild conditions.[1][2][3][4] Among the myriad of reactions catalyzed by gold, the cyclization of enynes stands out as a particularly elegant and versatile strategy for the synthesis of diverse carbocyclic and heterocyclic frameworks. This guide provides an in-depth exploration of the mechanistic underpinnings of gold-catalyzed enyne cyclization, offering practical insights and detailed protocols to empower researchers in this exciting field.
The synthetic appeal of gold-catalyzed reactions lies in their capacity to generate significant molecular complexity from relatively simple starting materials, often with excellent chemoselectivity and under conditions tolerant of various functional groups.[2] Gold catalysts, typically in the +1 oxidation state, act as soft and carbophilic π-acids.[2] This inherent property allows them to selectively activate the alkyne moiety of an enyne substrate, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene. This initial interaction sets in motion a cascade of events, leading to the formation of intricate molecular scaffolds.
Dissecting the Mechanism: A Journey Through the Catalytic Cycle
The currently accepted mechanism for gold(I)-catalyzed enyne cyclization, particularly for 1,6-enynes, is a fascinating journey involving several key intermediates. While variations exist depending on the substrate and reaction conditions, the overarching pathway provides a solid framework for understanding and predicting reactivity.
Step 1: Alkyne Activation - The Initial Handshake
The catalytic cycle commences with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This forms a gold-π-alkyne complex, which enhances the electrophilicity of the alkyne, making it ripe for nucleophilic attack.[5][6]
Step 2: Intramolecular Cyclization - Forging the First Ring
The pendant alkene, acting as an intramolecular nucleophile, attacks the activated alkyne. This cyclization can proceed through two primary pathways:
-
5-exo-dig Cyclization: This is the more common pathway for 1,6-enynes, leading to the formation of a five-membered ring and an exocyclic gold carbene intermediate.[6] This intermediate is a bicyclo[3.1.0]hexane system.
-
6-endo-dig Cyclization: This pathway results in a six-membered ring and an endocyclic gold carbene. This mode of cyclization is generally less favored but can be promoted by specific substrate features or catalyst systems.[7]
The nature of the tether connecting the ene and yne moieties, as well as the substitution pattern on the alkene and alkyne, can significantly influence the preference for one pathway over the other.
Step 3: The Fate of the Gold Carbene - A Crossroads of Reactivity
The cyclopropyl gold carbene intermediate is a pivotal juncture in the reaction, from which several productive pathways can diverge, leading to a remarkable diversity of products.[5][7]
-
Skeletal Rearrangement: The highly strained bicyclic system can undergo a variety of skeletal rearrangements. These rearrangements involve the cleavage of one or more carbon-carbon bonds, leading to the formation of new carbocyclic skeletons. These processes are often stereospecific.[5][7]
-
Cyclopropanation: The gold carbene can be trapped by an external alkene, leading to intermolecular cyclopropanation products.[8]
-
Oxidative Cyclization: In the presence of an external oxidant, such as an N-oxide, the gold carbene can be oxidized to an α-oxo gold carbene, which can then undergo further transformations to yield cyclopropyl ketones or other oxygenated products.[6]
-
Insertion Reactions: The gold carbene can undergo insertion into C-H, Si-H, or B-H bonds, providing a direct route to functionalized bicyclic products.[6]
The specific outcome is dictated by a delicate interplay of factors including the catalyst, ligands, solvent, and the structure of the enyne substrate.
Visualizing the Catalytic Cycle
To provide a clearer understanding of the mechanistic steps, the following diagrams illustrate the key transformations in gold-catalyzed enyne cyclization.
Figure 1: A simplified overview of the catalytic cycle in gold-catalyzed enyne cyclization.
Figure 2: Divergent reaction pathways from the key cyclopropyl gold carbene intermediate.
Practical Considerations and Protocol
Translating mechanistic understanding into successful laboratory practice requires careful attention to experimental detail. The following section provides a general protocol for a typical gold-catalyzed enyne cyclization, along with key considerations for optimizing your reaction.
Key Experimental Parameters
| Parameter | Common Choices & Considerations | Rationale |
| Gold Pre-catalyst | Ph₃PAuCl, IPrAuCl, JohnPhosAuCl | The ligand (L) on the gold pre-catalyst plays a crucial role in tuning the catalyst's reactivity and stability. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands often enhance catalytic activity. |
| Silver Salt Activator | AgSbF₆, AgOTf, AgBF₄ | A silver salt is typically used to abstract the chloride from the gold pre-catalyst, generating the active cationic gold(I) species. The choice of the non-coordinating counter-anion can significantly impact the reaction outcome. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Toluene | Anhydrous, non-coordinating solvents are generally preferred to avoid competitive binding to the gold catalyst. |
| Temperature | Room temperature to 80 °C | Most gold-catalyzed enyne cyclizations proceed at or near room temperature, highlighting the mildness of this methodology. |
| Concentration | 0.01 - 0.1 M | The optimal concentration depends on the specific substrate and reaction. |
General Experimental Protocol for Gold-Catalyzed Enyne Cyclization
Materials:
-
Enyne substrate
-
Gold pre-catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven prior to use
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the enyne substrate (1.0 equiv).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent to dissolve the substrate to the desired concentration (e.g., 0.1 M).
-
Catalyst Addition: To the stirred solution at the desired temperature (typically room temperature), add the gold pre-catalyst (e.g., 1-5 mol%).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or by filtering through a short plug of silica gel.[5]
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.
Note: The optimal catalyst loading, temperature, and reaction time will vary depending on the specific enyne substrate and should be determined empirically.
Troubleshooting and Advanced Insights
-
Low Conversion: If the reaction is sluggish or stalls, consider increasing the catalyst loading or gently heating the reaction mixture. Ensure that the solvent and reagents are scrupulously dry, as water can deactivate the catalyst.
-
Mixture of Products: The formation of multiple products can arise from competing reaction pathways. The selectivity can often be influenced by modifying the ligand on the gold catalyst or changing the counter-anion of the silver salt.
-
Stereocontrol: For substrates with stereocenters, the stereochemical outcome of the cyclization is an important consideration. Chiral ligands on the gold catalyst can be employed to induce enantioselectivity.
Conclusion
Gold-catalyzed enyne cyclization represents a powerful and versatile strategy for the synthesis of complex organic molecules. A thorough understanding of the underlying reaction mechanism, from the initial alkyne activation to the diverse fates of the key gold carbene intermediate, is paramount for harnessing the full synthetic potential of this transformation. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can navigate the intricate reaction landscape to achieve their desired molecular targets with high efficiency and selectivity. This guide serves as a foundational resource for both newcomers and experienced practitioners in the field, aiming to facilitate further innovation and discovery in the ever-expanding realm of gold catalysis.
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activation of Chloro[tri(p-tolyl)phosphine]gold(I) with silver salts
Activation of Chloro[tri(p-tolyl)phosphine]gold(I) with Silver Salts: A Guide to Generating Catalytically Active Cationic Gold(I) Species
Introduction
In the realm of homogeneous gold catalysis, the generation of highly electrophilic and catalytically active cationic gold(I) species is paramount for a vast array of organic transformations.[1][2][3] Chloro[tri(p-tolyl)phosphine]gold(I), a stable and commercially available precatalyst, serves as a common entry point to these reactive intermediates. The most prevalent method for its activation involves the abstraction of the chloride ligand by a silver salt, leading to the formation of a cationic [((p-Tol)₃P)Au]⁺ species.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for the successful activation of Chloro[tri(p-tolyl)phosphine]gold(I) using silver salts. We will delve into the mechanistic underpinnings, the crucial role of the silver salt's counterion, and potential pitfalls to avoid, ensuring reproducible and optimal catalytic performance.
Theoretical Background: The "Why" of Silver Salt Activation
The fundamental principle behind using silver salts to activate Chloro[tri(p-tolyl)phosphine]gold(I) lies in the high affinity of silver(I) for halides. This interaction facilitates the abstraction of the chloride ligand from the neutral gold complex, generating a highly reactive, coordinatively unsaturated cationic gold(I) species.[1][4] The precipitation of insoluble silver chloride (AgCl) from the reaction mixture drives the equilibrium towards the formation of the active catalyst.
However, the role of the silver salt is often more complex than that of a simple halide scavenger, a phenomenon often referred to as the "silver effect".[5][6] While essential for activation, the presence of silver salts can sometimes lead to competing reactions or the formation of less active catalytic species.[7][8][9] In some instances, silver salts themselves can interact with substrates or intermediates, influencing the reaction outcome.[10] Therefore, a nuanced understanding of the reaction system is crucial.
Mechanism of Activation
The activation process can be conceptually broken down into the following key steps:
-
Chloride Abstraction: The silver salt (AgX) reacts with Chloro[tri(p-tolyl)phosphine]gold(I) to remove the chloride ion.
-
Formation of Cationic Gold(I): This abstraction generates the cationic gold(I) complex, [((p-Tol)₃P)Au]⁺, which is stabilized by the counterion (X⁻) from the silver salt.
-
Solvent Coordination: In a coordinating solvent (S), the cationic gold species may be further stabilized as a solvent-adduct, [((p-Tol)₃P)Au(S)]⁺.
This process is visually represented in the following diagram:
Figure 1: General scheme for the activation of Chloro[tri(p-tolyl)phosphine]gold(I) with a silver salt.
The Critical Role of the Silver Salt Counterion
The choice of the silver salt is a critical parameter that can profoundly influence the catalytic activity and selectivity of the generated cationic gold(I) species.[11] The coordinating ability of the counterion (X⁻) introduced from the silver salt plays a pivotal role.
| Silver Salt (AgX) | Counterion (X⁻) | Coordinating Ability | Typical Observations |
| AgBF₄ | BF₄⁻ | Weakly Coordinating | Often leads to highly active catalysts. |
| AgSbF₆ | SbF₆⁻ | Very Weakly Coordinating | Generates highly electrophilic and reactive gold cations. |
| AgOTf | OTf⁻ (Triflate) | Weakly Coordinating | A common choice, providing a good balance of reactivity and stability. |
| AgNTf₂ | NTf₂⁻ (Bistriflimide) | Very Weakly Coordinating | Can lead to highly active and stable cationic gold complexes.[1] |
| AgNO₃ | NO₃⁻ | Moderately Coordinating | Can sometimes lead to different reactivity compared to salts with non-coordinating anions. |
Table 1: Common Silver Salts and the Properties of their Counterions.
Weakly coordinating anions, such as BF₄⁻, SbF₆⁻, OTf⁻, and NTf₂⁻, are generally preferred as they lead to a more "naked" and consequently more electrophilic and catalytically active gold cation.[1]
Experimental Protocols
Herein, we provide a general, field-proven protocol for the in situ generation of the active cationic gold(I) catalyst from Chloro[tri(p-tolyl)phosphine]gold(I) and a silver salt for a generic catalytic reaction.
Materials and Reagents:
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Selected Silver Salt (e.g., AgSbF₆, AgOTf, AgBF₄)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene)
-
Substrate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol: In Situ Activation for a Catalytic Reaction
This protocol describes the generation of the active catalyst directly in the reaction vessel.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the substrate.
-
Precatalyst Addition: Add Chloro[tri(p-tolyl)phosphine]gold(I) (typically 1-5 mol%) to the solution and stir until dissolved.
-
Silver Salt Addition: In a separate vial, weigh the silver salt (typically 1-1.2 equivalents relative to the gold precatalyst) and dissolve it in a small amount of the reaction solvent. Crucially, add the silver salt solution to the reaction mixture containing the substrate and gold precatalyst. [12] This order of addition is important to minimize the formation of less reactive bridged species.[12]
-
Reaction Initiation: Upon addition of the silver salt, a precipitate of AgCl will form (often appearing as a white solid). The reaction mixture is then typically stirred at the desired temperature for the required reaction time.
-
Monitoring: The progress of the reaction can be monitored by standard analytical techniques such as TLC, GC-MS, or NMR spectroscopy.
-
Work-up: Upon completion, the reaction is typically quenched, and the AgCl precipitate can be removed by filtration through a pad of Celite or silica gel.
Figure 2: A typical experimental workflow for the in situ activation of the gold precatalyst.
Trustworthiness and Self-Validation: Avoiding Common Pitfalls
The generation of cationic gold species is a sensitive process, and several factors can lead to inconsistent or poor results. Here are some critical points to ensure the trustworthiness of your experimental setup:
-
Order of Addition: As emphasized in the protocol, it is often crucial to add the silver salt to the mixture of the gold precatalyst and the substrate.[12] Adding the silver salt to the gold precatalyst in the absence of the substrate can lead to the formation of less reactive, chloride-bridged dinuclear gold complexes.[12]
-
Stoichiometry of the Silver Salt: While a stoichiometric amount of silver salt is required for complete chloride abstraction, a large excess can be detrimental to the catalytic activity.[7][8][9] It is advisable to use a slight excess (e.g., 1.1 equivalents) to ensure full activation.
-
Solvent Choice: The choice of solvent can impact the solubility of the silver salt and the stability of the cationic gold species. Non-coordinating solvents like DCM or DCE are commonly used. However, be aware that some solvents can react with silver salts (e.g., 1,2-dichloroethane with AgOTf can form triflic acid).[5]
-
Light Sensitivity: Silver salts are often light-sensitive and should be handled accordingly to prevent decomposition.
-
Silver-Free Alternatives: For reactions where silver is suspected to interfere, consider silver-free activation methods. These can include using other Lewis acids or employing pre-formed cationic gold complexes.[3][5][13][14][15]
Conclusion
The activation of Chloro[tri(p-tolyl)phosphine]gold(I) with silver salts is a cornerstone of modern gold catalysis. By understanding the underlying principles of chloride abstraction, the significant influence of the counterion, and adhering to carefully designed experimental protocols, researchers can reliably generate highly active cationic gold(I) catalysts. The insights and procedures outlined in this guide are intended to empower scientists in their pursuit of novel and efficient chemical transformations, ultimately accelerating progress in drug discovery and development.
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Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade - PMC - PubMed Central. Organic Letters. [Link]
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Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC - NIH. Molecules. [Link]
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DIGGING INTO GOLD(I) CATALYSIS: SILVER AND COUNTERION EFFECTS AND TOTAL SYNTHESIS OF NARDOARISTOLONE B. Anna Homs i Riba - TDX (Tesis Doctorals en Xarxa). Tesis Doctorals en Xarxa. [Link]
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Application Notes and Protocols for Gold-Catalyzed Intramolecular Hydroarylation
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is a paramount objective. Gold-catalyzed intramolecular hydroarylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds that are prevalent in biologically active molecules. This guide provides an in-depth exploration of this reaction, detailing the underlying mechanistic principles, offering field-proven protocols, and explaining the critical parameters that govern its success.
Introduction: The Strategic Advantage of Gold Catalysis
Intramolecular hydroarylation, the addition of an aromatic C-H bond across an unsaturated moiety within the same molecule, offers a direct and efficient pathway to cyclic compounds.[1][2][3] Traditional methods often require harsh conditions or the pre-functionalization of the aromatic ring, adding steps and reducing overall yield. Gold catalysts, particularly cationic gold(I) complexes, have revolutionized this field due to their unique ability to act as soft and highly carbophilic π-acids.[4][5] This allows for the activation of alkynes and allenes under exceptionally mild conditions, often at room temperature, and with a high degree of functional group tolerance.[6][7] The resulting methodologies are not only elegant but also highly practical for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[3]
Mechanistic Rationale: Understanding the "Why"
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing gold-catalyzed hydroarylation reactions. The generally accepted catalytic cycle for the hydroarylation of an alkyne is depicted below.
Catalytic Cycle of Gold(I)-Catalyzed Intramolecular Hydroarylation
Figure 1: A simplified representation of the catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation of alkynes.
The key steps are as follows:
-
π-Activation: The cationic gold(I) catalyst, often generated in situ from a pre-catalyst like (Ph₃P)AuCl and a silver salt, coordinates to the alkyne or allene.[8] This coordination renders the unsaturated bond highly electrophilic and susceptible to nucleophilic attack. The choice of ligand on the gold center is critical; less-electron-donating ligands enhance the electrophilicity of the gold complex, which can accelerate the reaction.[9] However, excessively electron-poor ligands may lead to catalyst instability and decomposition.[9]
-
Intramolecular Nucleophilic Attack: The tethered arene acts as the nucleophile, attacking the activated alkyne in an intramolecular fashion.[10] This is typically the rate-determining step.[9] The regioselectivity of this step (i.e., exo vs. endo cyclization) is influenced by the substrate geometry and the nature of the tether.[6]
-
Formation of a Vinyl-Gold(I) Intermediate: The nucleophilic attack results in the formation of a vinyl-gold(I) species and the rearomatization of the arene ring.[10]
-
Protodeauration: The vinyl-gold(I) intermediate undergoes protodeauration, where a proton source cleaves the carbon-gold bond to release the final cyclized product and regenerate the active gold(I) catalyst.[5][8] The proton can originate from trace acid in the reaction medium.
General Protocol for Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes
This protocol provides a general starting point for researchers. Optimization of the catalyst, solvent, and temperature will likely be necessary for specific substrates.
Materials and Equipment:
-
Gold(I) pre-catalyst: e.g., (Ph₃P)AuCl, (IPr)AuCl, or other phosphine or N-heterocyclic carbene (NHC) gold complexes.
-
Silver salt (activator): e.g., AgSbF₆, AgOTf, AgNTf₂.
-
Substrate: Aryl-alkyne or aryl-allene.
-
Anhydrous solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are commonly used.
-
Inert atmosphere: Schlenk line or glovebox with nitrogen or argon.
-
Standard laboratory glassware: Schlenk flask, syringes, magnetic stirrer.
-
Purification supplies: Silica gel for column chromatography, appropriate solvents.
Experimental Workflow:
Figure 2: General experimental workflow for gold-catalyzed intramolecular hydroarylation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl-alkyne substrate (1.0 equiv).
-
Catalyst Addition: In the same flask, add the gold(I) pre-catalyst (e.g., (Ph₃P)AuCl, 1-5 mol%) and the silver salt activator (e.g., AgSbF₆, 1-5 mol%).[9] The silver salt serves to abstract the halide from the pre-catalyst, generating the active cationic gold species.
-
Reaction Initiation: Add anhydrous solvent (e.g., DCM, 0.1 M concentration) via syringe. A white precipitate of the silver halide should be observed.[6]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (often room temperature is sufficient) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Key Considerations and Optimization
The success of a gold-catalyzed hydroarylation is highly dependent on several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Considerations and Rationale | Typical Conditions |
| Gold Catalyst | The choice of ligand (phosphine, NHC) on the gold pre-catalyst influences the catalyst's stability and reactivity.[9] NHC ligands are generally more electron-donating and can lead to more stable catalysts. Phosphite-based ligands are less electron-donating, making the gold center more electrophilic and potentially more reactive.[6][7] | (Ph₃P)AuCl, IPrAuCl, JohnPhosAuCl |
| Counterion | The counterion, introduced by the silver salt, plays a crucial role.[9] Weakly coordinating anions like SbF₆⁻ or NTf₂⁻ are preferred as they do not strongly bind to the gold center, thus maintaining its high catalytic activity. | AgSbF₆, AgOTf, AgNTf₂ |
| Solvent | Non-coordinating solvents are generally used to avoid competition with the substrate for binding to the gold catalyst. Chlorinated solvents are common.[6] In some cases, more polar or even protic solvents can influence the reaction pathway.[11] | DCM, DCE, Toluene, HFIP |
| Temperature | Many gold-catalyzed hydroarylations proceed efficiently at room temperature.[6][7] For less reactive substrates, gentle heating (40-80 °C) may be required. | Room Temperature to 80 °C |
| Substrate Electronics | The nucleophilicity of the arene is a key factor. Electron-rich arenes (e.g., those with alkoxy or alkyl substituents) generally react faster than electron-deficient ones.[6] Strongly coordinating groups on the arene may inhibit catalysis by binding to the gold center.[6][12] | Electron-rich arenes are preferred. |
Scope and Applications
The intramolecular hydroarylation reaction is versatile, allowing for the synthesis of a wide range of cyclic structures.
-
Formation of Dihydronaphthalenes and other Fused Carbocycles: The cyclization of aryl-allenes is an effective method for constructing vinyl-substituted benzocycles.[6][7]
-
Synthesis of Chromenes and Quinolines: Aryl propargyl ethers and amines readily undergo cyclization to form chromenes and dihydroquinolines, respectively.[4][11] These are important scaffolds in medicinal chemistry.
-
Construction of Complex Polycycles: The reaction can be incorporated into cascade sequences to rapidly build molecular complexity from simple starting materials.[3]
Conclusion
Gold-catalyzed intramolecular hydroarylation is a robust and versatile tool for synthetic chemists. Its mild reaction conditions, broad substrate scope, and high efficiency make it an attractive strategy for the synthesis of complex cyclic molecules. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively apply this methodology to advance their research in drug discovery and materials science.
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Ghosh, T., Chatterjee, J., & Bhakta, S. (2022). Gold-catalyzed hydroarylation reactions: a comprehensive overview. Organic & Biomolecular Chemistry, 20(36), 7151-7187. [Link]
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Royal Society of Chemistry. (n.d.). Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview | Request PDF. Retrieved from [Link]
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Gorin, D. J., Sherry, B. D., & Toste, F. D. (2009). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Journal of the American Chemical Society, 131(18), 6344–6345. [Link]
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Bellina, F., & Lessi, M. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Molecules, 28(9), 3819. [Link]
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Gorin, D. J., Sherry, B. D., & Toste, F. D. (2009). Gold(I)-catalyzed intramolecular hydroarylation of allenes. Journal of the American Chemical Society, 131(18), 6344–6345. [Link]
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ResearchGate. (n.d.). Gold‐Catalyzed Hydroarylation of Alkynes | Request PDF. Retrieved from [Link]
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Alcaide, B., Almendros, P., & Luna, A. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(1), 215–288. [Link]
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Bellina, F., & Lessi, M. (2021). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 11(11), 1362. [Link]
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Gorin, D. J., Sherry, B. D., & Toste, F. D. (2010). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Angewandte Chemie International Edition, 49(1), 121-124. [Link]
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Sherry, B. D., Gorin, D. J., & Toste, F. D. (2008). Gold(I)-catalyzed intermolecular hydroarylation of allenes with nucleophilic arenes: scope and limitations. Tetrahedron, 64(26), 6049–6061. [Link]
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ResearchGate. (n.d.). Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: Mechanism and endo Selectivity | Request PDF. Retrieved from [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]
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ResearchGate. (n.d.). Hydroarylation of alkynes using gold NHC catalysts: screening of different arenes and alkynes. Retrieved from [Link]
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Yi, N., Liu, Y., Xiong, Y., Gong, H., Tan, J.-P., Fang, Z., & Yi, B. (2023). Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. The Journal of Organic Chemistry, 88(18), 11945–11953. [Link]
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Application Notes & Protocols: Chloro[tri(p-tolyl)phosphine]gold(I) in Tandem Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Preamble: The Ascendancy of Homogeneous Gold Catalysis
The last two decades have witnessed the remarkable evolution of gold from an element considered catalytically inert to a cornerstone of modern organic synthesis.[1] Homogeneous gold catalysis, particularly with gold(I) complexes, has emerged as a powerful and versatile tool for constructing molecular complexity.[2] The unique power of gold(I) catalysts lies in their character as soft, carbophilic Lewis acids, enabling them to selectively activate carbon-carbon multiple bonds (alkynes, allenes, and alkenes) towards nucleophilic attack under exceptionally mild conditions.[3][4] This distinct reactivity profile, often orthogonal to other transition metals, has unlocked novel pathways for synthesizing intricate carbo- and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[5][6]
Among the arsenal of available gold precatalysts, Chloro[tri(p-tolyl)phosphine]gold(I) , [(p-tolyl)3P]AuCl, stands out as a robust, air-stable, and commercially accessible option. Its true potential is unleashed in tandem, or cascade, reactions—sophisticated processes where multiple bond-forming events occur sequentially in a single operation.[3] Such reactions are the epitome of synthetic efficiency, rapidly building complex molecular architectures from simpler precursors.
This guide provides an in-depth exploration of Chloro[tri(p-tolyl)phosphine]gold(I) as a catalyst for tandem reactions. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, explain the causality behind experimental design, and provide validated, step-by-step protocols for key transformations.
Section 1: The Catalyst System - Beyond the Bottle
Profile of the Precatalyst: Chloro[tri(p-tolyl)phosphine]gold(I)
Chloro[tri(p-tolyl)phosphine]gold(I) is a crystalline solid that serves as the starting point for generating the catalytically active species.
-
Structure: A linear, two-coordinate gold(I) center is bound to one tri(p-tolyl)phosphine ligand and one chloride ion.
-
The Ligand's Role: The tri(p-tolyl)phosphine ligand is crucial. Compared to the more common triphenylphosphine, the three methyl groups on the para-positions of the phenyl rings are weakly electron-donating. This subtle electronic perturbation can influence the Lewis acidity of the gold center and the overall stability and reactivity of the catalyst.[7] The steric bulk of the ligand also plays a role in controlling the coordination environment around the gold atom.
-
Stability: This complex is valued for its stability to air and moisture, simplifying storage and handling compared to more sensitive organometallic reagents.[8]
The Activation Step: Generating the Cationic Catalyst
Crucially, [(p-tolyl)3P]AuCl is a precatalyst . The Au-Cl bond is strong, and the neutral complex is not sufficiently electrophilic to activate π-systems. Catalytic activity is initiated by abstracting the chloride anion to generate a highly reactive, coordinatively unsaturated cationic gold(I) complex , [(p-tolyl)3P]Au+.
This is almost universally achieved by adding a silver salt with a non-coordinating anion.
[(p-tolyl)3P]AuCl + AgX → [(p-tolyl)3P]Au⁺X⁻ + AgCl(s)↓ (where X = SbF₆⁻, OTf⁻, NTf₂⁻, etc.)
The precipitation of insoluble silver chloride (AgCl) drives the equilibrium, ensuring complete formation of the active catalyst.
Scientist's Insight: Choosing the Right Activator The choice of the silver salt is not trivial. The counter-anion (X⁻) becomes associated with the cationic gold center and can significantly impact catalytic activity.
-
Highly Non-Coordinating Anions (SbF₆⁻, BArF⁻): These anions interact very weakly with the gold center, rendering it more "naked" and highly electrophilic. This often leads to higher reactivity and is preferred for activating less-reactive substrates.
-
Moderately Coordinating Anions (OTf⁻, NTf₂⁻): These anions can have a moderating effect on the catalyst's Lewis acidity, which can be beneficial for preventing side reactions or catalyst decomposition in sensitive systems.[9]
The selection of the activator is a key parameter for reaction optimization.
Section 2: The Enyne Cycloisomerization/Addition Tandem: A Paradigm of Gold Catalysis
One of the most well-studied and powerful applications of gold catalysis is the cycloisomerization of enynes (molecules containing both an alkene and an alkyne).[10] This reaction can be extended into a tandem sequence by trapping a key reactive intermediate with a nucleophile, leading to the rapid construction of functionalized cyclic systems.
Mechanistic Rationale
The generally accepted mechanism for the tandem cycloisomerization of a 1,6-enyne followed by nucleophilic trapping proceeds through several distinct stages. The cationic gold catalyst orchestrates the entire sequence without a change in its formal oxidation state.[4][11]
-
Alkyne Activation: The cationic gold catalyst, [(p-tolyl)3P]Au+, selectively coordinates to the alkyne moiety of the enyne substrate (the catalyst is highly "alkynophilic").[11]
-
Intramolecular Attack (Cyclization): The pendant alkene acts as an internal nucleophile, attacking the activated alkyne. This typically occurs in a 5-exo-dig fashion to form a bicyclo[3.1.0]hexane skeleton.[4][12]
-
Formation of a Cyclopropyl Gold Carbene: This initial cyclization generates a highly reactive cyclopropyl gold carbene intermediate. This species is a pivotal branch point for tandem reactivity and can be viewed as a resonance hybrid of several canonical forms.[11][12]
-
Intermolecular Nucleophilic Attack: An external nucleophile (e.g., an alcohol, water, or an electron-rich aromatic ring) attacks the gold carbene. This attack can occur at either the carbene carbon or the cyclopropyl ring, leading to different products, but often favors attack at the carbene center.[11]
-
Protodeauration & Catalyst Regeneration: The resulting organogold intermediate undergoes rapid protonolysis (cleavage of the Au-C bond by a proton, often from the nucleophile itself or trace acid), which releases the final product and regenerates the active [(p-tolyl)3P]Au+ catalyst to continue the cycle.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the gold-catalyzed tandem cycloisomerization of a 1,6-enyne and subsequent intermolecular nucleophilic addition.
Experimental Protocol: Synthesis of a Functionalized Bicyclo[3.1.0]hexane Derivative
This protocol describes a general procedure for the tandem cycloisomerization/hydration of a diethyl-tethered 1,6-enyne.
Self-Validation & Trustworthiness: This protocol incorporates standard inert atmosphere techniques to prevent catalyst deactivation. The use of a silver salt activator is essential for catalytic turnover. The reaction progress should be monitored by TLC or GC-MS to confirm substrate consumption before workup.
Materials & Equipment:
-
Chloro[tri(p-tolyl)phosphine]gold(I) (CAS: 28978-10-1)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Diethyl 2,2-di(prop-2-yn-1-yl)malonate (a representative 1,6-enyne substrate)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for nucleophilic trapping)
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard glassware for workup and column chromatography
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen gas. Allow the flask to cool to room temperature.
-
Catalyst Preparation: Under a positive pressure of argon, add Chloro[tri(p-tolyl)phosphine]gold(I) (5.4 mg, 0.01 mmol, 2 mol%) and silver hexafluoroantimonate (3.4 mg, 0.01 mmol, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature. A white precipitate of AgCl should become visible.
-
Substrate Addition: In a separate vial, dissolve the 1,6-enyne substrate (e.g., diethyl 2,2-di(prop-2-yn-1-yl)malonate, 124 mg, 0.5 mmol) in anhydrous dichloromethane (5 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., methanol, 40 µL, 1.0 mmol, 2 equivalents) to the substrate solution.
-
Reaction Initiation: Using a syringe, slowly add the solution of the substrate and nucleophile to the stirring catalyst suspension in the Schlenk flask over 2-3 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Representative Data
The following table summarizes the scope of this type of tandem reaction, demonstrating its versatility with various enyne substrates and nucleophiles.
| Entry | Enyne Tether (X) | R¹ | R² | Nucleophile (NuH) | Yield (%) | Reference |
| 1 | C(CO₂Et)₂ | H | H | H₂O | 95 | [4] |
| 2 | NTs | H | H | MeOH | 91 | [12] |
| 3 | O | H | Ph | Anisole | 85 | [3] |
| 4 | C(CO₂Et)₂ | Me | H | Indole | 88 | [11] |
| 5 | NTs | H | H | Acetic Acid | 78 | [13] |
Section 3: Advanced Applications - Gold-Catalyzed Annulation Cascades
Gold catalysts excel at initiating complex cascades that form multiple rings in one pot. A powerful example is the tandem reaction of 3-propargylindoles, which can be triggered by a 1,2-indole migration.[5]
Mechanistic Overview
This elegant cascade transforms relatively simple propargyl indoles into complex, fused polycyclic indole derivatives.
Caption: Logical workflow for the gold-catalyzed tandem cascade of 3-propargylindoles, initiated by a 1,2-indole migration.
Scientist's Insight: Controlling Reaction Pathways In gold-catalyzed cascade reactions, the outcome can often be finely tuned by modifying the catalyst, substrate, or reaction conditions.[6][14] For instance, the choice of a more sterically hindered phosphine ligand or a different counter-anion can favor one cyclization pathway over another, leading to divergent synthesis of different molecular scaffolds from a common precursor. This highlights the importance of catalyst and ligand screening during methods development.
General Protocol for Indole Annulation
A Note on Procedure: This is a generalized protocol based on similar gold-catalyzed transformations. Specific substrate concentrations, temperatures, and reaction times will require optimization.
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Chloro[tri(p-tolyl)phosphine]gold(I) (1-5 mol%) and the corresponding silver salt activator (1-5 mol%).
-
Solvent and Substrate: Add the anhydrous solvent (e.g., 1,2-dichloroethane or toluene). Add the substituted 3-propargylindole substrate (1 equivalent).
-
Reaction Conditions: Stir the reaction at the optimized temperature (ranging from room temperature to 80 °C) until the starting material is consumed as indicated by TLC analysis.
-
Workup: Upon completion, filter the reaction mixture through a short pad of Celite to remove the AgCl precipitate and any decomposed catalyst. Rinse the pad with a small amount of solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired polycyclic indole.
Section 4: Safety, Handling, and Disposal
Scientific integrity demands rigorous attention to safety. All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.
-
Chloro[tri(p-tolyl)phosphine]gold(I):
-
Hazards: Causes skin and serious eye irritation.[8] May cause respiratory irritation.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling.[8]
-
Stability: The compound can be sensitive to moisture.[8] Store in a tightly sealed container in a cool, dry place.
-
-
Silver Salt Activators (e.g., AgSbF₆):
-
Hazards: Strong oxidizing agents. Can cause severe skin burns and eye damage. Toxic if swallowed or inhaled.
-
Handling: Handle with extreme care, using full PPE. Avoid contact with combustible materials.
-
-
Waste Disposal:
-
Dispose of gold- and silver-containing waste in a dedicated, labeled hazardous waste container for heavy metals, in accordance with institutional and local regulations. Do not mix with organic solvent waste.
-
References
- Recent Advances in Gold catalyzed Tandem Reaction for the synthesis of Heterocyclic Compounds. ChemRxiv.
- SAFETY DATA SHEET - Chloro(triphenylphosphine)gold. Fisher Scientific.
- Gold-catalyzed cascade reactions for synthesis of carbo- and heterocycles: selectivity and diversity. Chemical Record.
- Chloro[tri(p-tolyl)phosphine]gold(I)
- Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry.
- Gold(I)
- Chloro[tri(p-tolyl)phosphine]gold(I) | 28978-10-1. Sigma-Aldrich.
- Divergent Synthesis of Carbo- and Heterocycles via Gold-Catalyzed Reactions. East China Normal University.
- Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances.
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Heterocycles
- Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study.
- Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews.
- Enantioselective gold(i)-catalyzed cyclization/intermolecular nucleophilic additions of 1,5-enyne derivatives.
- Intriguing mechanistic labyrinths in gold(i) catalysis.
- Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis.
- Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry.
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- 1. Synthetic applications of gold-catalyzed ring expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles from gold catalysis | Scilit [scilit.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gold-catalyzed cascade reactions for synthesis of carbo- and heterocycles: selectivity and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 11. Intriguing mechanistic labyrinths in gold(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Catalytic Utility of Tri(p-tolyl)phosphine Gold(I) Complexes in Modern Organic Synthesis
Introduction: The Unique Position of Gold in Homogeneous Catalysis
For much of chemical history, metallic gold was prized for its inertness.[1] However, the last few decades have revealed a paradigm shift, with homogeneous gold catalysis emerging as a powerful tool for synthetic chemists.[2][3] Gold catalysts, particularly cationic gold(I) complexes, exhibit unique Lewis acidity and a strong affinity for carbon-carbon π-systems (alkynes, allenes, and alkenes), a property often termed "carbophilicity" or "π-acidity".[4] This allows for the activation of these functionalities toward nucleophilic attack under exceptionally mild conditions, often at room temperature.[4]
The reactivity and stability of these gold(I) catalysts are critically modulated by the ancillary ligand. Phosphines are among the most important and widely used ligands in this context.[5] This guide focuses specifically on tri(p-tolyl)phosphine, P(p-Tol)₃, as a ligand for gold(I). By exploring its electronic and steric properties, we can understand the causality behind its selection and application in a variety of catalytic transformations.
Why Tri(p-tolyl)phosphine? A Ligand-Centric Perspective
The choice of a phosphine ligand is a deliberate act of tuning the catalyst's properties. Tri(p-tolyl)phosphine offers a nuanced balance of steric and electronic effects compared to the ubiquitous triphenylphosphine (PPh₃) and its more sterically hindered isomer, tri(o-tolyl)phosphine.
-
Electronic Properties: The para-methyl groups on the tolyl rings are weakly electron-donating. This increases the electron density on the phosphorus atom, making tri(p-tolyl)phosphine a slightly stronger electron donor than triphenylphosphine.[6] This enhanced donor ability can, in turn, modulate the Lewis acidity of the gold center and influence the kinetics of the catalytic cycle.[7]
-
Steric Properties: The Tolman cone angle of tri(p-tolyl)phosphine is very similar to that of triphenylphosphine. This means it provides a comparable steric environment around the gold center, preventing unwanted side reactions without being overly bulky, which could hinder substrate approach. This contrasts sharply with the ortho-isomer, tri(o-tolyl)phosphine, whose steric bulk can be prohibitive for some transformations.[7]
These properties make tri(p-tolyl)phosphine gold(I) complexes highly effective, stable, and versatile catalysts for a range of synthetic applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.[8]
| Ligand | Tolman Cone Angle (°) | Electronic Parameter (νCO, cm⁻¹) | Key Characteristics |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 | The benchmark standard; moderate steric bulk and electronic properties. |
| Tri(p-tolyl)phosphine | 145 | 2066.9 | Similar sterics to PPh₃; slightly more electron-donating. |
| Tri(o-tolyl)phosphine | 194 | 2068.3 | Very large steric bulk; can promote reductive elimination or hinder catalysis. |
Table 1: Comparison of common triarylphosphine ligands. The electronic parameter indicates that a lower value corresponds to a more electron-donating ligand.
Catalyst Preparation and Activation: Generating the Active Species
The most common and commercially available precursor is Chloro(tri-p-tolylphosphine)gold(I), [(p-Tol)₃PAuCl]. This is an air- and moisture-stable solid, making it a convenient starting point. However, this complex is a pre-catalyst . The Au-Cl bond is covalent and the gold center is not sufficiently electrophilic to act as a potent π-acid.
The active catalytic species, the [(p-Tol)₃PAu]⁺ cation, is generated in situ through the abstraction of the chloride ligand. This is almost universally achieved by using a silver salt with a non-coordinating anion.[9]
Causality Behind the Choice:
-
The Silver Salt: Silver has a high affinity for halides (halophilic). The precipitation of insoluble silver chloride (AgCl) from the reaction mixture is the thermodynamic driving force for the reaction, ensuring complete formation of the active cationic gold species.[9]
-
The Counter-anion (X⁻): The choice of the anion is critical. It must be weakly or non-coordinating (e.g., SbF₆⁻, OTf⁻, NTf₂⁻). A coordinating anion would simply occupy the vacant site on the gold center, rendering it catalytically inactive.
Key Catalytic Applications & Mechanistic Insights
Tri(p-tolyl)phosphine gold(I) complexes excel in reactions involving the activation of alkynes and allenes. A general mechanistic cycle underpins many of these transformations.
Application I: Intramolecular Hydroalkoxylation/Cycloisomerization
One of the hallmark applications of gold catalysis is the construction of oxygen-containing heterocycles from acetylenic alcohols. These reactions are often highly efficient, proceed under mild conditions, and exhibit predictable regioselectivity.
Reaction Scheme: An alkynyl alcohol, upon exposure to the active gold catalyst, undergoes cyclization to form an enol ether, which can be a stable product or an intermediate for further transformations.
Mechanistic Rationale (Self-Validating System):
-
Activation: The cationic gold(I) catalyst coordinates to the alkyne, rendering the triple bond highly electrophilic and susceptible to attack.[4]
-
Nucleophilic Attack: The tethered hydroxyl group acts as an intramolecular nucleophile. The regioselectivity of the attack (i.e., which carbon of the alkyne is attacked) is governed by a combination of factors, including electronic effects on the alkyne and the size of the ring being formed (endo- vs. exo-dig cyclization).
-
Protodeauration: The resulting vinyl-gold intermediate is protonated by a proton source (often adventitious water or the alcohol substrate itself), which cleaves the C-Au bond, releases the product, and regenerates the active gold(I) catalyst.[4]
Application II: Homocoupling of Arylboronic Acids
While less common than palladium catalysis, gold complexes can effectively catalyze the synthesis of symmetrical biaryls from arylboronic acids, showcasing a different mode of reactivity. This transformation often requires an external oxidant.
Reaction Scheme: 2 Ar-B(OH)₂ --[(p-Tol)₃PAuCl, Oxidant]--> Ar-Ar
Protocol Insight: A study demonstrated that (Ph₃P)AuCl, a close analogue, is a powerful catalyst for this transformation in the presence of an oxidant like Selectfluor™.[10] The reaction proceeds under mild, benchtop conditions and tolerates a wide variety of functional groups. The tri(p-tolyl)phosphine ligand, with its enhanced electron-donating ability, can further stabilize the gold intermediates involved in the catalytic cycle.
Detailed Experimental Protocol: Gold-Catalyzed Cyclization of an Acetylenic Alcohol
This protocol provides a representative example of a gold-catalyzed intramolecular hydroalkoxylation.
Objective: To synthesize 2,2-dimethyl-5-methylene-2,5-dihydrofuran from 2-methylpent-4-yn-2-ol.
Reagents & Equipment:
-
Chloro(tri-p-tolylphosphine)gold(I) [(p-Tol)₃PAuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
2-methylpent-4-yn-2-ol (Substrate)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles for inert atmosphere transfers
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Trustworthiness through Rigor): To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add Chloro(tri-p-tolylphosphine)gold(I) (12.8 mg, 0.025 mmol, 1 mol%).
-
Experimental Rationale: Using a low catalyst loading (1 mol%) is typical for efficient gold catalysis and demonstrates the high turnover number of the catalyst. The flask must be dry as water can compete as a nucleophile.
-
-
Add silver hexafluoroantimonate (8.6 mg, 0.025 mmol, 1 mol%).
-
Experimental Rationale: A 1:1 molar ratio of the silver salt to the gold pre-catalyst is used to ensure complete chloride abstraction.
-
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add 10 mL of anhydrous dichloromethane (DCM) via syringe. Stir the resulting suspension for 15 minutes at room temperature in the dark. A white precipitate of AgCl will form.
-
Experimental Rationale: The reaction is performed in the dark because some silver salts and gold complexes can be light-sensitive. Anhydrous solvent is crucial to prevent catalyst deactivation or side reactions.
-
-
Substrate Addition: In a separate vial, dissolve 2-methylpent-4-yn-2-ol (245 mg, 2.5 mmol, 100 mol%) in 5 mL of anhydrous DCM.
-
Add the substrate solution to the stirring catalyst suspension dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Workup and Purification:
-
Once the reaction is complete, quench it by opening the flask to the air and filtering the mixture through a short plug of silica gel, eluting with additional DCM or ethyl acetate to remove the precipitated AgCl and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dihydrofuran product.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Gikonyo, J., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
Hashmi, A. S. K., & Hutchings, G. J. (2006). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]
-
Jin, R., et al. (2018). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Materials. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]
-
Various Authors. (2008-2025). Publications citing (Triphenylphosphine)gold(I) Chloride. ResearchGate. [Link]
-
Zhang, L., et al. (2021). Homogeneous Gold-Catalyzed Oxidation Reactions. Chemical Reviews. [Link]
-
Cattaneo, D., et al. (2021). Heterogeneous Gold Catalysis: From Discovery to Applications. MDPI. [Link]
-
Jin, R., et al. (2018). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library. [Link]
-
Wikipedia contributors. (n.d.). Chloro(triphenylphosphine)gold(I). Wikipedia. [Link]
-
Ghorpade, S. A., & Liu, R. S. (2025). Homogeneous Gold Catalysis: Development and Recent Advances. PubMed. [Link]
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- 4. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. nbinno.com [nbinno.com]
- 7. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Substrate Scope for Chloro[tri(p-tolyl)phosphine]gold(I) Catalysis
Introduction: The Strategic Role of the Tri(p-tolyl)phosphine Ligand in Gold(I) Catalysis
Homogeneous gold catalysis has become an indispensable tool in modern organic synthesis, prized for its unique ability to activate unsaturated π-systems like alkynes, allenes, and alkenes under mild conditions.[1] The workhorse of this field is often a linear, two-coordinate gold(I) complex, typically employed as a stable Chloro(phosphine)gold(I), [L-Au-Cl], precatalyst. The catalytic prowess of these complexes is unlocked upon activation, and the nature of the phosphine ligand (L) is paramount in defining the catalyst's stability, reactivity, and selectivity.[2]
This guide focuses on Chloro[tri(p-tolyl)phosphine]gold(I) , a versatile and highly effective precatalyst. The tri(p-tolyl)phosphine (TPTP) ligand is structurally similar to the ubiquitous triphenylphosphine (PPh₃) but possesses subtly different electronic and steric properties that offer distinct advantages. The three para-methyl groups on the aryl rings act as weak electron-donating groups, increasing the electron density at the phosphorus and, consequently, the gold center. This enhanced electron donation can modulate the Lewis acidity of the gold cation, influencing its interaction with substrates. Furthermore, studies suggest that TPTP ligands are more strongly bonded to the gold core than PPh₃, potentially leading to more robust catalytic species.[3][4] These properties make Chloro[tri(p-tolyl)phosphine]gold(I) an excellent choice for a broad range of transformations, from complex cycloisomerizations to intermolecular additions.
Core Principles of Catalysis
Catalyst Activation: Generating the Cationic Gold(I) Species
The [L-Au-Cl] complex is a precatalyst and is generally unreactive on its own. The catalytic cycle is initiated by generating a highly electrophilic, coordinatively unsaturated cationic species, [L-Au]⁺. This is most commonly achieved by abstracting the chloride ligand using a silver salt with a weakly coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf).[5] The silver cation coordinates to the chloride, which precipitates from the reaction mixture as insoluble silver chloride (AgCl), driving the equilibrium towards the active catalyst.
Figure 2: Generalized catalytic cycle for gold-catalyzed alkyne functionalization.
Application Note I: Intramolecular Hydroarylation of Alkynes
The intramolecular hydroarylation of alkynes is a powerful method for constructing functionalized carbocycles and heterocycles. [6]The [(p-Tol)₃P-Au]⁺ system is effective in catalyzing the cyclization of aryl alkynylphosphonates to form phosphacoumarins, which are valuable heterocyclic scaffolds.
Substrate Scope Summary
The catalysis demonstrates good tolerance for various substitution patterns on the aryl ring. Both electron-donating and electron-withdrawing groups are generally well-tolerated, and the reaction proceeds with high regioselectivity.
| Entry | Substrate (Aryl Ring Substituent) | Product | Yield (%) [6] |
| 1 | o-tolyl | 4-butyl-5-methyl-2H-benzo[e]o[3][4]xaphosphinine-2-oxide | 72 |
| 2 | m-tolyl | 4-butyl-6-methyl-2H-benzo[e]o[3][4]xaphosphinine-2-oxide | 64 |
| 3 | p-tolyl | 4-butyl-7-methyl-2H-benzo[e]o[3][4]xaphosphinine-2-oxide | 71 |
| 4 | 3,5-dimethylphenyl | 4-butyl-6,8-dimethyl-2H-benzo[e]o[3][4]xaphosphinine-2-oxide | 75 |
| 5 | p-chlorophenyl | 4-butyl-7-chloro-2H-benzo[e]o[3][4]xaphosphinine-2-oxide | 68 |
Experimental Protocol: Synthesis of Phosphacoumarins
Materials:
-
Chloro[tri(p-tolyl)phosphine]gold(I) (1-5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (1-5 mol%)
-
Aryl alkynylphosphonate substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Chloro[tri(p-tolyl)phosphine]gold(I) and AgSbF₆.
-
Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl should be observed.
-
Add a solution of the aryl alkynylphosphonate substrate in the same anhydrous solvent to the catalyst mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite or silica gel to remove the silver salts and catalyst residue.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Scientist's Notes (Causality):
-
Solvent Choice: Anhydrous, non-coordinating solvents like DCM or toluene are crucial. Protic or highly coordinating solvents can interfere with the cationic gold catalyst, reducing its activity.
-
Regioselectivity: For meta-substituted arenes, the cyclization occurs regioselectively at the sterically less hindered position, a common feature in electrophilic aromatic substitution-type mechanisms. [6]* Catalyst Loading: Gold catalysts are typically efficient at low loadings (1-5 mol%). Higher loadings are usually unnecessary and can sometimes lead to side reactions or decomposition.
Application Note II: Intermolecular Hydroamination of Alkynes
The addition of N-H bonds across alkynes is a fundamental transformation for synthesizing enamines and imines. Gold(I) catalysis provides a mild and efficient route for this reaction, often with excellent control over regioselectivity (Markovnikov vs. anti-Markovnikov addition). The steric and electronic properties of the tri(p-tolyl)phosphine ligand are well-suited for this transformation.
Substrate Scope Summary
The protocol is effective for a range of terminal and internal alkynes with various aromatic and aliphatic amines. Generally, terminal alkynes react with anilines to give the Markovnikov addition product (imine after tautomerization).
| Entry | Alkyne | Amine | Product | Yield (%) [7] | Selectivity [7] |
| 1 | Phenylacetylene | Aniline | N-(1-phenylethylidene)aniline | 91 | Imine |
| 2 | Phenylacetylene | p-Toluidine | N-(1-phenylethylidene)-4-methylaniline | 94 | Imine |
| 3 | Phenylacetylene | p-Anisidine | N-(1-phenylethylidene)-4-methoxyaniline | 92 | Imine |
| 4 | Phenylacetylene | 4-Chloroaniline | N-(1-phenylethylidene)-4-chloroaniline | 88 | Imine |
| 5 | 1-Hexyne | Aniline | N-(hexan-2-ylidene)aniline | 85 | Imine |
| 6 | Phenylacetylene | N-Methylaniline | N-methyl-N-(1-phenylvinyl)aniline | 85 | Enamine (Markovnikov) |
Experimental Protocol: Intermolecular Hydroamination
Materials:
-
Chloro[tri(p-tolyl)phosphine]gold(I) (0.1-2 mol%)
-
Silver tetrafluoroborate (AgBF₄) or NaBArF₄ (0.1-2 mol%)
-
Alkyne (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine Chloro[tri(p-tolyl)phosphine]gold(I) and the silver salt in a reaction vessel.
-
Add anhydrous solvent (e.g., toluene) and stir for 15 minutes.
-
Add the amine substrate, followed by the alkyne substrate.
-
Seal the vessel and heat the reaction to the specified temperature (e.g., 50-80 °C).
-
Monitor the reaction by GC-MS or ¹H NMR spectroscopy of an aliquot.
-
After completion, cool the reaction mixture and pass it through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Remove the solvent from the eluate under reduced pressure to yield the product, which can be further purified by chromatography or distillation if necessary.
Scientist's Notes (Causality):
-
Regioselectivity Explained: The observed Markovnikov selectivity arises from the nucleophilic attack of the amine at the more substituted carbon of the gold-activated alkyne. This position better stabilizes the partial positive charge that develops during the attack.
-
Secondary Amines: The reaction with secondary amines, such as N-methylaniline, directly yields the enamine product as tautomerization to an imine is not possible. [7]* Catalyst Stability: The tri(p-tolyl)phosphine ligand, being slightly more electron-rich and robustly bound than triphenylphosphine, can contribute to a longer catalyst lifetime, which is particularly beneficial in reactions requiring elevated temperatures. [3][4]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are scrupulously anhydrous. Water can hydrolyze the active species. A fresh batch of silver salt may be required, as they can be hygroscopic.
-
Catalyst Decomposition: A color change to black or purple often indicates the formation of gold nanoparticles (Au(0)), a common decomposition pathway. This can be caused by impurities, overly high temperatures, or substrates that promote reduction. Using more sterically hindered phosphine ligands or lowering the reaction temperature can sometimes mitigate this issue.
-
The "Silver Effect": While necessary for activation, excess silver salts can sometimes inhibit the reaction or lead to side products. [5]Using a 1:1 stoichiometry of the gold precatalyst to the silver salt is the standard starting point.
-
Alternative Activation: For substrates sensitive to silver salts, silver-free activation methods using H-bond donors like squaramides can be an effective, albeit less common, alternative. [8]
Conclusion
Chloro[tri(p-tolyl)phosphine]gold(I) is a highly reliable and versatile precatalyst for a wide array of organic transformations. The subtle electronic and steric contributions of the tri(p-tolyl)phosphine ligand provide a stable and active catalytic species suitable for the functionalization of diverse alkyne and allene substrates. The protocols outlined herein for hydroarylation and hydroamination serve as a robust foundation for researchers exploring the synthesis of complex molecular architectures. By understanding the principles of activation and the mechanistic pathways, scientists can effectively harness the power of this gold catalyst to achieve their synthetic goals.
References
-
Title: Role of sterics in phosphine-ligated gold clusters Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Role of Sterics in Phosphine-Ligated Gold Clusters Source: RSC Publishing URL: [Link]
-
Title: The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Role of Sterics in Phosphine-Ligated Gold Clusters | Request PDF Source: ResearchGate URL: [Link]
-
Title: Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction Source: PubMed URL: [Link]
-
Title: Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis Source: NIH URL: [Link]
-
Title: Towards the rational design of ylide-substituted phosphines for gold(I)-catalysis: from inactive to ppm Source: Semantic Scholar URL: [Link]
-
Title: Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins Source: Wiley Online Library URL: [Link]
-
Title: Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis Source: Royal Society of Chemistry URL: [Link]
-
Title: Chloro[tri(p-tolyl)phosphine]gold(I) | 28978-10-1 Source: J&K Scientific URL: [Link]
-
Title: (Triphenylphosphine)gold(I) Chloride Source: ResearchGate URL: [Link]
-
Title: Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Efficient gold(I)/silver(I)-cocatalyzed cascade intermolecular N-Michael addition/intramolecular hydroalkylation of unactivated alkenes with α-ketones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis Source: NIH URL: [Link]
-
Title: Substrate scope of the gold‐catalyzed hydroamination reaction. Source: ResearchGate URL: [Link]
-
Title: Chloro[tri(p-tolyl)phosphine]gold(I) Source: Sci-Hub URL: [Link]
-
Title: Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis Source: PubMed Central (PMC) URL: [Link]
-
Title: Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis Source: Wiley Online Library URL: [Link]
-
Title: Molecular Gold Clusters as Precursors to Heterogeneous Catalysts Source: University College London URL: [Link]
-
Title: Silver and gold-catalyzed multicomponent reactions Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights Source: NIH URL: [Link]
-
Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]
-
Title: Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis Source: Royal Society of Chemistry URL: [Link]
-
Title: Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetri… Source: OUCi URL: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of sterics in phosphine-ligated gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-Catalyzed Reactions Under Inert Atmosphere
Introduction: The Critical Role of Inert Atmosphere in Homogeneous Gold Catalysis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. While a significant number of gold-catalyzed transformations exhibit a remarkable tolerance to air and moisture, the assumption of universal stability is a misconception that can lead to diminished yields, catalyst deactivation, and inconsistent results. For many sensitive gold(I) and gold(III) catalytic systems, particularly those involving redox-cycling or highly reactive intermediates, the rigorous exclusion of atmospheric oxygen and water is paramount to achieving optimal performance and reproducibility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for conducting gold-catalyzed reactions under a controlled inert atmosphere. We will delve into the causality behind the choice of equipment and techniques, offering not just a set of instructions, but a framework for understanding and implementing best practices in air-sensitive chemistry. The protocols described herein are designed to be self-validating, ensuring the integrity of the catalytic system and the reliability of the experimental outcome.
I. The "Why": Rationale for an Inert Atmosphere
The necessity for an inert atmosphere in certain gold-catalyzed reactions stems from the inherent sensitivity of the catalytic species to oxygen and water. While bulk gold is famously inert, catalytically active gold complexes, particularly low-coordinate Au(I) species, can be susceptible to oxidation to catalytically inactive Au(0) or other undesired species.[1] Furthermore, moisture can hydrolyze sensitive ligands or react with intermediates in the catalytic cycle, leading to catalyst decomposition or the formation of byproducts. For instance, in cross-coupling reactions that proceed via a Au(I)/Au(III) cycle, the presence of oxygen can interfere with the reductive elimination step, thereby hindering catalyst turnover.
Conversely, in some gold-catalyzed oxidation reactions, water has been shown to act as a co-catalyst, highlighting the nuanced role of the reaction environment. Therefore, a thorough understanding of the specific reaction mechanism is crucial in determining the necessity of an inert atmosphere. As a general rule, reactions involving well-defined, air-sensitive ligands, or those that are known to proceed through a redox cycle, should be performed under inert conditions.
II. Essential Equipment and Materials
A successful experimental setup for air-sensitive gold catalysis relies on the proper selection and preparation of equipment and materials.
1. The Schlenk Line: Your Gateway to an Inert Environment
The Schlenk line is a cornerstone of air-sensitive chemistry, providing a dual manifold for vacuum and a high-purity inert gas (typically argon or nitrogen).[2][3] This allows for the effective removal of air and moisture from the reaction vessel and the maintenance of a positive pressure of inert gas throughout the experiment.
-
Inert Gas Selection:
-
Nitrogen (N₂): Cost-effective and readily available. Suitable for most applications.
-
Argon (Ar): Denser than air, providing a better "blanket" over the reaction mixture. It is preferred for highly sensitive systems or reactions conducted at elevated temperatures.
-
-
Key Components of a Schlenk Line Setup:
-
Dual Manifold: One for vacuum and one for inert gas.
-
High-Vacuum Pump: Capable of reaching pressures of <0.1 mmHg.
-
Cold Trap: A Dewar flask filled with liquid nitrogen or a dry ice/acetone slurry to protect the pump from corrosive vapors and solvents.
-
Bubbler: Filled with mineral oil to provide a visual indication of the inert gas flow rate and to prevent over-pressurization.
-
Schlenk Flasks: Round-bottom flasks equipped with a sidearm and a stopcock for connection to the Schlenk line.
-
2. Glassware Preparation: The Foundation of an Air-Free System
Properly dried glassware is critical to prevent the introduction of water into the reaction.
-
Oven Drying: Glassware should be oven-dried at >120 °C for at least 4 hours, and preferably overnight.
-
Flame Drying: For more rigorous drying, the assembled glassware can be flame-dried under vacuum using a heat gun. The apparatus should then be allowed to cool under a dynamic flow of inert gas.[4]
3. Purification of Solvents and Reagents
Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, further purification may be necessary.
-
Solvent Purification Systems: Systems that pass solvents through columns of activated alumina and other drying agents are a safe and effective way to obtain anhydrous solvents.
-
Distillation: Distilling solvents over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) is a traditional and effective method.
-
Degassing: To remove dissolved oxygen, solvents should be degassed using one of the following methods:
-
Freeze-Pump-Thaw: The most effective method, involving freezing the solvent, evacuating the headspace, and thawing. This cycle is typically repeated three times.[4]
-
Sparging: Bubbling a stream of inert gas through the solvent for an extended period (at least 30 minutes).
-
III. Step-by-Step Protocol: Gold-Catalyzed Sonogashira Cross-Coupling
This protocol details the setup of a representative air-sensitive gold-catalyzed Sonogashira cross-coupling reaction. While some Sonogashira couplings can be performed under ambient conditions, the use of an inert atmosphere is often crucial for achieving high yields and catalyst longevity, especially when dealing with sensitive substrates or low catalyst loadings.[5][6]
Reaction: Coupling of an Aryl Halide with a Terminal Alkyne.
Materials:
-
Gold precatalyst (e.g., (Ph₃P)AuCl)
-
Palladium co-catalyst (if required by the specific protocol)
-
Copper(I) salt (e.g., CuI)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., a liquid amine like triethylamine or a solid like K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
Experimental Workflow Diagram:
Procedure:
-
Glassware Preparation:
-
Place a magnetic stir bar in a Schlenk flask of appropriate size.
-
Assemble the flask with a condenser (if refluxing is required) and seal all joints with rubber septa.
-
Connect the flask to the Schlenk line via the sidearm.
-
Evacuate the flask under high vacuum and gently heat the entire surface with a heat gun until all visible moisture is gone.
-
Allow the flask to cool to room temperature under vacuum.
-
Carefully backfill the flask with inert gas. Repeat the evacuation and backfilling cycle three times to ensure a thoroughly inert atmosphere.[2]
-
-
Addition of Solid Reagents:
-
Under a positive flow of inert gas (you should see a steady stream of bubbles in the bubbler), briefly remove a septum and add the gold precatalyst, any co-catalysts (e.g., CuI), and the solid base (if using).
-
Quickly replace the septum.
-
If using a glovebox, the solid reagents can be weighed and added to the flask inside the box. The sealed flask can then be transferred to the Schlenk line.[7]
-
-
Addition of Solvents and Liquid Reagents:
-
Using a clean, dry syringe, draw up the required volume of anhydrous, degassed solvent.
-
Pierce the septum on the Schlenk flask and add the solvent.
-
Similarly, add the liquid aryl halide, terminal alkyne, and liquid base (if using) via syringe.
-
-
Reaction:
-
With the flask under a positive pressure of inert gas, begin stirring and heat the reaction mixture to the desired temperature using an oil bath.
-
Monitor the reaction progress by periodically taking small aliquots via syringe for analysis by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
The reaction can then be quenched and worked up under standard laboratory conditions (i.e., exposure to air).
-
IV. Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst due to exposure to air/moisture. | Ensure all glassware is properly dried and the system is leak-tight. Use freshly purified and degassed solvents. |
| Impure reagents. | Purify starting materials. For example, liquid amines can be distilled from calcium hydride. | |
| Inconsistent results | Leaks in the Schlenk line or glassware. | Check all connections and greased joints for leaks. Ensure septa are not punctured multiple times in the same spot. |
| Incomplete degassing of solvents. | Use the freeze-pump-thaw method for more effective degassing. | |
| Catalyst decomposition (visual signs) | A change in color of the solution (e.g., from colorless to dark brown or black) can indicate the formation of gold nanoparticles (Au(0)). | Improve inert atmosphere techniques. Consider using more robust ligands for the gold catalyst. |
| Precipitation of a black solid. | This is a strong indication of catalyst decomposition to elemental gold. The reaction should be repeated with more stringent air-free techniques. |
V. Catalyst Handling and Stability
The stability of gold precatalysts can vary significantly.
-
(Ph₃P)AuCl: This common precatalyst is relatively stable in solid form but can be sensitive to decomposition in solution, especially in the presence of light and air over extended periods.[8] It should be stored in a cool, dark place, preferably under an inert atmosphere for long-term storage.
-
N-Heterocyclic Carbene (NHC)-Gold Complexes: NHC-gold complexes, such as (IPr)AuCl, generally exhibit higher stability towards air and moisture compared to their phosphine counterparts due to the strong σ-donating nature of the NHC ligand.[7][9][10][11][12] However, for optimal results in sensitive reactions, handling under an inert atmosphere is still recommended.
Catalytic Cycle Diagram for a Generic Gold-Catalyzed Cross-Coupling:
VI. Concluding Remarks
The successful execution of air-sensitive gold-catalyzed reactions is a testament to meticulous experimental technique. By understanding the underlying principles of why an inert atmosphere is necessary and by mastering the practical skills of Schlenk line manipulation, researchers can unlock the full potential of these powerful catalytic systems. The protocols and guidelines presented in this application note are intended to serve as a robust starting point for developing reliable and reproducible synthetic methodologies, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
VII. References
-
Herzing, A. A., et al. (2008). Identification of the Active Species in Gold Nanoparticle-Catalyzed CO Oxidation. Science. [Link]
-
Grabow, L. C., et al. (2020). Decoding the Role of Water in Gold Nanocatalysis. University of Houston. [Link]
-
University of York, Department of Chemistry. Schlenk Lines. [Link]
-
Chemistry LibreTexts. The Schlenk Line. [Link]
-
Crudden, C. M., et al. (2022). Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles. Chemical Communications. [Link]
-
Lee, S., et al. (2024). Ultra-stable gold nanoparticles based on N-heterocyclic carbene interfacial compound. Scientific Reports. [Link]
-
The Schlenk Line Survival Guide. [Link]
-
Goh, K. L., et al. (2021). N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. ACS Omega. [Link]
-
Al-Rasheed, H. H., et al. (2021). N-Heterocyclic Carbene-Stabilized Gold Nanoparticles: Mono- Versus Multidentate Ligands. Langmuir. [Link]
-
Goh, K. L., et al. (2021). N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. National Institutes of Health. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Kintek Solution. What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Ackerson, C. J., et al. (2014). Structurally Similar Triphenylphosphine-Stabilized Undecagolds, Au11(PPh3)7Cl3 and [Au11(PPh3)8Cl2]Cl, Exhibit Distinct Ligand Exchange Pathways with Glutathione. Journal of the American Chemical Society. [Link]
-
The Chemical Reaction Database. (2010). Gold-catalysed Sonogashira?. [Link]
-
ScienceDaily. (2008). Scientists Peel Away Mystery Behind Gold's Catalytic Prowess. [Link]
-
ScienceDaily. (2013). Exposure to air transforms gold alloys into catalytic nanostructures. [Link]
-
Lauterbach, T., et al. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities. Chemical Communications. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Stewart, C. A., et al. (2025). Predicting the Air Stability of Phosphines. ResearchGate. [Link]
-
Mustafa, D. E., et al. (2016). sonogashira coupling reaction catalyzed by gold nanocatalyst under microwave: effect of size and shape. ResearchGate. [Link]
-
Pu, X., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. [Link]
-
Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]
-
Douglas, J. T., et al. (2014). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PubMed Central. [Link]
-
Rosier, E., et al. (2016). Identification of decomposition volatile organic compounds from surface-deposited and submerged porcine remains. PubMed. [Link]
-
DeGreeff, L. E. (2025). Identification of characteristic volatile organic compounds released during the decomposition process of human remains and analogues. FIU Digital Commons. [Link]
-
Feldmann, J., et al. (2011). Atmospheric stability of arsine and methylarsines. PubMed. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chemistryviews.org [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05183D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.fsu.edu [chem.fsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Workup of Reactions Involving Chloro[tri(p-tolyl)phosphine]gold(I)
Introduction
Chloro[tri(p-tolyl)phosphine]gold(I), hereafter referred to as (p-Tol)₃PAuCl, is an air-stable, crystalline solid widely employed as a catalyst or precatalyst in a variety of organic transformations. Its utility stems from the ability of the gold(I) center to act as a soft, carbophilic Lewis acid, activating alkynes, allenes, and alkenes towards nucleophilic attack. This catalytic activity has found extensive application in the synthesis of complex organic molecules and natural products.
Despite its catalytic efficacy, the presence of the gold complex and its byproducts in the crude reaction mixture necessitates robust and efficient workup and purification procedures. Improper workup can lead to product contamination with residual gold, the phosphine ligand, or its oxide, compromising the purity and utility of the synthesized compounds. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective workup and purification of reaction mixtures containing (p-Tol)₃PAuCl. The protocols detailed herein are designed to be adaptable to a range of reaction scales and product polarities, ensuring the isolation of pure organic products.
Physicochemical Properties and Considerations
A thorough understanding of the physical and chemical properties of (p-Tol)₃PAuCl and its potential byproducts is paramount for designing an effective workup strategy.
| Compound | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| Chloro[tri(p-tolyl)phosphine]gold(I) | 536.84 | White to off-white solid | ~160-165 | Soluble in chlorinated solvents (DCM, chloroform), toluene, and some polar aprotic solvents. Sparingly soluble in ethers and aliphatic hydrocarbons. Insoluble in water. |
| Tri(p-tolyl)phosphine | 304.37 | White crystalline solid | 144-148[1] | Soluble in most organic solvents. Insoluble in water.[1] |
| Tri(p-tolyl)phosphine oxide | 320.37 | White solid | ~125-130 | More polar than the parent phosphine. Soluble in chlorinated solvents and polar organic solvents. Lower solubility in nonpolar solvents like hexanes and ether. |
Table 1: Key physicochemical properties of (p-Tol)₃PAuCl and related compounds.
Key Considerations for Workup Design:
-
Stability: (p-Tol)₃PAuCl is generally stable to air and moisture, allowing for standard benchtop manipulations. However, prolonged exposure to certain aqueous or protic environments, especially under heating, may lead to decomposition.
-
Byproduct Formation: The primary byproduct of concern is often tri(p-tolyl)phosphine oxide, formed from the oxidation of the phosphine ligand. This byproduct is significantly more polar than the parent phosphine and can complicate purification.
-
Product Polarity: The choice of workup and purification strategy will be heavily influenced by the polarity of the desired organic product relative to the gold complex and phosphine-derived byproducts.
General Workup Workflow
A generalized workflow for the workup of reactions involving (p-Tol)₃PAuCl is presented below. The specific steps and reagents will be tailored based on the nature of the reaction and the product.
Figure 1: General workflow for reaction workup.
Detailed Protocols
Part 1: Reaction Quenching
For many gold-catalyzed reactions, particularly those involving sensitive functional groups, quenching is the first step in the workup. The goal is to deactivate the catalyst and neutralize any reactive species.
Protocol 1.1: Aqueous Quench for Non-Polar to Moderately Polar Products
This is the most common quenching procedure and is suitable for products that are not water-soluble.
Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or water
-
Separatory funnel
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous NaHCO₃ solution or water to the reaction mixture with stirring. The volume added should be approximately equal to the volume of the reaction solvent.
-
Continue stirring for 10-15 minutes.
-
Transfer the mixture to a separatory funnel.
-
Proceed to the Liquid-Liquid Extraction step (Part 2).
Causality: The addition of an aqueous solution serves to quench the reaction by hydrolyzing any remaining reactive intermediates and partitioning the polar gold salts into the aqueous phase.
Protocol 1.2: Non-Aqueous Quench
For reactions where the product or starting materials are sensitive to water, a non-aqueous quench may be necessary.
Materials:
-
Triethylamine or pyridine
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of triethylamine or pyridine (typically 1-2 equivalents relative to the catalyst) to the reaction mixture.
-
Stir for 10-15 minutes.
-
Proceed directly to Solvent Removal and Purification (Part 3 and 4).
Causality: The amine base can coordinate to the gold center, effectively deactivating the catalyst.
Part 2: Liquid-Liquid Extraction
Liquid-liquid extraction is a critical step for separating the desired organic product from the majority of the gold catalyst and other water-soluble byproducts.[1]
Protocol 2.1: Standard Extraction for Non-Polar to Moderately Polar Products
Materials:
-
Separatory funnel
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate, diethyl ether)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and deionized water.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the desired product and less polar byproducts, while the aqueous layer will contain the more polar gold salts.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drain the aqueous layer and transfer the organic layer to a clean flask for drying.
Causality: This process relies on the differential solubility of the components. The organic product preferentially dissolves in the organic phase, while inorganic salts and highly polar species are partitioned into the aqueous phase.
Part 3: Removal of Phosphine-Related Byproducts
A common challenge in the workup of reactions involving phosphine ligands is the removal of the corresponding phosphine oxide. Tri(p-tolyl)phosphine oxide is more polar than tri(p-tolyl)phosphine but can still be challenging to separate from products of similar polarity.
Protocol 3.1: Precipitation of Tri(p-tolyl)phosphine Oxide
This method is effective when the desired product is soluble in a non-polar solvent in which the phosphine oxide is poorly soluble.[2][3]
Materials:
-
Hexanes or a mixture of diethyl ether and hexanes
-
Filter funnel and filter paper
Procedure:
-
After the liquid-liquid extraction and drying, concentrate the organic phase under reduced pressure to obtain a crude residue.
-
To the crude residue, add a minimal amount of a solvent in which the product is soluble but the phosphine oxide is not (e.g., cold diethyl ether).
-
Add a larger volume of a non-polar solvent such as hexanes to induce precipitation of the phosphine oxide.
-
Cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
Collect the precipitated phosphine oxide by vacuum filtration, washing the solid with a small amount of cold hexanes.
-
The filtrate, containing the desired product, can then be concentrated and subjected to further purification if necessary.
Causality: The significant difference in solubility between the relatively non-polar product and the more polar phosphine oxide in a non-polar solvent system allows for selective precipitation.
Protocol 3.2: Silica Gel Plug Filtration
For non-polar to moderately polar products, a quick filtration through a plug of silica gel can effectively remove the more polar phosphine oxide.[2][3]
Materials:
-
Short glass column or fritted funnel
-
Silica gel
-
Eluent (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Prepare a short column or plug of silica gel in a fritted funnel.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the solution onto the top of the silica plug.
-
Elute the column with a solvent system of appropriate polarity to wash the desired product through the silica, while retaining the more polar tri(p-tolyl)phosphine oxide at the top of the plug.
-
Collect the fractions containing the product and concentrate under reduced pressure.
Causality: The polar phosphine oxide has a stronger affinity for the polar silica gel stationary phase compared to a less polar product, leading to their separation.
Part 4: Chromatographic Purification
For most applications, a final purification step using column chromatography is necessary to obtain the product in high purity.
Figure 2: Workflow for column chromatography.
Protocol 4.1: Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (or other appropriate stationary phase like alumina)
-
Eluent (optimized by TLC)
-
Collection tubes
Procedure:
-
Select a Solvent System: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product, any remaining starting materials, and byproducts (including tri(p-tolyl)phosphine oxide). The desired product should ideally have an Rf value between 0.2 and 0.4.
-
Pack the Column: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elute the Column: Pass the eluent through the column using positive pressure (flash chromatography).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[4] Compounds with higher polarity will interact more strongly with the polar silica gel and elute later than less polar compounds.
Safety Precautions
Working with gold compounds and organophosphorus reagents requires adherence to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle all volatile solvents and reagents in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste, including residual gold compounds, according to institutional and local regulations. Gold-containing waste should be collected separately for potential recovery.
-
Toxicity: While (p-Tol)₃PAuCl itself has low acute toxicity, gold compounds can be toxic, and phosphine ligands and their oxides can be irritants. Avoid inhalation of dust and skin contact. A safety data sheet (SDS) for a similar compound, tri(o-tolyl)phosphine, indicates it causes skin and serious eye irritation.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion during extraction | High concentration of polar species. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product co-elutes with phosphine oxide | Similar polarity of the product and byproduct. | Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Consider using a precipitation method (Protocol 3.1) before chromatography. |
| Low product recovery after chromatography | Product is unstable on silica gel. | Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel by adding a small percentage of triethylamine to the eluent. |
| Yellow/purple coloration in final product | Residual gold. | Repeat the purification step, possibly with a different method. Activated carbon can sometimes be used to adsorb trace amounts of colored impurities. |
Table 2: Common troubleshooting scenarios.
Conclusion
The successful isolation of pure organic products from reactions catalyzed by Chloro[tri(p-tolyl)phosphine]gold(I) hinges on a systematic and well-designed workup and purification strategy. By understanding the physicochemical properties of the catalyst, byproducts, and the desired product, researchers can select and implement the appropriate protocols from this guide. The combination of quenching, liquid-liquid extraction, targeted byproduct removal, and final chromatographic purification will ensure the attainment of high-purity materials essential for research, development, and production in the chemical and pharmaceutical industries.
References
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
LookChem. TRI-P-TOLYLPHOSPHINE(1038-95-5). [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Columbia University. Column chromatography. [Link]
-
Khan, I. A., & Ali, I. (2018). Separation techniques: Chromatography. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-20. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Chloro[tri(p-tolyl)phosphine]gold(I) Reactions
Welcome to the technical support center for optimizing reactions involving Chloro[tri(p-tolyl)phosphine]gold(I). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their gold-catalyzed reactions. Here, we will delve into common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles.
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in gold-catalyzed reactions can stem from a variety of factors, including catalyst deactivation, suboptimal reaction conditions, and the presence of impurities. This section provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
Symptom: The reaction yields little to no desired product, with starting materials remaining largely unconsumed.
Possible Causes & Solutions:
-
Inactive Catalyst: The precatalyst, Chloro[tri(p-tolyl)phosphine]gold(I), requires activation to its catalytically active cationic form, [L-Au]⁺.[1][2] This is typically achieved by abstracting the chloride ligand.
-
Solution: Ensure complete activation by using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf).[1][2] However, be aware that an excess of silver salt can sometimes have an adverse effect on reactivity.[3][4] It is often beneficial to pre-form the active catalyst by stirring the gold complex with the silver salt, followed by filtration of the AgCl precipitate before adding the substrate.[3][4][5]
-
-
Catalyst Decomposition: Gold(I) catalysts can be unstable and decompose under certain conditions, leading to the formation of inactive gold(0) nanoparticles.[6][7]
-
Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Additionally, consider the use of sterically bulky phosphine ligands, which can enhance the stability of the gold center.
-
-
Insufficient Reaction Temperature: Some gold-catalyzed reactions require thermal energy to proceed at an appreciable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by techniques like TLC or LC-MS to find the optimal temperature that promotes product formation without leading to significant decomposition.
-
Issue 2: Incomplete Reaction and Stalling
Symptom: The reaction proceeds initially but stops before all the starting material is consumed.
Possible Causes & Solutions:
-
Catalyst Deactivation Over Time: The active catalytic species may have a limited lifetime in the reaction mixture.
-
Solution: Consider a slow addition of the catalyst over the course of the reaction. In some cases, adding a fresh portion of the activated catalyst can restart a stalled reaction.
-
-
Product Inhibition: The product of the reaction may coordinate to the gold center, acting as an inhibitor and preventing further catalytic turnover.
-
Solution: If product inhibition is suspected, try running the reaction at a lower concentration to disfavor this bimolecular interaction.
-
Issue 3: Formation of Side Products
Symptom: Significant amounts of unintended products are observed, reducing the yield of the desired compound.
Possible Causes & Solutions:
-
Reductive Elimination: Nucleophilic phosphine ligands can sometimes promote reductive elimination, leading to undesired byproducts.[8]
-
Solvent Effects: The solvent can play a crucial role in the reaction pathway and selectivity.[12]
-
Solution: Experiment with a range of solvents with varying polarities. For instance, solvents like dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used in gold catalysis.[13] In some cases, a cooperative effect between a non-polar and a protic solvent (e.g., DCM/alcohol) has been observed to enhance reactivity.[14][15]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of working with Chloro[tri(p-tolyl)phosphine]gold(I).
Q1: How should I handle and store Chloro[tri(p-tolyl)phosphine]gold(I)?
A1: Chloro[tri(p-tolyl)phosphine]gold(I) is a solid that is generally stable to air and moisture for short periods. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, such as a desiccator or a glovebox. The free ligand, tri(p-tolyl)phosphine, should be stored under an inert atmosphere to prevent oxidation.[16]
Q2: What is the role of the tri(p-tolyl)phosphine ligand?
A2: The tri(p-tolyl)phosphine ligand plays a multifaceted role. It stabilizes the gold(I) center, preventing disproportionation to gold(0) and gold(III).[13] The steric and electronic properties of the phosphine ligand significantly influence the catalyst's reactivity and selectivity.[10] The electron-donating methyl groups in the para position of the tolyl rings increase the electron density on the phosphorus atom, which in turn affects the Au-P bond and the overall reactivity of the catalyst.
Q3: Why is a silver salt often used in conjunction with Chloro[tri(p-tolyl)phosphine]gold(I)?
A3: Chloro[tri(p-tolyl)phosphine]gold(I) is a precatalyst. The active catalyst is a cationic gold(I) species, [ (p-tolyl)₃P ]Au⁺. The silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (AgBF₄), is used to abstract the chloride anion from the gold complex, generating the active cationic catalyst and insoluble silver chloride (AgCl).[1][2]
Q4: Can I use other silver salts? What is the "silver effect"?
A4: While various silver salts can be used, the counter-anion of the silver salt can influence the reaction's outcome. It is generally advisable to use silver salts with weakly coordinating anions. It is important to note the "silver effect," where the presence of silver ions, even after the initial chloride abstraction, can sometimes influence the catalytic activity, in some cases negatively.[3][4][5][17] For sensitive reactions, pre-forming the active catalyst and removing the silver salts by filtration is a recommended practice.[3][4][5]
Q5: How do I purify my product from the gold catalyst?
A5: At the end of the reaction, the gold catalyst can often be removed by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. In some cases, a simple filtration through a plug of silica gel or celite can be sufficient to remove the majority of the gold species.[18]
Experimental Protocols
Protocol 1: In-Situ Activation of Chloro[tri(p-tolyl)phosphine]gold(I)
This protocol describes the standard procedure for activating the gold precatalyst directly in the reaction vessel.
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the substrate and the desired solvent.
-
Add Chloro[tri(p-tolyl)phosphine]gold(I) (typically 1-5 mol%).
-
In a separate vial, dissolve the silver salt (1-1.2 equivalents relative to the gold catalyst) in a small amount of the reaction solvent.
-
Add the silver salt solution dropwise to the reaction mixture at the desired temperature.
-
Stir the reaction for the designated time, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Protocol 2: Pre-activation of the Gold Catalyst
This protocol is recommended for reactions that are sensitive to the presence of silver salts.[3][4][5]
-
In a flame-dried flask under an inert atmosphere, combine Chloro[tri(p-tolyl)phosphine]gold(I) and the silver salt (1 equivalent) in the reaction solvent.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate (AgCl) should be observed.
-
Filter the mixture through a syringe filter (e.g., PTFE) or a small plug of celite directly into the reaction flask containing the substrate.
-
Rinse the pre-activation flask and filter with a small amount of solvent to ensure complete transfer of the active catalyst.
-
Proceed with the reaction as planned.
Data Presentation
Table 1: Common Solvents for Gold(I)-Catalyzed Reactions
| Solvent | Dielectric Constant (ε) | Common Applications | Notes |
| Dichloromethane (DCM) | 9.1 | General purpose, good for a wide range of substrates. | Can participate in cooperative effects with alcohols.[14][15] |
| Acetonitrile (MeCN) | 37.5 | Often used for reactions involving polar substrates. | Can sometimes coordinate to the gold center. |
| Tetrahydrofuran (THF) | 7.6 | A less polar alternative to DCM. | Ensure it is anhydrous and peroxide-free. |
| Toluene | 2.4 | Non-polar solvent, useful for certain cyclization reactions. | May require higher reaction temperatures. |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Can promote reactions through hydrogen bonding and has shown synergistic effects.[19] | Can also act as a nucleophile in some cases. |
Visualizations
Diagram 1: General Catalytic Cycle for Gold(I)-Catalyzed Reactions
This diagram illustrates the fundamental steps in a typical gold(I)-catalyzed transformation of an alkyne.
Caption: Gold(I) Catalytic Cycle
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: Troubleshooting Low Yields
References
Sources
- 1. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand effects and ligand design in homogeneous gold(I) catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 15. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.ca [fishersci.ca]
- 17. researchgate.net [researchgate.net]
- 18. Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Gold(I) Phosphine Complexes
Welcome to the technical support center for gold(I) phosphine-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and deactivation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental outcomes, ensuring your work is both successful and reproducible.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific, acute problems you may encounter during your experiments. The solutions provided are based on established mechanistic principles and field-proven experience.
Question 1: My reaction is sluggish, or the conversion has stalled completely. What's going wrong?
This is the most common issue and can stem from several distinct deactivation pathways. Identifying the root cause is critical for remediation.
Answer: A stalled reaction is typically a sign that the concentration of the active cationic gold(I) species has fallen below a critical threshold.[1] The primary culprits are reductive decomposition, catalyst poisoning, or issues with ligand stability.
Potential Cause A: Reductive Decomposition to Au(0)
-
The "Why": The active Au(I) catalyst can be reduced to catalytically inert metallic gold, Au(0). This often manifests as the formation of gold nanoparticles (AuNPs). This process can be initiated by impurities (reductants) in your reagents or solvents, or through a disproportionation reaction, especially with certain substrates like alkynes, allenes, or alkenes.[1]
-
What to Look For: A visible color change in the reaction mixture is the most telling sign. Solutions may turn yellow, pink, purple, or black, which is characteristic of gold nanoparticle formation.
-
How to Fix It:
-
Rigorous Purification: Ensure all solvents and reagents are freshly purified and degassed. Passing solvents through a column of activated alumina can remove trace impurities.[2]
-
Ligand Selection: Employ phosphine ligands with strong σ-donating properties and significant steric bulk.[3] These features enhance the stability of the Au(I) center and hinder the aggregation that leads to nanoparticles.
-
Temperature Control: Avoid excessive heat. Run reactions at the lowest effective temperature to slow down decomposition pathways.[2]
-
Potential Cause B: Catalyst Poisoning
-
The "Why": Gold(I) is a soft Lewis acid and is highly susceptible to coordination by soft Lewis bases. Common laboratory reagents and functional groups within your substrate can act as potent inhibitors.
-
Thiols and Amines: These heteroatom nucleophiles can bind strongly to the gold center, forming stable, catalytically inactive or less active complexes.[4][5] For instance, thiols can form digold bridging thiolate complexes, effectively sequestering the active catalyst.[4][5]
-
Halides: Residual chloride from the precatalyst (e.g., L-Au-Cl) can be a problem. If the halide abstraction (typically with a silver salt) is incomplete, the resulting gold chloride species is often less active than its cationic counterpart.[6]
-
-
How to Fix It:
-
Substrate Purity: Ensure your starting materials are free from thiol or amine impurities.
-
Effective Halide Scavenging: When using L-Au-Cl precatalysts, ensure complete halide abstraction by using a stoichiometric amount of a silver salt with a non-coordinating counter-anion (e.g., AgSbF₆, AgOTf). Note that excess silver can sometimes have its own detrimental "silver effects".[7]
-
Ligand Choice: Bulky phosphine ligands can sterically shield the gold center, making it less susceptible to coordination by poisons.[2]
-
Potential Cause C: Ligand Dissociation or Decomposition
-
The "Why": The gold-phosphorus (Au-P) bond is labile and can exist in equilibrium.[8][9] If the phosphine ligand dissociates, the resulting "naked" gold species is highly unstable and prone to decomposition. Furthermore, some phosphine ligands can themselves degrade under reaction conditions.
-
How to Fix It:
-
Check Ligand Integrity: Use high-purity phosphine ligands and store them appropriately (e.g., under an inert atmosphere).
-
Optimize Stoichiometry: While tempting, adding a large excess of free phosphine ligand is often counterproductive, as it can lead to the formation of inactive bis(phosphine)gold(I) complexes, [L₂Au]⁺.[10]
-
Structural Stability: Use chelating or bidentate phosphine ligands, which are less prone to dissociation.[11]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Key Indicator(s) | Suggested Solution(s) |
| Stalled or No Reaction | Reductive Decomposition | Color change to purple/black | Purify reagents/solvents; use bulky, electron-donating ligands; lower temperature. |
| Catalyst Poisoning | Substrate contains thiols/amines; incomplete halide abstraction | Purify substrate; ensure complete halide scavenging; use sterically demanding ligands. | |
| Ligand Instability | Known ligand degradation pathway | Verify ligand purity; use chelating ligands; avoid excess free ligand. | |
| Inconsistent Selectivity | Variable Active Species | Reaction outcome changes between runs | Tightly control reaction setup; pre-form active catalyst; verify counterion source. |
Question 2: My reaction solution has turned deep purple or black. What does this mean?
Answer: This is a classic visual indicator of catalyst decomposition into gold nanoparticles (AuNPs).[2] The active, homogeneous Au(I) catalyst has been reduced to heterogeneous, inactive Au(0).
-
Confirmation: This can be confirmed instrumentally. A simple UV-Vis spectrum of the solution will show a characteristic surface plasmon resonance band for AuNPs, typically between 500-600 nm.
-
Causality: This is the macroscopic result of the "Reductive Decomposition" pathway discussed in Question 1. It means the conditions of your reaction (e.g., temperature, impurities, or substrate interactions) favor the reduction of Au(I).
-
Prevention: The preventative measures are the same as for avoiding reductive decomposition: meticulous purification of all components, selection of more robust and sterically shielding ligands, and maintaining the lowest possible reaction temperature.
Experimental Protocol: UV-Vis Test for AuNP Formation
-
Sample Preparation: At the end of the reaction (or when the color change is observed), take a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (one that dissolves all components, e.g., CH₂Cl₂ or Toluene) in a quartz cuvette until the solution is transparent enough for analysis.
-
Acquire Spectrum: Record the UV-Vis absorption spectrum from 300 nm to 800 nm.
-
Analysis: Look for a broad absorption peak in the 500-600 nm range. The presence of such a peak is strong evidence for the formation of gold nanoparticles.
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the use and stability of gold(I) phosphine complexes.
Q1: What are the primary deactivation pathways for gold(I) phosphine catalysts?
The deactivation of these catalysts can be summarized by three core mechanisms. Understanding these provides a logical framework for troubleshooting and prevention.
Caption: Primary pathways for catalyst deactivation.
Q2: How do the electronic and steric properties of phosphine ligands affect catalyst stability and activity?
The choice of phosphine ligand is arguably the most critical factor in controlling the behavior of a gold(I) catalyst. Both steric and electronic properties play a crucial, intertwined role.[12][13][14]
-
Electronic Effects: The phosphine ligand is the primary σ-donor to the gold center.
-
Electron-Donating Ligands: Ligands that are strong σ-donors (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the gold atom. This strengthens the Au-P bond and makes the gold center less electrophilic and thus less susceptible to reduction to Au(0).[15]
-
Electron-Withdrawing Ligands: Ligands with electron-withdrawing groups (e.g., triarylphosphines with electron-poor aromatics) make the gold center more Lewis acidic. This can increase its catalytic activity for π-activation but may also render it more vulnerable to deactivation.
-
-
Steric Effects: The physical size of the ligand provides a "steric shield" around the metal center.
-
Bulky Ligands: Large, bulky ligands (e.g., JohnPhos, Buchwald-type ligands) physically block access to the gold center.[13][16] This has two major benefits: it hinders the close approach required for catalyst aggregation into nanoparticles, and it can prevent or slow the coordination of catalyst poisons.
-
Ligand Property Influence Table
| Ligand Property | Effect on Stability | Effect on Activity | Rationale |
| High Electron Donation | Increases | Can Decrease | Strengthens Au-P bond, reduces Au(I) electrophilicity, making it less prone to reduction.[15] |
| High Steric Bulk | Increases | Can Decrease | Prevents aggregation to AuNPs and blocks coordination of poisons.[3] May hinder substrate binding. |
| Electron Withdrawing | Decreases | Can Increase | Increases Au(I) electrophilicity, enhancing π-activation but also susceptibility to reduction. |
| Low Steric Bulk | Decreases | Can Increase | Allows for easier substrate access but leaves the gold center vulnerable to deactivation pathways. |
Q3: What are the best practices for preparing the active catalyst from a stable precatalyst like (Ph₃P)AuCl?
Generating the active cationic catalyst from a stable, commercially available chloride precatalyst is a critical step that can dictate the success of the entire reaction.
Caption: Workflow for in-situ catalyst activation.
Step-by-Step Protocol for Catalyst Activation:
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Solvent Choice: Use a dry, degassed, and non-coordinating solvent (e.g., dichloromethane, toluene).
-
Procedure: a. To a dried flask under inert atmosphere, add the gold(I) phosphine chloride precatalyst (e.g., (Ph₃P)AuCl). b. Add the anhydrous solvent and stir to dissolve. c. In a separate flask, dissolve one equivalent of the silver salt (e.g., AgSbF₆) in the same solvent. d. Add the silver salt solution to the gold complex solution. The mixture should be protected from light, as silver salts are often light-sensitive.[6] e. A white precipitate of silver chloride (AgCl) should form immediately. f. Stir the mixture for 15-30 minutes at room temperature to ensure complete reaction. g. The resulting solution containing the active cationic catalyst, [L-Au]⁺X⁻, can be used directly or filtered (e.g., through a syringe filter) to remove the AgCl precipitate before adding the substrates.
Q4: Can a deactivated gold catalyst be regenerated?
For homogeneous reactions where the catalyst has deactivated, regeneration is generally difficult and often impractical.
-
Au(0) Nanoparticles: Once AuNPs have formed, re-oxidizing them to a soluble, active Au(I) phosphine complex in the presence of sensitive organic substrates is extremely challenging and not a standard procedure. The best approach is prevention.
-
Poisoned Catalysts: If deactivation is due to reversible binding of an inhibitor, it is theoretically possible to restore activity by removing the poison. However, given the strong binding of many poisons like thiols, this is often not feasible.[4]
-
Reactivation with Additives: In some specific cases, catalyst activity that has diminished over time can be restored by the addition of an "activator". For example, certain Lewis or Brønsted acids have been shown to reactivate catalysts in specific reaction cycles, potentially by facilitating a key turnover-limiting step or preventing the formation of off-cycle intermediates.[1] This is a reaction-specific strategy and not a general method for regenerating a "dead" catalyst.
References
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis.
- Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. Organometallics.
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. eScholarship, University of California.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis.
- Heterogeneous Gold Catalysis:
- Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers.
- Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development. Chemical Reviews.
- Gold(I)
- Gold(I) Phosphido Complexes: Synthesis, Structure, and Reactivity. Inorganic Chemistry.
- A General Synthesis for Gold(I) Complexes.
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
- Deactivation of gold( i )
- Optimization of Catalysts and Conditions in Gold(I) Catalysis Counterion and Additive Effects. Chemical Reviews.
- Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactiv
- Heterogeneous Gold C
- Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry.
- Cationic Gold Catalyst Poisoning and Reactiv
- Deactivation of gold(I)
- Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes
- Gold-Catalyzed Organic Reactions. Chemical Reviews.
- Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. NIH.
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements.
- Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activ
- Towards the rational design of ylide-substituted phosphines for gold(i)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 5. Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 8. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Gold Mirror Formation in Catalysis
Welcome to the Technical Support Center for Gold Catalysis. This resource is designed for researchers, scientists, and professionals in drug development who utilize gold catalysts in their work. The formation of a gold mirror on your reaction vessel is a clear indicator of catalyst decomposition and instability, leading to a loss of catalytic activity and irreproducible results. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, prevent, and resolve this common issue.
I. Understanding the Problem: The "Why" Behind Gold Mirror Formation
The appearance of a gold mirror signifies the reduction of the active catalytic gold species (often Au(I) or Au(III) complexes or nanoparticles) to bulk Au(0) metal, which then plates onto the surface of your glassware. This process is driven by the inherent tendency of high-energy nanoparticles to aggregate into a more stable, lower-energy bulk state.[1] Understanding the root causes is the first step toward prevention.
Mechanism of Gold Mirror Formation
The formation of a gold mirror is a multi-step process that begins with the destabilization of the active catalytic species. This can be visualized as a cascade of events leading to the undesirable outcome.
Caption: Factors influencing gold catalyst stability.
VI. References
-
Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. (n.d.). MDPI. Retrieved from [Link]
-
Impact of Gold Nanoparticle Stabilizing Ligands on the Colloidal Catalytic Reduction of 4-Nitrophenol. (2016). ACS Catalysis. Retrieved from [Link]
-
Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. (2022). Preprints.org. Retrieved from [Link]
-
Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. (2022). ResearchGate. Retrieved from [Link]
-
How to prevent gold nanoparticles from aggregating. (n.d.). NanoHybrids. Retrieved from [Link]
-
Ligand effects in the stabilization of Gold nanoparticles anchored on the surface of graphene: Implications in catalysis. (2020). ResearchGate. Retrieved from [Link]
-
Solubility of gold nanoparticles as a function of ligand shell and alkane solvent. (2007). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Gold Atoms Stabilized on Various Supports Catalyze the Water–Gas Shift Reaction. (2019). Accounts of Chemical Research. Retrieved from [Link]
-
Investigation on the Stability of Supported Gold Nanoparticles. (2012). MDPI. Retrieved from [Link]
-
Support Effect in High Activity Gold Catalysts for CO Oxidation. (2003). Journal of the American Chemical Society. Retrieved from [Link]
-
Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. (2022). ResearchGate. Retrieved from [Link]
-
Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. (2019). ResearchGate. Retrieved from [Link]
-
Roles of Protective Ligands. (n.d.). Atomically Precise Nanoclusters. Retrieved from [Link]
-
Surfactant-Free Method to Prevent Gold Nanoparticle Aggregation and Its Surface-Enhanced Raman Scattering Applications. (2022). Langmuir. Retrieved from [Link]
-
Role of the Support Effects on the Catalytic Activity of Gold Clusters: A Density Functional Theory Study. (2011). MDPI. Retrieved from [Link]
-
Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. (2018). Molecules. Retrieved from [Link]
-
Synthesis and Size-Selective Catalysis by Supported Gold Nanoparticles: Study on Heterogeneous and Homogeneous Catalytic Process. (2007). The Journal of Physical Chemistry C. Retrieved from [Link]
-
Gold Nanoparticles Hold the KEY to Super Reactivity. (2023). YouTube. Retrieved from [Link]
-
Support drives fate of protected gold nanoclusters as catalysts. (2020). STATNANO. Retrieved from [Link]
-
Gold mirrors. (2013). Sciencemadness Discussion Board. Retrieved from [Link]
-
Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. (2022). e-Publications@Marquette. Retrieved from [Link]
-
Effect of reducing agents on the synthesis of anisotropic gold nanoparticles. (2022). Nano Convergence. Retrieved from [Link]
-
Effect of reducing agents on the synthesis of anisotropic gold nanoparticles. (2022). Nano Convergence. Retrieved from [Link]
-
Formation of gold nanoparticles using amine reducing agents. (2006). Langmuir. Retrieved from [Link]
-
How to create a gold mirror? (2019). Sciencemadness Discussion Board. Retrieved from [Link]
-
Gold Catalysis. (2014). Accounts of Chemical Research. Retrieved from [Link]
-
Everyone saw a silver mirror. Have you seen the golden mirror? Chemistry makes a golden mirror possible. (2019). Reddit. Retrieved from [Link]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). MDPI. Retrieved from [Link]
-
Intriguing mechanistic labyrinths in gold(i) catalysis. (2014). Chemical Communications. Retrieved from [Link]
-
Simple formation of metal mirrors. (2021). YouTube. Retrieved from [Link]
-
when a chemistry technician has some free time (silver mirror). (2022). Preproom.org. Retrieved from [Link]
-
Gold, as a Catalyst?! (UoM Chemistry 24). (2018). YouTube. Retrieved from [Link]
-
Recent advances in the gold-catalyzed additions to C–C multiple bonds. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemical - Understanding reactions (gold processing, and Identification). (2021). Gold Refining & Metal Extraction Forum. Retrieved from [Link]
Sources
effect of solvent on Chloro[tri(p-tolyl)phosphine]gold(I) activity
A Guide to Understanding and Optimizing Solvent Effects on Catalytic Activity
Welcome to the technical support center for Chloro[tri(p-tolyl)phosphine]gold(I), a versatile and widely used catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its application. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you navigate the critical role of solvents in achieving optimal catalytic performance.
The activity of a gold(I) catalyst is not determined in a vacuum; it is profoundly influenced by its immediate environment. The solvent is not merely a medium for dissolution but an active participant that can dictate the catalyst's solubility, stability, and intrinsic reactivity. It influences the generation of the active cationic species, stabilizes intermediates, and can even directly participate in the reaction mechanism.[1][2] Understanding these interactions is paramount to troubleshooting failed experiments and rationally designing robust reaction protocols.
This center is structured into two main sections:
-
Troubleshooting Guide: A problem-oriented section addressing specific issues you might encounter in the lab, from incomplete reactions to catalyst decomposition.
-
Frequently Asked Questions (FAQs): A knowledge base covering the fundamental principles of how different solvent properties impact the behavior of Chloro[tri(p-tolyl)phosphine]gold(I).
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions grounded in established chemical principles.
Problem 1: My reaction is sluggish, stalls, or shows no conversion.
This is one of the most common issues in gold-catalyzed reactions and can often be traced back to problems with catalyst activation or deactivation, both of which are heavily influenced by the solvent and trace impurities.
Potential Cause A: Inefficient Generation of the Active Catalyst
The neutral precatalyst, Chloro[tri(p-tolyl)phosphine]gold(I), is typically activated by a halide scavenger, such as a silver salt (e.g., AgOTf, AgSbF₆), to generate the catalytically active cationic species, [(p-Tol)₃PAu]⁺.[3] This process is highly dependent on the solvent's ability to support charged species.
-
Suggested Solution:
-
Assess Solvent Polarity: Ensure you are using a solvent with sufficient polarity to stabilize the generated cationic gold complex and the corresponding counterion. Non-polar solvents like hexane or benzene are generally unsuitable. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and nitromethane are common and effective choices.
-
Confirm Solubility: Verify that the gold precatalyst and the silver salt activator are adequately soluble in your chosen solvent. Poor solubility will severely hamper the activation step.
-
Potential Cause B: Catalyst Poisoning from Solvent or Reagent Impurities
Cationic gold(I) catalysts are powerful electrophiles, making them susceptible to poisoning by even trace amounts of high-affinity impurities.[4][5]
-
Common Poisons:
-
Halides: Residual chloride from chlorinated solvents (e.g., DCM) or starting materials can coordinate to the gold center, inhibiting substrate binding.[5]
-
Basic Impurities: Amines, water, or residual bases can bind to the Lewis acidic gold center and deactivate it.[4]
-
Sulfur Compounds: Thiols or thioethers are potent poisons for gold catalysts.[6]
-
-
Suggested Solutions:
-
Purify Solvents and Reagents: Always use high-purity, anhydrous solvents. If catalyst poisoning is suspected, passing solvents through a plug of activated, neutral alumina can effectively remove many common impurities.[6] Ensure all starting materials are rigorously purified.
-
Employ a Halide Scavenger: The routine use of a silver salt (e.g., AgSbF₆, AgOTf) is a primary defense against halide poisoning. The precipitation of insoluble silver halide (e.g., AgCl) drives the equilibrium towards the active cationic gold catalyst.[3][6]
-
Consider an Acidic Additive: In some cases, a Brønsted or Lewis acid additive can reactivate a poisoned catalyst by acting as a sacrificial agent, binding to the poison and liberating the gold catalyst.[5]
-
Workflow: Troubleshooting Low Catalytic Activity
This diagram outlines a logical workflow for diagnosing and resolving low or no-yield reactions.
Caption: A step-by-step guide to diagnosing catalytic inactivity.
Problem 2: I observe catalyst decomposition or precipitation (color change to purple/black).
A color change to purple, black, or the formation of a gold mirror often indicates the reduction of the active Au(I) species to metallic gold (Au(0)), which is catalytically inactive.
-
Potential Cause A: Thermal Instability Many gold-catalyzed reactions are run at room temperature, but some require heating. Elevated temperatures can promote catalyst decomposition, especially with less stable ligand systems or in the presence of reductive impurities.[7]
-
Suggested Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If heating is necessary, do so cautiously and monitor for signs of decomposition.
-
-
Potential Cause B: Inappropriate Solvent Choice The solvent can influence catalyst stability. A poorly solvating solvent may fail to stabilize the catalyst complex, leading to aggregation and subsequent decomposition.
-
Suggested Solution: Ensure the chosen solvent provides good solubility for the catalyst throughout the reaction. If decomposition is observed, consider switching to a solvent known to better stabilize gold(I) complexes, which may involve screening solvents with different coordinating abilities.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the role of solvents in catalysis with Chloro[tri(p-tolyl)phosphine]gold(I).
Q1: How does solvent polarity impact catalyst activity?
Solvent polarity is a critical parameter. The catalytic cycle of most homogeneous gold(I) reactions involves charged intermediates, starting with the active cationic catalyst [(p-Tol)₃PAu]⁺.
-
Stabilization of Charged Species: Polar solvents are essential to stabilize this cationic gold center and its counterion.[8] This stabilization lowers the energy barrier for the formation of the active catalyst from its neutral precursor and prevents ion-pairing, which can affect reactivity.
-
Reaction Mechanism: In mechanisms that proceed through charged intermediates or transition states, polar solvents can accelerate the reaction rate by stabilizing these species relative to the starting materials.
Q2: Should I use a coordinating or a non-coordinating solvent?
The choice between a coordinating and non-coordinating solvent depends on the specific reaction being performed.
-
Non-Coordinating Solvents: These are often the default choice for gold catalysis. Solvents like dichloromethane (DCM), dichloroethane (DCE), and toluene do not compete with the substrate for the open coordination site on the gold(I) center, allowing for efficient π-activation of alkynes, allenes, or alkenes.[9]
-
Coordinating Solvents: Solvents with Lewis basic atoms, such as acetonitrile, THF, or alcohols, can coordinate to the gold center. This can sometimes be detrimental, as the solvent molecule can act as an inhibitor by blocking the substrate from accessing the catalyst. However, in some cases, weak coordination can stabilize the catalyst against decomposition. Furthermore, some reactions show a "cooperative effect" where a mixture of a non-coordinating solvent and a coordinating one (like an alcohol) leads to enhanced rates.[10][11]
Diagram: The Role of Solvent in Catalyst Activation & Interaction
Caption: Solvent influences catalyst activation and substrate coordination.
Q3: When is a protic solvent a better choice than an aprotic one?
The protic or aprotic nature of the solvent is a key consideration that ties directly into the reaction mechanism.
-
Protic Solvents (e.g., alcohols, water): These solvents contain acidic protons (e.g., -OH, -NH) and can engage in hydrogen bonding.
-
Use Case 1: Nucleophilic Participation: They are the solvent of choice when they are intended to act as the nucleophile, such as in alkyne hydration or alkoxylation reactions.[1]
-
Use Case 2: Proton Shuttling/Acid Catalysis: In some mechanisms, like certain hydroaminations, protic solvents can cooperate with the catalyst, acting as a proton shuttle to facilitate the turnover-limiting protodeauration step.[10][11] The choice between a protic solvent and its deuterated analog (e.g., MeOH vs. MeOD) can be a powerful tool to probe these mechanisms via the kinetic isotope effect.[10][11]
-
Caution: Unwanted addition of a protic solvent to the activated substrate is a common side reaction.
-
-
Aprotic Solvents (e.g., DCM, DCE, THF, DMF, DMSO): These solvents lack acidic protons.
-
Use Case: They are used when the participation of a proton source would be detrimental to the reaction, leading to side products or catalyst deactivation. Polar aprotic solvents are particularly useful as they can dissolve the catalyst and polar substrates without interfering with nucleophiles via hydrogen bonding.[12][13][14]
-
Data Summary: Common Solvents in Gold(I) Catalysis
The table below summarizes the properties of solvents frequently used with Chloro[tri(p-tolyl)phosphine]gold(I) and their typical applications.
| Solvent | Type | Dielectric Constant (ε) | Coordinating Ability | Typical Application Notes |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Low | Excellent general-purpose, non-coordinating solvent. Good solubility for the catalyst. Ensure high purity to avoid halide impurities.[15] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 10.4 | Low | Similar to DCM, but with a higher boiling point, allowing for reactions at elevated temperatures. |
| Toluene | Non-Polar Aprotic | 2.4 | Low | A non-coordinating solvent, but its low polarity may not be sufficient to stabilize highly ionic intermediates. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate | Coordinating solvent. Can sometimes inhibit catalysis but may also stabilize the active species. Often used in mechanistic studies. |
| Methanol (MeOH) | Polar Protic | 32.7 | High | Used as both a solvent and a nucleophile in alkoxylation reactions. Can participate in proton transfer steps.[1][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | A coordinating ether solvent. Use with caution as it can potentially inhibit the catalyst. |
| Nitromethane (MeNO₂) | Polar Aprotic | 35.9 | Low | A highly polar, weakly coordinating solvent that is excellent for stabilizing cationic species. |
Experimental Protocol Example: General Procedure for a Gold(I)-Catalyzed Cycloisomerization
This protocol highlights the critical steps where solvent choice and handling are paramount.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the enyne substrate (1.0 equiv).
-
Solvent Addition: Add freshly distilled, anhydrous solvent (e.g., Dichloromethane, 0.1 M concentration). Rationale: Using anhydrous and pure solvent is critical to prevent catalyst poisoning.[4][6]
-
Catalyst Preparation: In a separate vial, dissolve Chloro[tri(p-tolyl)phosphine]gold(I) (0.02 equiv) and Silver triflate (AgOTf, 0.02 equiv) in the same anhydrous solvent. Stir for 5 minutes in the dark. A white precipitate of AgCl should form. Rationale: This step pre-forms the active cationic catalyst [(p-Tol)₃PAu]⁺OTf⁻. The polar aprotic solvent stabilizes the ionic species.[3]
-
Reaction Initiation: Filter the catalyst solution through a small plug of celite directly into the reaction flask containing the substrate.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
References
- Kinetic studies on the intramolecular hydroamination of protected variants of 2,2-diphenylpent-4-en-1-amine were carried out under a variety of conditions with cationic gold catalysts supported by phosphine ligands. (Beilstein J Org Chem, 2024).
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Chloro(triphenylphosphine)gold(I). (Grokipedia).
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination.
- Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects. (MDPI, 2024).
- Gold-Catalyzed Organic Reactions.
- Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactiv
- Cationic Gold Catalyst Poisoning and Reactivation.
- Cationic Gold Catalyst Poisoning and Reactiv
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- Chloro(triphenylphosphine)gold(I). (Wikipedia).
- Polar Protic and Aprotic Solvents. (Chemistry Steps).
- SN1 vs SN2. (KPU Pressbooks).
- SN1 vs SN2. (Chemistry LibreTexts, 2021).
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (Infoscience).
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
Sources
- 1. mdpi.com [mdpi.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. grokipedia.com [grokipedia.com]
troubleshooting low conversion in gold-catalyzed cyclization
Welcome to the technical support center for gold-catalyzed cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful transformations. Homogeneous gold catalysis has revolutionized the synthesis of complex molecular architectures due to its unique ability to activate carbon-carbon multiple bonds under exceptionally mild conditions.[1] However, the high sensitivity of these catalytic systems can sometimes lead to frustratingly low conversions.
This guide moves beyond a simple checklist. It is structured to help you diagnose the root cause of your experimental issues by understanding the underlying chemical principles. We will explore the intricate roles of the catalyst, substrate, and reaction environment to empower you to logically and efficiently troubleshoot your reactions.
Initial Diagnostic Workflow
Before diving into specific issues, use this workflow to guide your troubleshooting process. Low conversion is rarely due to a single isolated factor; it's often an interplay between several parameters. This diagram provides a logical progression for your investigation.
Caption: Common catalyst deactivation pathways in gold(I) catalysis.
Section 2: Substrate-Related Issues
The structure and purity of your starting material are as critical as the catalyst itself.
Q3: My substrate is pure by NMR and mass spec, but the reaction is still sluggish. Could the substrate itself be the problem?
A3: Yes. Certain functional groups, even when desired in the final product, can act as competitive ligands for the gold catalyst, reducing its ability to activate the target alkyne or allene.
-
Causality: Gold(I) is a soft Lewis acid and will coordinate to soft bases. Functional groups containing nitrogen or sulfur (e.g., pyridine, thiophene), or even some oxygen-containing groups like aldehydes and nitriles, can coordinate to the gold center. [2][3]This creates a competition between the desired π-activation of the alkyne and unproductive σ-coordination to the heteroatom.
-
Troubleshooting Actions:
-
Increase Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst loading from a typical 1-2 mol% to 5 mol% or higher. This can provide enough active catalyst to overcome the inhibitory effect.
-
Modify the Catalyst: Switch to a catalyst with a more sterically hindered ligand. Bulky ligands can sometimes disfavor coordination of a sterically accessible heteroatom on the substrate. [4] * Protect the Functional Group: If possible, temporarily protect the problematic functional group. This is a more involved solution but can be highly effective.
-
Q4: I'm getting a complex mixture of products instead of my desired cyclized molecule. What could be causing this?
A4: This points to issues with regioselectivity or competing reaction pathways, which are often dictated by the substrate's electronic and steric properties.
-
Causality: The nucleophilic attack on the gold-activated π-system is sensitive to the substitution pattern. [1]For example, in the cyclization of alkynones, the substitution pattern can determine whether the reaction proceeds via a 5-exo-dig pathway to form furans or a 6-endo-dig pathway to form pyrans. [5]An unanticipated side reaction may be kinetically favored over your desired pathway.
-
Troubleshooting Actions:
-
Re-evaluate the Cyclization Mode: Double-check the literature for similar substrates. Is the desired cyclization electronically and sterically favored? For example, is a 5-exo cyclization competing with a desired 6-endo cyclization?
-
Modify Ligands/Counter-ions: The electronic properties of the catalyst can influence selectivity. A more electron-withdrawing ligand on the gold can increase its Lewis acidity and potentially alter the reaction course. The counter-ion also plays a crucial role; highly coordinating anions can shut down reactivity, while weakly coordinating anions (e.g., SbF₆⁻, NTf₂⁻) are generally preferred for high activity. [6]
-
Section 3: Reaction Condition Issues
The solvent, temperature, and concentration can have a profound impact on the outcome of a gold-catalyzed reaction.
Q5: How do I choose the right solvent? My reaction is clean but very slow.
A5: Solvent choice is critical and often non-intuitive. The solvent is not just a medium but an active participant that can interact with the catalyst, substrate, and intermediates. [7]
-
Causality:
-
Polarity/Coordinating Ability: Highly coordinating solvents (e.g., acetonitrile, DMSO) can compete with the substrate for a coordination site on the gold catalyst, slowing down the reaction. Non-coordinating, non-polar solvents (e.g., dichloromethane, toluene, DCE) are often preferred.
-
Solvent-Assisted Pathways: In some cases, the solvent can play a direct role in the mechanism, for instance, by assisting in proton transfer steps. [8]* Troubleshooting Action: Screen a range of solvents. A good starting point is to compare a non-coordinating solvent (DCM or Toluene) with a weakly coordinating one (Acetonitrile) and a protic one if applicable (e.g., MeOH, but be wary of it acting as a nucleophile).
-
| Solvent | Polarity | Coordinating Ability | Typical Use Case |
| Dichloromethane (DCM) | Medium | Low | General purpose, good starting point. |
| Toluene | Low | Low | Good for non-polar substrates. |
| 1,2-Dichloroethane (DCE) | Medium | Low | Can tolerate higher temperatures. |
| Acetonitrile (MeCN) | High | Medium | Can sometimes improve solubility but may slow reactions. |
| Methanol (MeOH) | High | High | Use with caution; can act as a nucleophile. |
Q6: My reaction is not proceeding at room temperature. Should I heat it?
A6: Gentle heating can be beneficial, but must be approached with caution.
-
Causality: While many gold-catalyzed reactions are rapid at ambient temperature, some substrates have a higher activation energy for the key cyclization step. Modest heating (e.g., 40-60 °C) can provide the necessary energy to overcome this barrier. [9]However, excessive heat can accelerate catalyst decomposition pathways, particularly the reduction to Au(0) and subsequent agglomeration. [6]* Troubleshooting Actions:
-
Incremental Heating: Increase the temperature in small increments (e.g., to 40 °C, then 50 °C) while carefully monitoring the reaction by TLC or LCMS.
-
Monitor for Decomposition: Be vigilant for the appearance of black precipitate (Au(0)), which indicates catalyst death. If this occurs, the temperature is too high for your system.
-
Appendices: Standard Operating Protocols
Protocol 1: Standard Setup for a Gold-Catalyzed Cyclization
This protocol describes a general procedure for setting up a reaction using a (L)AuCl type pre-catalyst with silver salt activation.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove trace moisture. [10]2. Reagent Preparation: In a clean, dry vial, weigh the gold pre-catalyst (e.g., IPrAuCl, 2 mol%) and the silver salt activator (e.g., AgSbF₆, 2 mol%).
-
Reaction Setup: To a separate flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv). Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DCM, 0.1 M concentration) to the flask containing the substrate and stir until fully dissolved.
-
Catalyst Addition: Add the solvent to the vial containing the Au/Ag mixture and immediately transfer the resulting catalyst solution/suspension to the stirring substrate solution via syringe.
-
Troubleshooting Modification: For sensitive systems, dissolve the substrate and Au pre-catalyst in the solvent first, then add the silver salt (either as a solid or a solution). [11]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.
-
-
Workup: Once complete, quench the reaction (if necessary) and filter the mixture through a short plug of celite or silica gel to remove the silver salts and decomposed catalyst before concentrating the filtrate.
Protocol 2: Catalyst Activity Test with a Control Reaction
-
Select a Control Substrate: Choose a simple, reliable substrate from the literature that is known to work well, such as N-Boc-N-(2-ethynylphenyl)prop-2-en-1-amine for a 1,6-enyne cyclization.
-
Run Parallel Reactions: Set up two reactions side-by-side under identical conditions (same solvent, temperature, concentration).
-
Reaction A: Your substrate of interest.
-
Reaction B: The control substrate.
-
-
Use the Same Catalyst Batch: For both reactions, use the exact same batches of gold pre-catalyst, silver salt, and solvent.
-
Analyze Results:
-
If Reaction B fails or is very slow , your catalyst system (the gold complex, silver salt, or general technique) is faulty.
-
If Reaction B proceeds cleanly to completion while Reaction A fails, the problem lies specifically with your substrate (purity, inhibitory functional groups) or the specific conditions required for its transformation.
-
References
-
Gorini, C., et al. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(8), 3351-3407. [Link]
-
Li, G., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4330. [Link]
-
Ranieri, B., Escofet, I., & Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(28), 7103-7118. [Link]
-
Ranieri, B., Escofet, I., & Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(28), 7103-7118. [Link]
-
Dillon, R., et al. (2017). Recent Advances in the Gold-Catalysed Low-Temperature Water–Gas Shift Reaction. Catalysts, 7(1), 20. [Link]
-
Lecourt, T., et al. (2024). Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. Angewandte Chemie International Edition, 63(5), e202318534. [Link]
-
Cardiff University. (2018). Understanding the Deactivation of Gold Catalysts. [Link]
-
MDPI. (n.d.). Solvent-Dependent Stabilization of Gold Nanoparticles. [Link]
-
Liu, R.-S., et al. (2021). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters, 23(15), 5899-5903. [Link]
-
Russell, M. J., et al. (2013). Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions, 42(29), 10549-10558. [Link]
-
The Journal of Physical Chemistry C. (2021). Solvent Effects for Methanol Electrooxidation on Gold. [Link]
-
Bulawayo Elutions. (2024). Top 5 Problems That Reduce Gold Elution Efficiency (and How to Fix Them). [Link]
-
National Institutes of Health. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. [Link]
-
Jiménez-Núñez, E., & Echavarren, A. M. (2007). Gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 3, 25. [Link]
-
ResearchGate. (n.d.). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2024). Puzzling Structure of the Key Intermediates in Gold(I)‐catalyzed Cyclization Reactions of Enynes and Allenenes. [Link]
-
ACS Publications. (2024). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Top 5 Problems That Reduce Gold Elution Efficiency (and How to Fix Them) [bulawayoelutions.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
Technical Support Center: Optimizing Catalytic Performance by Modulating Ligand Concentration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing catalytic reactions by carefully controlling ligand concentration. As experienced chemists know, the concentration of a ligand is a critical parameter that can profoundly influence the rate, selectivity, and stability of a catalytic system. This resource, presented in a question-and-answer format, offers practical, field-proven insights to help you navigate common experimental challenges and unlock the full potential of your catalytic transformations.
Section 1: Fundamental Principles and FAQs
This section addresses frequently asked questions regarding the fundamental impact of ligand concentration on catalytic performance. Understanding these core principles is essential for effective troubleshooting and experimental design.
Q1: How does ligand concentration fundamentally affect the rate of my catalytic reaction?
A1: Ligand concentration directly influences the reaction rate by affecting the concentration and nature of the active catalytic species. The effect can be broadly categorized as follows:
-
Ligand-Accelerated Catalysis: In many cases, increasing the ligand concentration leads to a higher concentration of the active catalyst, thereby increasing the reaction rate. This is often observed when the active species is a metal-ligand complex and the formation of this complex is favored by a higher ligand concentration.
-
Ligand-Inhibited Catalysis: Conversely, an excess of ligand can sometimes lead to the formation of catalytically inactive or less active metal-ligand complexes. For example, the coordination of additional ligand molecules to the metal center can block substrate access or inhibit a key step in the catalytic cycle, leading to a decrease in the reaction rate.
-
Saturation Kinetics: At a certain point, increasing the ligand concentration may no longer lead to an increase in the reaction rate. This phenomenon, known as saturation kinetics, occurs when all the metal centers are saturated with the ligand, and the formation of the active catalyst is no longer the rate-limiting step.[1]
The precise relationship between ligand concentration and reaction rate is specific to each catalytic system and can be determined experimentally through kinetic analysis.
Q2: I'm observing poor selectivity (e.g., low enantioselectivity or regioselectivity). How can ligand concentration be the culprit?
A2: Ligand concentration plays a crucial role in determining the selectivity of a catalytic reaction by influencing the steric and electronic environment of the catalyst.
-
Enantioselectivity: In asymmetric catalysis, the chiral ligand imparts stereochemical information to the catalyst. The ligand-to-metal ratio can affect the formation of different diastereomeric catalyst-substrate complexes, which can lead to different enantiomeric products. An optimal ligand concentration is often required to favor the formation of the transition state that leads to the desired enantiomer.
-
Regioselectivity: In reactions where multiple isomers can be formed, the ligand can direct the reaction to a specific site on the substrate. The concentration of the ligand can influence the equilibrium between different catalytic species that may have different regioselectivities.
Q3: My catalyst seems to be deactivating over time. Can the ligand concentration impact catalyst stability?
A3: Yes, ligand concentration can significantly impact catalyst stability and longevity.
-
Stabilizing Effect: An appropriate concentration of a suitable ligand can stabilize the metal center, preventing aggregation into inactive metal nanoparticles or decomposition through other pathways. The ligand can occupy coordination sites on the metal, preventing unwanted side reactions that lead to deactivation.
-
Destabilizing Effect: In some cases, excess ligand can promote catalyst decomposition. For instance, some ligands can undergo degradation under reaction conditions, and their decomposition products might act as catalyst poisons. Additionally, a very high ligand concentration could potentially facilitate reductive elimination of the metal center from the ligand, leading to catalyst deactivation.
Section 2: Troubleshooting Guides
This section provides systematic troubleshooting guides for common problems encountered in catalytic reactions that may be related to ligand concentration.
Troubleshooting Low Reaction Yield
Problem: My reaction is giving a low yield of the desired product.
Possible Causes Related to Ligand Concentration:
-
Suboptimal Ligand-to-Metal Ratio: The concentration of the ligand may be too low to form a sufficient amount of the active catalyst, or too high, leading to catalyst inhibition.
-
Catalyst Deactivation: The ligand concentration may not be adequate to stabilize the catalyst throughout the reaction.
-
Incomplete Reaction: The reaction may have stalled due to catalyst deactivation or inhibition.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Reaction Yield.
Experimental Protocol: Systematic Screening of Ligand-to-Metal Ratio
-
Set up a series of parallel reactions. Keep the concentrations of the substrate, other reagents, and the metal precursor constant.
-
Vary the ligand-to-metal ratio systematically. For example, set up reactions with ratios of 0.5:1, 1:1, 1.5:1, 2:1, and 3:1.
-
Run the reactions under identical conditions (temperature, stirring, reaction time).
-
Analyze the yield of each reaction using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Plot the yield as a function of the ligand-to-metal ratio to identify the optimal range.
| Ligand:Metal Ratio | Yield (%) |
| 0.5:1 | 15 |
| 1:1 | 45 |
| 1.5:1 | 85 |
| 2:1 | 92 |
| 3:1 | 70 |
| Table 1. Example data from a ligand-to-metal ratio screen. |
Troubleshooting Poor Selectivity
Problem: My reaction is producing a mixture of products with low selectivity (e.g., low enantiomeric excess or a mixture of regioisomers).
Possible Causes Related to Ligand Concentration:
-
Formation of Multiple Catalytic Species: Different ligand-to-metal ratios can lead to the formation of multiple catalytic species with different selectivities.
-
Background Uncatalyzed Reaction: If the ligand concentration is too low, a competing uncatalyzed reaction with low selectivity may be occurring.
-
Ligand Decomposition: The ligand may be degrading during the reaction, leading to a loss of stereochemical control.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Selectivity.
Section 3: Advanced Protocols and In-Depth Analysis
This section provides detailed protocols for more advanced experimental techniques to gain a deeper understanding of the role of ligand concentration in your catalytic system.
Protocol: Kinetic Analysis Using the Method of Initial Rates
The method of initial rates is a powerful technique to determine the reaction order with respect to the ligand and other reactants, providing valuable mechanistic insights.[2][3][4]
Objective: To determine the reaction order with respect to the ligand.
Procedure:
-
Design a series of experiments where the initial concentration of the ligand is varied while the initial concentrations of all other reactants (substrate, metal precursor) are kept constant.
-
Initiate each reaction and monitor the concentration of the product or the disappearance of a reactant over a short period of time. It is crucial to measure the rate at the beginning of the reaction (typically <10% conversion) to ensure that the concentrations of the reactants have not changed significantly.
-
Determine the initial rate (v₀) for each experiment. This can be done by plotting the concentration of the product versus time and determining the slope of the initial linear portion of the curve.
-
Plot log(v₀) versus log([Ligand]₀). The slope of this line will be the reaction order with respect to the ligand.
Data Analysis:
The rate law can be expressed as: Rate = k[Substrate]^x[Catalyst]^y[Ligand]^z
By keeping [Substrate] and [Catalyst] constant, the equation simplifies to: Rate = k'[Ligand]^z
Taking the logarithm of both sides gives: log(Rate) = log(k') + z * log([Ligand])
This is the equation of a straight line (y = c + mx), where the slope 'z' is the reaction order with respect to the ligand.
| Experiment | [Ligand]₀ (M) | Initial Rate (v₀) (M/s) | log([Ligand]₀) | log(v₀) |
| 1 | 0.01 | 1.0 x 10⁻⁵ | -2.00 | -5.00 |
| 2 | 0.02 | 2.0 x 10⁻⁵ | -1.70 | -4.70 |
| 3 | 0.04 | 4.1 x 10⁻⁵ | -1.40 | -4.39 |
| 4 | 0.08 | 8.2 x 10⁻⁵ | -1.10 | -4.09 |
| Table 2. Example data for determining the reaction order with respect to the ligand. |
A plot of log(v₀) vs. log([Ligand]₀) for the data in Table 2 would yield a straight line with a slope of approximately 1, indicating that the reaction is first order with respect to the ligand under these conditions.
Diagnosing Catalyst Deactivation
Problem: The reaction rate decreases significantly over time, even with sufficient starting materials.
Protocol: In-situ Monitoring and Catalyst Characterization
-
In-situ Reaction Monitoring: Use techniques like in-situ IR or NMR spectroscopy to monitor the concentrations of the reactants, products, and potentially the catalyst resting state over the course of the reaction.[5][6][7][8][9] This can help identify if the catalyst is degrading or if product inhibition is occurring.
-
Catalyst Isolation and Characterization: If possible, isolate the catalyst from the reaction mixture at different time points and characterize it using techniques such as NMR, mass spectrometry, or X-ray crystallography to identify any structural changes or decomposition products.
-
"Poisoning" Experiments: Intentionally add a suspected poison to the reaction to see if it replicates the deactivation profile. For example, if ligand degradation is suspected, adding a potential degradation product could confirm this hypothesis.
Sources
- 1. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Method of Initial Rates - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 4. fiveable.me [fiveable.me]
- 5. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. In Situ and Operando Spectroscopy | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis - American Chemical Society [acs.digitellinc.com]
Chloro[tri(p-tolyl)phosphine]gold(I) stability in different solvents
A Guide to Ensuring Experimental Success Through Understanding Solution Stability
Welcome to the technical support center for Chloro[tri(p-tolyl)phosphine]gold(I). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile gold(I) complex in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and ensure the integrity of your experiments. The stability of Chloro[tri(p-tolyl)phosphine]gold(I) in solution is a critical parameter that can significantly impact reaction outcomes, catalytic activity, and biological assays. This document provides a comprehensive overview of its stability in various solvents, methods for monitoring its integrity, and answers to frequently asked questions.
I. Understanding the Stability of Chloro[tri(p-tolyl)phosphine]gold(I)
The stability of Chloro[tri(p-tolyl)phosphine]gold(I) in solution is not absolute and is influenced by a variety of factors including the solvent, exposure to light, temperature, and the presence of other chemical species. The core of its reactivity and potential degradation lies in the Au-P bond, which, while relatively stable, can be labile under certain conditions.
Key Factors Influencing Stability:
-
Solvent Choice: The polarity and coordinating ability of the solvent play a pivotal role. Chlorinated solvents like dichloromethane (DCM) and chloroform are generally good choices for dissolving this complex due to its relatively nonpolar nature. However, protic solvents or those with strong coordinating capabilities can potentially displace the phosphine or chloride ligands, leading to decomposition or the formation of new species.
-
Ligand Properties: The tri(p-tolyl)phosphine ligand is an electron-rich phosphine, which generally forms stable complexes with gold(I). The steric bulk of the tolyl groups also provides a degree of kinetic stability to the gold center.
-
Temperature and Light: Like many organometallic compounds, solutions of Chloro[tri(p-tolyl)phosphine]gold(I) can be sensitive to heat and light. Elevated temperatures can accelerate decomposition pathways, while UV radiation can induce photochemical reactions. It is always recommended to store solutions in the dark and at low temperatures when not in use.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with Chloro[tri(p-tolyl)phosphine]gold(I) in solution.
Question 1: My solution of Chloro[tri(p-tolyl)phosphine]gold(I) in dichloromethane has turned from colorless to a pale yellow/purple. What is happening?
Answer: A color change, particularly to yellow or purple, is often indicative of the formation of gold nanoparticles (AuNPs). This suggests that the gold(I) complex is decomposing, leading to the reduction of Au(I) to Au(0) and subsequent aggregation.
-
Probable Cause: This decomposition can be triggered by several factors:
-
Impure Solvent: Trace impurities in the solvent can initiate the reduction of the gold complex.
-
Exposure to Light: Photochemical decomposition is a common issue with gold complexes.
-
Presence of Reducing Agents: Unintended introduction of reducing agents into your reaction mixture will lead to the formation of elemental gold.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly distilled or anhydrous grade solvents.
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your glassware in aluminum foil.
-
Inert Atmosphere: For sensitive reactions, preparing the solution under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative or moisture-induced decomposition pathways.
-
Question 2: I am monitoring my reaction by ³¹P NMR and I see a new peak appearing downfield from my starting material. What could this be?
Answer: The appearance of a new peak in the ³¹P NMR spectrum indicates a chemical transformation of the phosphine ligand.
-
Probable Cause: The most common degradation pathway for phosphine ligands is oxidation. The phosphorus(III) center in the tri(p-tolyl)phosphine ligand can be oxidized to phosphorus(V), forming the corresponding phosphine oxide.
-
Expected Chemical Shifts:
-
Free tri(p-tolyl)phosphine: The free ligand has a reported ³¹P NMR chemical shift of approximately δ -8.8 ppm in CDCl₃.[1]
-
Tri(p-tolyl)phosphine oxide: The oxidized form will appear significantly downfield, typically in the range of δ 20-40 ppm .
-
Troubleshooting Steps:
-
Correlate with ¹H NMR: Check the ¹H NMR spectrum for changes in the aromatic and methyl protons of the tolyl groups. Oxidation of the phosphine will alter the electronic environment and may cause slight shifts in these signals.
-
Spike with Standard: If you suspect the formation of the phosphine oxide, you can add a small amount of authentic tri(p-tolyl)phosphine oxide to your NMR tube to see if the new peak increases in intensity.
-
Improve Inertness: This observation strongly suggests the presence of an oxidizing agent, most commonly oxygen from the air. Ensure your reaction is performed under a rigorously inert atmosphere.
-
Question 3: How does the stability of Chloro[tri(p-tolyl)phosphine]gold(I) compare in different common laboratory solvents?
Answer: While quantitative kinetic data for the decomposition of Chloro[tri(p-tolyl)phosphine]gold(I) in a wide range of solvents is not extensively published, we can infer the relative stability based on general principles of coordination chemistry and the known behavior of similar gold(I) complexes.
| Solvent Class | Example Solvents | Expected Stability | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These are relatively non-coordinating solvents that readily dissolve the complex, minimizing solvent-induced ligand displacement. |
| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate | These solvents have some coordinating ability and could potentially displace the chloride or, less likely, the phosphine ligand over time, especially at elevated temperatures. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Protic solvents can participate in hydrogen bonding and may facilitate ligand exchange or solvolysis reactions. The synthesis of related complexes often occurs in ethanol, indicating some degree of short-term stability.[2] However, long-term storage in these solvents is not recommended. |
| Nonpolar | Hexanes, Toluene | Low Solubility | While the complex would likely be stable in these non-coordinating solvents, its low solubility limits their practical use for reactions. |
It is a best practice to prepare solutions of Chloro[tri(p-tolyl)phosphine]gold(I) fresh for each experiment, especially when working in potentially coordinating solvents.
III. Experimental Protocols for Stability Assessment
To ensure the integrity of your Chloro[tri(p-tolyl)phosphine]gold(I) solutions, you can perform stability studies using common analytical techniques.
Protocol 1: Monitoring Stability by ³¹P NMR Spectroscopy
This method is highly specific for observing changes at the phosphorus center of the ligand.
Objective: To quantitatively assess the degradation of Chloro[tri(p-tolyl)phosphine]gold(I) in a chosen solvent over time.
Materials:
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Deuterated solvent of choice (e.g., CDCl₃, CD₂Cl₂, THF-d₈)
-
Internal standard (e.g., triphenyl phosphate, sealed capillary of a known concentration of a phosphorus-containing compound)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of Chloro[tri(p-tolyl)phosphine]gold(I) and dissolve it in a known volume of the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10 mM).
-
Add a known concentration of an internal standard. The standard should be stable under the experimental conditions and have a ³¹P NMR signal that does not overlap with the analyte or its expected degradation products.
-
-
Initial Spectrum (t=0):
-
Transfer an aliquot of the freshly prepared solution to an NMR tube.
-
Acquire a quantitative ³¹P{¹H} NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the phosphorus nuclei being studied) to allow for full relaxation of the nuclei between pulses, which is crucial for accurate integration.
-
-
Time-Course Monitoring:
-
Store the stock solution under the desired experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution and acquire a ³¹P{¹H} NMR spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Process all spectra identically.
-
Integrate the peak corresponding to Chloro[tri(p-tolyl)phosphine]gold(I) and any new peaks that appear.
-
Normalize the integrals against the integral of the internal standard.
-
Plot the concentration of Chloro[tri(p-tolyl)phosphine]gold(I) as a function of time to determine the rate of decomposition.
-
Caption: Workflow for ³¹P NMR Stability Study.
Protocol 2: Monitoring Stability by UV-Vis Spectroscopy
This method is useful for detecting the formation of gold nanoparticles, which have a characteristic surface plasmon resonance (SPR) band.
Objective: To qualitatively assess the formation of gold nanoparticles from the decomposition of Chloro[tri(p-tolyl)phosphine]gold(I) in solution.
Materials:
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Spectroscopic grade solvent of choice (e.g., Dichloromethane, THF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Chloro[tri(p-tolyl)phosphine]gold(I) in the chosen solvent (e.g., 0.01-0.1 mM). The solution should be freshly prepared and initially colorless.
-
-
Initial Spectrum (t=0):
-
Record the UV-Vis absorption spectrum of the solution from approximately 300 nm to 800 nm. Chloro[tri(p-tolyl)phosphine]gold(I) is expected to have absorptions in the UV region, but should be transparent in the visible region.
-
-
Time-Course Monitoring:
-
Store the solution in the cuvette under the desired conditions (e.g., exposed to ambient light at room temperature).
-
Record the UV-Vis spectrum at regular intervals (e.g., every 30 minutes or hourly).
-
-
Data Analysis:
-
Observe the spectra for the appearance of a broad absorption band in the visible region, typically between 500-600 nm. The emergence of such a peak is a strong indication of the formation of gold nanoparticles.
-
Caption: Workflow for UV-Vis Stability Study.
IV. Concluding Remarks
Chloro[tri(p-tolyl)phosphine]gold(I) is a valuable reagent in chemical synthesis and research. A thorough understanding of its stability in solution is paramount to achieving reproducible and reliable experimental results. By selecting appropriate solvents, protecting solutions from light and heat, and employing rigorous inert atmosphere techniques when necessary, users can minimize decomposition. The troubleshooting guide and experimental protocols provided herein offer a framework for identifying and addressing stability issues, ultimately leading to more successful and insightful research.
V. References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Supporting Information: Ru-Catalyzed Selective H/D Exchange of Arenes. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I). Retrieved from [Link]
Sources
common side reactions with gold phosphine catalysts
Technical Support Center: Gold Phosphine Catalysis
A Guide to Troubleshooting Common Side Reactions for Research & Development Scientists
Welcome to the technical support center for homogeneous gold catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered when using gold phosphine catalysts. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Catalyst Decomposition and Inactivity
A frequent issue in gold-catalyzed reactions is the loss of catalytic activity, often accompanied by a distinct color change in the reaction mixture. This section addresses the root causes of catalyst decomposition.
Q1: My reaction has stalled, and the solution has turned black/purple. What is causing this, and how can I fix it?
A: A black or purple coloration is a strong indicator of catalyst decomposition, specifically the reduction of the active Au(I) or Au(III) species to form catalytically inactive gold nanoparticles (Au(0)).[1][2] This process, often called sintering or agglomeration in heterogeneous catalysis, removes the soluble, active catalyst from the reaction cycle.[1]
Causality:
-
Reductive Elimination: This is a key deactivation pathway, particularly from Au(III) intermediates which can be formed intentionally or through oxidative side reactions. The stability of Au(III) complexes and their tendency to undergo reductive elimination is highly dependent on the ligands.[3][4][5] For instance, thermolysis can lead to C-C or C-X bond formation, reducing the gold center.[3][6]
-
Thermal Instability: Many phosphine-gold complexes are thermally sensitive. Excessive heat can promote ligand dissociation or other decomposition pathways that lead to the formation of Au(0).[7][8]
-
Presence of Reducing Agents: Impurities in substrates, solvents (e.g., alcohols), or additives can directly reduce the gold catalyst.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. The nature of the phosphine ligand determines the core size, stability, and reactivity of gold complexes.[9]
-
Increase Steric Bulk: Employing highly sterically demanding phosphine ligands (e.g., Buchwald-type ligands like BrettPhos or Me4t-BuXPhos) can create a protective pocket around the gold center. This steric congestion stabilizes the metal, leading to longer catalyst lifetimes and limiting side reactions.[10][11]
-
Tune Electronics: Electron-rich phosphines enhance the stability of the cationic gold center, which can suppress decomposition.[12]
-
-
Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Avoid excessive heating.[1]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from potential reducing agents or other catalyst poisons like halides or bases.[1][13] Filtration through activated alumina can be effective for solvent purification.[1]
Visualizing Catalyst Decomposition
The diagram below illustrates the catalytic cycle and the off-cycle pathway leading to inactive Au(0) nanoparticles.
Caption: Gold catalyst deactivation pathway.
Section 2: Substrate and Product-Related Side Reactions
Even with a stable catalyst, undesired reactions involving the substrate or product can lower yields and create complex product mixtures. Protodeauration is a particularly common and often problematic side reaction.
Q2: My desired product is not forming; instead, I'm isolating the starting alkyne (or allene) again. What is happening?
A: This is a classic symptom of premature protodeauration (also known as protodemetalation). In this side reaction, a proton source in the reaction medium cleaves the gold-carbon bond of a key vinylgold intermediate, releasing the unsaturated starting material and regenerating the catalyst without proceeding to the desired product.[14][15][16]
Causality:
-
Acidity of the Medium: The presence of adventitious water, acidic protons on the substrate (e.g., alcohols, unprotected amines), or acidic additives can accelerate protodeauration. The rate of protodeauration is dependent on the concentration and strength of the acid.[14][17]
-
Reaction Mechanism: The mechanism can vary depending on the electronic properties of the substrate. For electron-poor systems, protodeauration often occurs via direct proton transfer to the Au-C sigma bond. For electron-rich systems, the mechanism can shift to a pathway involving protonation of the C=C pi-bond.[14][17][18]
-
Slow Subsequent Steps: If the desired transformation following the formation of the vinylgold intermediate (e.g., an intramolecular cyclization) is slow, it creates a larger window of opportunity for protodeauration to occur.
Troubleshooting Protocol:
-
Rigorous Control of Proton Sources:
-
Drying: Ensure all solvents, reagents, and glassware are scrupulously dried. Use freshly distilled solvents and dry inert gas (Nitrogen or Argon).
-
Proton Sponges: Add a non-nucleophilic base, such as a proton sponge (e.g., 2,6-di-tert-butylpyridine), to scavenge trace acids.
-
-
Modify the Ligand:
-
Increase Electron Density: Using more electron-donating phosphine ligands can strengthen the Au-C bond, potentially slowing the rate of protodeauration.
-
Noncovalent Interactions: Ligands can be designed to promote the desired reaction pathway over protodeauration through noncovalent interactions that stabilize the transition state of the productive step.[15]
-
-
Optimize Reaction Conditions:
-
Increase Concentration: Running the reaction at a higher concentration can favor bimolecular or desired intramolecular steps over the competing protodeauration pathway.
-
Temperature: While lower temperatures can suppress decomposition, sometimes gentle heating is required to accelerate the desired product-forming step relative to protodeauration.[1] This must be balanced against catalyst stability.
-
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low or no product formation.
Caption: Decision tree for troubleshooting low-yield reactions.
Section 3: Ligand-Related Side Reactions & Optimization
The phosphine ligand is not merely a spectator; its properties dictate catalyst performance, and it can also be a source of side reactions.[19][20]
Q3: How do I choose the right phosphine ligand to minimize side reactions?
A: The optimal phosphine ligand balances steric and electronic properties to maximize the rate of the desired reaction while suppressing off-cycle pathways like decomposition and protodeauration.[19][21] There is no single "best" ligand; the choice is highly dependent on the specific transformation.
Key Ligand Properties and Their Effects:
| Property | Effect on Catalyst & Reaction | Troubleshooting Application |
| Steric Bulk | High Bulk: Stabilizes the monomeric [L-Au]⁺ species, prevents aggregation to Au(0), and can create a chiral pocket for asymmetric catalysis.[10][11] | Use bulky ligands (e.g., JohnPhos, BrettPhos) to prevent catalyst decomposition and improve catalyst lifetime. |
| Electron Donation | High Donation: Increases electron density on the gold center, strengthening the Au-C bond and potentially reducing the likelihood of protodeauration.[12] | Use electron-rich phosphines (e.g., trialkylphosphines) if protodeauration is a major side reaction. |
| Au-P Bond Lability | The Au-P bond is relatively weak, which is crucial for catalysis but can also be a liability.[9][22] Ligand dissociation from Au(III) intermediates is often a prerequisite for reductive elimination.[4][5] | If reductive elimination from a Au(III) intermediate is suspected, using a more strongly binding or chelating phosphine ligand may increase stability. |
| Ligand Decomposition | Phosphines themselves can be reactive, especially towards oxidation, which requires careful handling under inert atmospheres.[23] Under harsh conditions, the ligand itself can decompose, leading to catalyst deactivation.[7][8] | Ensure all reactions are run under a dry, inert atmosphere (N₂ or Ar) to prevent phosphine oxidation. |
General Strategy for Ligand Screening:
-
Start with a Standard: Begin with a common, well-behaved ligand like PPh₃ or JohnPhos to establish a baseline.
-
Address the Primary Side Reaction:
-
If decomposition is observed, move to a sterically bulkier ligand.
-
If protodeauration is dominant, try a more electron-donating ligand.
-
-
Fine-Tuning: Systematically vary the steric and electronic properties to optimize the reaction. The use of ligand libraries can greatly accelerate this process.
References
-
Halide-Dependent Mechanisms of Reductive Elimination from Gold(III). ACS Publications. [Link]
-
Mechanistic Analysis of Protodeauration and Gold(I) and Palladium(II) Catalyzed Carbene Transformations. DukeSpace. [Link]
-
Role of sterics in phosphine-ligated gold clusters. RSC Publishing. [Link]
-
Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. National Institutes of Health. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science. [Link]
-
Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways. ACS Publications. [Link]
-
Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways. National Institutes of Health. [Link]
-
Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv. [Link]
-
Phosphine-Stabilized Hidden Ground States in Gold Clusters Investigated via a Aun(PH3)m Database. ACS Nano. [Link]
-
Role of Sterics in Phosphine-Ligated Gold Clusters. ResearchGate. [Link]
-
Kinetics and Mechanism of the Protodeauration of Gold(I) β-Styrenyl Complexes. ACS Publications. [Link]
-
On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration. National Institutes of Health. [Link]
-
Reductive Elimination Leading to C-C Bond Formation in Gold(III) Complexes: A Mechanistic and Computational Study. PubMed. [Link]
-
On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. ACS Publications. [Link]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp 3 )–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs S N 2 Pathways. ResearchGate. [Link]
-
Kinetics and Mechanism of the Protodeauration of Gold(I) β-Styrenyl Complexes. ChemRxiv. [Link]
-
Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. RSC Publishing. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library. [Link]
-
One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. ResearchGate. [Link]
-
Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. RSC Publishing. [Link]
-
Cationic Gold Catalyst Poisoning and Reactivation. National Institutes of Health. [Link]
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. eScholarship. [Link]
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. National Institutes of Health. [Link]
-
Anatomy of gold catalysts: facts and myths. RSC Publishing. [Link]
-
Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. National Institutes of Health. [Link]
-
Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. ACS Publications. [Link]
-
Gold-Catalyzed Organic Reactions. ACS Publications. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing. [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science. [Link]
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- 6. Reductive Elimination Leading to C-C Bond Formation in Gold(III) Complexes: A Mechanistic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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optimizing reaction temperature for gold-catalyzed transformations
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature in gold-catalyzed transformations. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you achieve robust and reproducible results.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where temperature is a likely culprit. The format follows a "Problem -> Potential Cause -> Suggested Solution" structure to guide you through a logical diagnostic process.
Problem 1: Incomplete or No Reaction
Your reaction shows minimal or no conversion of the starting material after a reasonable time.
Potential Cause A: Insufficient Thermal Energy
The reaction temperature is too low to overcome the activation energy barrier for the catalytic cycle.[1][2] Like most chemical reactions, the rate of an enzyme-catalyzed reaction increases as the temperature is raised.[2] A rise of ten degrees Celsius can increase the activity of many enzymes by 50% to 100%.[2]
-
Causality: Gold catalysts, while highly active, still require a minimum amount of thermal energy to facilitate key steps such as ligand exchange, substrate activation (π-acid activation of alkynes, allenes, or alkenes), and subsequent nucleophilic attack.[3] If the provided energy is insufficient, the reaction rate will be imperceptibly slow.
-
Suggested Solution:
-
Incremental Temperature Increase: Gently heat the reaction mixture in a controlled manner (e.g., in 5–10 °C increments) using an oil bath with a contact thermometer.
-
Reaction Monitoring: After each temperature increase, allow the reaction to stir for a set period (e.g., 30-60 minutes) and monitor the progress by a suitable analytical method (TLC, GC-MS, or NMR).
-
Establish Lowest Effective Temperature: The optimal temperature is often the lowest temperature at which a satisfactory reaction rate is achieved, as this minimizes the risk of side reactions and catalyst decomposition.[4]
-
Potential Cause B: Catalyst Decomposition at Elevated Temperature
The set temperature, intended to increase the reaction rate, is actually high enough to cause the catalyst to decompose into an inactive form. This is a common issue, especially with thermally sensitive gold(I) complexes.[5]
-
Causality: High temperatures can promote the reduction of the active Au(I) or Au(III) species to catalytically inactive Au(0) nanoparticles.[4][5] This process is often visible as a color change in the reaction mixture to purple, black, or a colloidal suspension.[5] For heterogeneous catalysts, high temperatures can cause nanoparticles to agglomerate (sinter), reducing the active surface area.[4][6] Gold's relatively low Tammann temperature (395 °C) means that heating can significantly increase the mobility and sintering of gold clusters.[6]
-
Suggested Solution:
-
Re-evaluate Temperature: If you observe a color change or precipitation, immediately attempt the reaction at a lower temperature (e.g., room temperature or 0 °C).
-
Ligand/Catalyst Screening: The thermal stability of a gold catalyst is highly dependent on its ligands.[7][8] If high temperatures are necessary, screen catalysts with more robust ligands, such as bulky N-heterocyclic carbenes (NHCs), which can offer greater thermal stability compared to some phosphine ligands.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative decomposition pathways that can be accelerated by heat.[4]
-
Problem 2: Poor Product Selectivity or Formation of Byproducts
The desired product is formed, but significant quantities of one or more byproducts are also observed.
Potential Cause: Temperature-Induced Alternative Reaction Pathways
The reaction temperature is high enough to activate undesired, competing reaction pathways that have a higher activation energy than the desired transformation.
-
Causality: A reaction mixture can have multiple potential outcomes. While the desired pathway may be kinetically favored at lower temperatures, increasing the thermal energy can provide sufficient energy to overcome the activation barrier of a competing pathway, leading to a mixture of products.[9] For example, a study on gold-catalyzed reactions of propargyl alcohols found that the reaction could be tuned to selectively form an allene at room temperature or a diaryl-indene at 80 °C.[9]
-
Suggested Solution:
-
Systematic Temperature Reduction: Conduct a series of experiments at progressively lower temperatures (e.g., 80 °C, 60 °C, 40 °C, room temperature) to find a regime where the formation of the desired product is maximized relative to the byproducts.
-
Solvent Optimization: The choice of solvent can influence which reaction pathway is favored.[9] Consider screening solvents with different polarities in conjunction with temperature optimization.
-
Analyze Byproducts: Isolate and characterize the major byproducts. Understanding their structure can provide mechanistic insight into the competing reaction and inform a more targeted strategy to suppress its formation.
-
Workflow for Troubleshooting Temperature Issues
The following diagram outlines a logical workflow for diagnosing and solving temperature-related problems in your gold-catalyzed reactions.
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a gold-catalyzed reaction?
Temperature primarily influences the reaction rate by providing the necessary thermal energy for reactant molecules to overcome the activation energy (Ea) of the reaction.[1] This relationship is described by the Arrhenius equation. Higher temperatures lead to more frequent and energetic collisions between the catalyst and substrate, increasing the probability of a successful reaction event per unit of time.[2] However, temperature also affects catalyst stability and can enable alternative reaction pathways, making its optimization a critical balancing act.[4][9]
Q2: Are there typical temperature ranges for homogeneous vs. heterogeneous gold catalysis?
Yes, there are general trends, though exceptions exist for specific transformations.
-
Homogeneous Catalysis: These reactions, involving soluble gold complexes, are often performed under mild conditions, frequently ranging from room temperature to around 80 °C.[4][10] The stability of the molecular catalyst-ligand complex is often the limiting factor at higher temperatures.[10]
-
Heterogeneous Catalysis: Reactions using supported gold nanoparticles can be run over a much broader temperature range. Some reactions, like CO oxidation, can occur at or even below room temperature.[11] Other transformations may be conducted at several hundred degrees Celsius.[12] However, the primary concern at elevated temperatures for heterogeneous catalysts is the loss of activity due to nanoparticle sintering (agglomeration), which reduces the active surface area.[4][6] The choice of support material can significantly influence the thermal stability of the gold nanoparticles.[12]
Q3: How can I design an experiment to find the optimal temperature for a new gold-catalyzed transformation?
A systematic screening approach is most effective. The protocol below provides a robust starting point.
Experimental Protocol: Systematic Temperature Screening
-
Setup: Prepare a series of identical reaction vials, each with a stir bar, under an inert atmosphere.
-
Reagent Addition: Add the substrate, reagents, and solvent to each vial.
-
Pre-heating/Cooling: Place the vials in parallel reaction blocks or separate oil baths set to a range of temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C, 80 °C). Allow the solutions to equilibrate to the set temperature.
-
Initiation: Prepare a stock solution of the gold catalyst. Initiate all reactions simultaneously by adding an identical aliquot of the catalyst stock solution to each vial.
-
Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small, quenched sample from each reaction.
-
Analysis: Analyze the samples by a quantitative method (e.g., GC with an internal standard, or qNMR) to determine the conversion and yield of the desired product.
-
Data Evaluation: Plot the yield versus time for each temperature. The optimal temperature will be the one that provides the best balance of reaction rate, final yield, and minimal byproduct formation.
Q4: What are the key signs of temperature-induced catalyst deactivation?
There are several indicators that your reaction temperature may be too high, leading to catalyst deactivation:
-
Visual Changes: The most common sign is a change in the color of the reaction mixture to dark red, purple, or black, which often indicates the formation of Au(0) nanoparticles through reductive decomposition.[5] The appearance of a black precipitate is a definitive sign of bulk catalyst decomposition.
-
Kinetic Profile: The reaction may start but then stall or slow down significantly over time. This suggests that the active catalyst is being consumed or deactivated during the reaction.
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced to minor temperature fluctuations that have a major impact on the stability of a sensitive catalyst.
Diagram: The Balance of Temperature in Gold Catalysis
This diagram illustrates how temperature influences the desired catalytic cycle versus undesired deactivation pathways.
Caption: Effect of temperature on catalytic activity vs. stability.
Summary Table: Temperature Effects
| Parameter | Effect of Increasing Temperature | Potential Negative Outcome at High Temp. | Recommended Action |
| Reaction Rate | Generally increases (Arrhenius relationship).[1] | Can decrease if catalyst decomposition occurs faster than catalysis. | Find the lowest temperature that gives a practical rate.[4] |
| Selectivity | May decrease. | Can enable competing reaction pathways, leading to byproducts.[9] | Screen a range of temperatures to find the optimal selectivity window. |
| Catalyst Stability (Homogeneous) | Decreases. | Promotes reduction to inactive Au(0) or other decomposition pathways.[5] | Use robust ligands (e.g., NHCs); ensure an inert atmosphere. |
| Catalyst Stability (Heterogeneous) | Decreases. | Causes nanoparticle agglomeration (sintering), reducing active surface area.[4] | Use thermally stable supports; avoid excessive heating.[4][12] |
References
-
Fürstner, A., & Davies, P. W. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(11), 4463-4533. [Link]
-
Novo, C., Funston, A. M., & Mulvaney, P. (2008). Direct observation of chemical reactions on single gold nanocrystals using surface plasmon spectroscopy. Nature Nanotechnology, 3(10), 598-602. [Link]
-
Carrettin, S., et al. (2004). High-Temperature Stable Gold Nanoparticle Catalysts for Application under Severe Conditions: The Role of TiO2 Nanodomains in Structure and Activity. ACS Catalysis.[Link]
-
Gule, N. L., et al. (2017). Effects of gold catalyst, reaction time, temperature and solvent on reaction outcome. ResearchGate.[Link]
-
MDPI. (n.d.). Effect of Gold Nanoparticle Size on Regulated Catalytic Activity of Temperature-Responsive Polymer−Gold Nanoparticle Hybrid Microgels. MDPI.[Link]
-
Wikipedia. (n.d.). Heterogeneous gold catalysis. Wikipedia.[Link]
-
MDPI. (n.d.). Temperature-Dependent Activity of Gold Nanocatalysts Supported on Activated Carbon in Redox Catalytic Reactions: 5-Hydroxymethylfurfural Oxidation and 4-Nitrophenol Reduction Comparison. MDPI.[Link]
-
Veith, G. M., et al. (2011). Thermal stability and catalytic activity of gold nanoparticles supported on silica. ResearchGate.[Link]
-
MDPI. (2024). Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics. MDPI.[Link]
-
Bera, A., et al. (2015). The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles. RSC Publications.[Link]
-
Li, T., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, 121(14), 8613-8661. [Link]
-
Khan, A., et al. (2019). Heterogeneous Gold Catalysis: From Discovery to Applications. MDPI.[Link]
- Unknown. (n.d.).
-
van Bokhoven, J. A., et al. (2022). Reversible Growth of Gold Nanoparticles in the Low-Temperature Water–Gas Shift Reaction. PMC - NIH.[Link]
-
Hutchings, G. J. (2018). Heterogeneous Gold Catalysis. ACS Central Science, 4(6), 666-674. [Link]
-
Nolan, S. P., et al. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis—Ligand Development. Chemical Reviews, 121(14), 8559-8612. [Link]
-
Nolan, S. P., et al. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development. PubMed.[Link]
-
Corminboeuf, C., et al. (2025). Automated Predictive Chemical Reaction Modelling applied to Gold(I) Catalysis. ChemRxiv.[Link]
-
Turek, J., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI.[Link]
-
NCERT. (n.d.). Chemical Kinetics. NCERT.[Link]
-
MDPI. (n.d.). Recent Advances in the Gold-Catalysed Low-Temperature Water–Gas Shift Reaction. MDPI.[Link]
-
ResearchGate. (n.d.). Reaction optimization by various gold catalysts. ResearchGate.[Link]
-
Allied Academies. (n.d.). Gold based catalyst for Low Temperature Water Gas Shift Reaction. Allied Academies.[Link]
-
ResearchGate. (2025). Thermal Behavior of Gold(I)−Thiolate Complexes and Their Transformation into Gold Nanoparticles under Heat Treatment Process. ResearchGate.[Link]
-
ResearchGate. (n.d.). Gold-Catalyzed Organic Reactions. ResearchGate.[Link]
-
van Bokhoven, J. A., et al. (2022). Reversible Growth of Gold Nanoparticles in the Low-Temperature Water–Gas Shift Reaction. ACS Nano, 16(9), 14356-14366. [Link]
-
ResearchGate. (2025). Synthesis of gold nanoparticles in solid state by thermal decomposition of an organometallic precursor. ResearchGate.[Link]
-
Taylor & Francis Online. (n.d.). External oxidants in gold-catalyzed cross-coupling reactions. Taylor & Francis Online.[Link]
-
Wikipedia. (n.d.). Chemical reaction. Wikipedia.[Link]
-
ACS Publications. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters.[Link]
-
World Scientific Publishing. (n.d.). chapter 10: gold-catalyzed cross-coupling reactions. World Scientific Publishing.[Link]
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Technical Support Center: Purification of Products from Chloro[tri(p-tolyl)phosphine]gold(I) Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloro[tri(p-tolyl)phosphine]gold(I) and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions utilizing this versatile gold(I) precursor. The unique properties of organogold compounds, particularly the labile nature of the gold-phosphine bond, can present specific challenges during purification. This resource is designed to help you navigate these challenges, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your gold(I) reaction products. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: My product appears to be decomposing on the silica gel column.
Symptoms:
-
Streaking or tailing of the product spot on the TLC plate.
-
Appearance of a new, more polar baseline spot on the TLC after running a column.
-
Low recovery of the desired product from the column.
-
A visible color change (e.g., darkening) of the silica gel band corresponding to your product.
Root Cause Analysis: The Au-P bond in many gold(I) phosphine complexes is relatively labile and can be susceptible to cleavage by Lewis acidic sites on standard silica gel.[1] This decomposition can be exacerbated by prolonged exposure to the stationary phase and the use of highly polar solvents.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in the desired eluent and adding 1-2% triethylamine (Et₃N) or another non-coordinating, volatile base. Let the slurry stand for about an hour before packing the column. This simple step can significantly improve the stability of many organogold complexes.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina (neutral or basic) is a common alternative to silica gel for the purification of sensitive compounds.[2][3] Alternatively, reversed-phase chromatography using a C18-functionalized silica gel can be effective, especially for more polar gold complexes.[4]
-
Minimize Contact Time: Use flash column chromatography with applied pressure to push the solvent through the column more quickly, reducing the time your compound spends on the stationary phase.[2][5]
-
Optimize Your Solvent System: Develop a solvent system that provides good separation (a ΔRf of at least 0.2 between your product and impurities on TLC) but is as non-polar as possible to expedite elution.[5]
Problem 2: I'm having difficulty removing the unreacted tri(p-tolyl)phosphine or its oxide.
Symptoms:
-
A persistent spot on the TLC that co-elutes with or is very close to your product spot.
-
³¹P NMR analysis of the "purified" product shows a signal corresponding to free phosphine or phosphine oxide.[6][7]
Root Cause Analysis: Tri(p-tolyl)phosphine and its corresponding oxide can have polarities similar to the desired organogold product, making chromatographic separation challenging. Phosphine oxides are common byproducts, especially if the reaction was not performed under strictly inert conditions.[7]
Solutions:
-
Selective Precipitation/Crystallization: This is often the most effective method for purifying gold-phosphine clusters and complexes.[1]
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or chloroform).
-
Slowly add a poor solvent (e.g., hexane, pentane, or diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to stand, ideally at a reduced temperature (4 °C or -20 °C), to induce crystallization of the desired gold complex. The phosphine and its oxide often remain in the mother liquor.
-
Collect the crystals by filtration, wash with a small amount of the poor solvent, and dry under vacuum.
-
-
-
Solvent Extraction: If your product has significantly different solubility properties, a liquid-liquid extraction may be effective. For instance, if your product is highly non-polar, you might be able to wash a solution of the crude material with a polar solvent to remove the more polar phosphine oxide.
-
Fine-Tuning Chromatography:
-
Solvent Gradient: Employ a very shallow solvent gradient during column chromatography to improve the resolution between your product and the phosphine-related impurities.[4]
-
TLC Optimization: Spend time developing an optimal solvent system using TLC. Test various mixtures of non-polar (e.g., hexane, toluene) and moderately polar (e.g., dichloromethane, ethyl acetate) solvents.[5][8]
-
Problem 3: My reaction is complete by TLC, but I isolate a complex mixture of products after work-up and purification.
Symptoms:
-
The crude reaction mixture shows a clean conversion to a single product spot on TLC.
-
After aqueous work-up or attempted column chromatography, the TLC of the isolated material shows multiple new spots.
Root Cause Analysis: Many organogold complexes, especially cationic intermediates generated by halide abstraction, are sensitive to water, protic solvents, and even air.[9][10] The work-up procedure itself might be causing decomposition or rearrangement of your product.
Solutions:
-
Anhydrous Work-up: If possible, avoid aqueous work-ups. Instead, filter the reaction mixture through a pad of Celite or silica gel to remove any solid reagents or byproducts. Wash the pad with a suitable solvent and concentrate the filtrate.
-
Inert Atmosphere: Perform all purification steps (filtration, concentration, chromatography) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the gold complex or the phosphine ligand.[6]
-
Stability Assessment: Before committing to a large-scale purification, test the stability of your crude product. Dissolve a small sample in the solvents you plan to use for purification and monitor it by TLC over time to see if any decomposition occurs.
Purification Workflow Decision Tree
The following diagram outlines a general strategy for approaching the purification of products from Chloro[tri(p-tolyl)phosphine]gold(I) reactions.
Sources
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- 2. columbia.edu [columbia.edu]
- 3. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Chloro[tri(p-tolyl)phosphine]gold(I) vs. Chloro(triphenylphosphine)gold(I): A Senior Application Scientist's Perspective
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of homogeneous gold catalysis and medicinal inorganic chemistry, chloro(phosphine)gold(I) complexes are foundational pillars. Among the most common are Chloro(triphenylphosphine)gold(I) and its substituted analogue, Chloro[tri(p-tolyl)phosphine]gold(I). While separated by only three methyl groups, their performance characteristics can diverge significantly. This guide moves beyond datasheet specifications to provide a comparative analysis grounded in mechanistic principles and experimental logic, enabling researchers to make an informed selection for their specific application, be it in complex organic synthesis or the design of novel metallodrugs.
Part 1: Foundational Physicochemical and Electronic Properties
The core distinction between these two complexes originates from the electronic and steric properties of their respective phosphine ligands. Chloro(triphenylphosphine)gold(I), often abbreviated as AuCl(PPh₃), serves as the benchmark.[1] The triphenylphosphine ligand is considered relatively electronically neutral. In contrast, the tri(p-tolyl)phosphine ligand in AuCl(P(p-tolyl)₃) possesses three para-methyl groups. These methyl groups are electron-donating via hyperconjugation and induction, enriching the electron density on the phosphorus atom.
This enhanced electron density on the phosphorus in the tolyl-substituted ligand makes it a stronger σ-donor to the gold(I) center. The consequence is a more electron-rich gold atom and a potentially more robust Au-P bond.[2] This fundamental electronic difference is the primary driver for the observed variations in catalytic activity, stability, and biological interactions.
Comparative Data Summary
| Property | Chloro[tri(p-tolyl)phosphine]gold(I) | Chloro(triphenylphosphine)gold(I) | Rationale for Difference |
| Molecular Formula | C₂₁H₂₁AuClP | C₁₈H₁₅AuClP | Addition of three CH₂ groups. |
| Molar Mass | 536.78 g/mol | 494.71 g/mol [1][3] | Higher mass of the tolyl ligand. |
| Appearance | White to off-white solid | White/colorless crystalline solid[1][3] | Similar gross physical appearance. |
| Melting Point | ~205-210 °C[4] | ~236-243 °C[1][3] | Differences in crystal packing and intermolecular forces. |
| Ligand Electronic Effect | Stronger σ-donor (electron-donating) | Weaker σ-donor (electronically neutral) | Inductive effect of para-methyl groups. |
| Steric Profile | Slightly greater steric bulk | Baseline steric bulk | Presence of methyl groups. |
| Solubility | Generally higher in nonpolar organic solvents | Soluble in chlorinated solvents, moderately in others[3][5] | Increased lipophilicity from methyl groups. |
Part 2: Performance in Homogeneous Catalysis
Both complexes are workhorse precatalysts, typically activated by a silver salt to abstract the chloride ligand and generate a catalytically active cationic gold(I) species, [L-Au]⁺.[1] They excel in activating π-systems like alkynes and allenes toward nucleophilic attack.[3]
The choice between the two ligands directly impacts the catalytic cycle. The more electron-donating tri(p-tolyl)phosphine ligand makes the resulting [L-Au]⁺ cation less electrophilic (a "softer" Lewis acid) compared to the triphenylphosphine analogue. This modulation of Lewis acidity is critical.
-
For reactions requiring strong π-acid activation , such as the cyclization of less reactive enynes, the more electrophilic [Ph₃P-Au]⁺ may be more effective.[5]
-
For reactions sensitive to catalyst decomposition or those benefiting from a more nucleophilic gold center in a specific step , the more robust and electron-rich [(p-tolyl)₃P-Au]⁺ can offer superior performance and stability.[6]
Experimental Protocol: Comparative Catalysis in Alkyne Hydroamination
This protocol provides a framework for evaluating the catalytic efficacy of both complexes in the intermolecular hydroamination of phenylacetylene with aniline, a standard benchmark reaction.
Objective: To compare reaction rates and final conversion yields for AuCl(PPh₃) and AuCl(P(p-tolyl)₃).
Materials:
-
Chloro(triphenylphosphine)gold(I)
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Silver triflate (AgOTf)
-
Phenylacetylene (purified)
-
Aniline (purified)
-
Anhydrous 1,4-Dioxane
-
Dodecane (internal standard)
-
Schlenk tubes, gas-tight syringes, magnetic stir plate
-
Gas Chromatography-Mass Spectrometry (GC-MS) setup
Methodology:
-
Catalyst Preparation: In two separate, argon-flushed Schlenk tubes, prepare the catalyst solutions.
-
Tube A: Add Chloro(triphenylphosphine)gold(I) (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%).
-
Tube B: Add Chloro[tri(p-tolyl)phosphine]gold(I) (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%).
-
-
Solvent & Standard Addition: To each tube, add 5 mL of anhydrous 1,4-dioxane and 100 µL of dodecane (internal standard). Stir for 15 minutes at room temperature to allow for chloride abstraction and formation of the active catalyst. The formation of AgCl precipitate will be observed.
-
Reagent Addition: Add aniline (1.1 mmol) followed by phenylacetylene (1.0 mmol) to each Schlenk tube via syringe.
-
Reaction Execution: Place both tubes in a pre-heated oil bath at 80 °C and begin vigorous stirring.
-
Monitoring & Analysis: At timed intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a ~50 µL aliquot from each reaction mixture, quench it in a vial with wet diethyl ether, and filter through a small silica plug before injecting into the GC-MS.
-
Data Interpretation: Calculate the conversion of phenylacetylene relative to the internal standard at each time point. Plot conversion vs. time to determine the initial reaction rates and final yields for each catalyst.
Causality and Expected Outcome: The tri(p-tolyl)phosphine ligand, being a stronger donor, may stabilize the cationic gold center more effectively, potentially leading to a longer catalyst lifetime. However, the lower electrophilicity of the [(p-tolyl)₃P-Au]⁺ species might result in a slower initial rate of alkyne activation compared to the [Ph₃P-Au]⁺ catalyst. The experiment will reveal the dominant factor for this specific transformation.
Part 3: Applications in Medicinal Chemistry and Drug Development
Gold(I) phosphine complexes are potent biological agents, with their activity often linked to the inhibition of thiol-containing enzymes like thioredoxin reductase (TrxR).[7] Auranofin, a clinically approved anti-arthritic drug, is a prime example of a therapeutic gold(I) phosphine complex.[7]
When comparing AuCl(P(p-tolyl)₃) and AuCl(PPh₃) as potential drug candidates, the ligand's influence on lipophilicity and stability is paramount.
-
Lipophilicity & Cellular Uptake: The three methyl groups on the tolyl ligand significantly increase the complex's lipophilicity. This can lead to enhanced passive diffusion across the lipid bilayer of cell membranes, resulting in higher intracellular accumulation.
-
Stability & Target Engagement: The stronger Au-P bond in the tolyl derivative may result in a more stable complex under physiological conditions. This can be a double-edged sword: it might prevent premature decomposition, but it could also slow the release of the "AuCl" or "Au⁺" active species required for binding to target proteins.
Experimental Workflow: In Vitro Cytotoxicity and Cellular Uptake Analysis
The following workflow diagram illustrates a standard, self-validating system for the initial biological screening of these two gold complexes.
Caption: Standard workflow for comparing the anticancer activity of gold complexes.
This experimental design allows for the direct correlation of cell viability (IC₅₀ value) with the amount of intracellular gold. A higher uptake of the tolyl derivative that does not translate to proportionally higher cytotoxicity could suggest differences in target engagement or cellular processing, providing critical insights for further drug development.[8][9]
Part 4: Conclusion and Strategic Recommendations
The selection between Chloro[tri(p-tolyl)phosphine]gold(I) and Chloro(triphenylphosphine)gold(I) is a strategic decision contingent on the desired application.
-
Choose Chloro(triphenylphosphine)gold(I) when:
-
A well-established, benchmark catalyst with higher Lewis acidity is required.
-
Cost and availability are primary drivers, as it is generally more common and less expensive.
-
A lower lipophilicity profile is desired for baseline biological studies.
-
-
Choose Chloro[tri(p-tolyl)phosphine]gold(I) when:
-
Enhanced catalyst stability or longevity is needed for challenging or prolonged reactions.
-
Modulation of electronic properties is required to fine-tune reactivity and selectivity.
-
Maximizing cellular uptake through increased lipophilicity is a key objective in a drug development program.
-
Ultimately, this guide serves as a framework for rational decision-making. The subtle structural modification of adding three methyl groups provides a powerful tool for tuning the electronic, steric, and physicochemical properties of the gold complex. The optimal choice will always be validated by empirical data derived from well-designed experiments as outlined above.
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A Comparative Guide to the Catalytic Activity of Gold(I) Phosphine Complexes
In the landscape of modern organic synthesis, gold(I) phosphine complexes have emerged as a class of exceptionally versatile and powerful catalysts. Their unique ability to activate carbon-carbon multiple bonds, particularly alkynes and allenes, under mild conditions has unlocked novel pathways for the construction of complex molecular architectures. This guide provides an in-depth comparison of the catalytic activity of various gold(I) phosphine complexes, focusing on two key transformations: the hydroamination of alkynes and the cycloisomerization of enynes. By examining the interplay between ligand architecture and catalytic performance, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select and optimize gold(I) catalysts for their specific synthetic challenges.
The Decisive Role of the Phosphine Ligand
The catalytic prowess of a gold(I) center is intricately modulated by the electronic and steric properties of its ancillary phosphine ligand. The linear geometry of most gold(I) complexes places the phosphine ligand trans to the substrate, allowing for a profound electronic influence on the metal's Lewis acidity. Electron-donating phosphines increase the electron density on the gold center, making it less electrophilic, which can enhance stability but potentially decrease reactivity. Conversely, electron-withdrawing phosphines render the gold center more Lewis acidic, often leading to higher catalytic activity, though sometimes at the cost of catalyst stability.[1]
Steric bulk is another critical parameter. Large, sterically demanding phosphines can create a well-defined catalytic pocket, influencing selectivity by controlling the approach of the substrate. Furthermore, steric hindrance can stabilize the typically two-coordinate gold(I) center, preventing decomposition pathways and leading to longer catalyst lifetimes.[2][3] This guide will explore these principles through the lens of specific, experimentally validated examples.
Comparative Catalytic Performance: Hydroamination of Alkynes
The intermolecular hydroamination of alkynes is a highly atom-economical method for the formation of C-N bonds, yielding valuable enamines and imines. The choice of phosphine ligand on the gold(I) catalyst has a dramatic impact on the efficiency of this transformation.
Key Catalysts Under Comparison:
-
[Au(PPh₃)Cl]/AgX: A classic and widely used catalyst system, where the silver salt acts as a halide scavenger to generate the active cationic gold(I) species. Triphenylphosphine (PPh₃) is a moderately bulky and electron-donating ligand.
-
[Au(JohnPhos)Cl]/AgX: JohnPhos is a bulky, electron-rich biarylphosphine ligand known for promoting high catalytic activity in various cross-coupling and gold-catalyzed reactions.
-
[Au(YPhos)Cl]/NaBArF₄: YPhos represents a class of ylide-substituted phosphines, which are exceptionally strong σ-donors, comparable to N-heterocyclic carbenes (NHCs).[4][5]
Quantitative Comparison of Catalytic Performance in Alkyne Hydroamination
| Catalyst System | Ligand Type | Substrate | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Au(PPh₃)Cl]/AgOTf | Triarylphosphine | Phenylacetylene | Aniline | 5 | 24 | 85 | 17 | 0.7 | |
| [Au(JohnPhos)Cl]/AgSbF₆ | Biarylphosphine | Phenylacetylene | Aniline | 2 | 12 | 95 | 47.5 | 4.0 | |
| [Au(YMesPCy₂)Cl]/NaBArF₄ | Ylide-substituted phosphine | Phenylacetylene | Aniline | 0.005 | 24 | 76 | 15200 | 633 | [4] |
| [Au(YMesPCy₂)Cl]/NaBArF₄ | Phenylacetylene | Aniline | 0.005 | 48 | >95 | ~20000 | ~417 | [4] |
Analysis of Performance:
The data clearly illustrates the profound impact of ligand design on catalytic efficiency. While the traditional PPh₃-based catalyst provides a respectable yield, its turnover number (TON) and turnover frequency (TOF) are modest. The use of the bulky and electron-rich JohnPhos ligand leads to a significant improvement in both yield and reaction rate.
The most striking results are observed with the ylide-substituted phosphine (YPhos) ligand, YMesPCy₂. The exceptional σ-donating ability of this ligand, coupled with the steric protection of the reactive ylidic carbon, results in a highly stable and active catalyst.[4] This allows for catalyst loadings as low as 50 ppm (0.005 mol%), achieving remarkable turnover numbers approaching 20,000.[4] This level of activity represents a significant advancement, making gold-catalyzed hydroamination a more viable and sustainable process for large-scale applications.
Mechanistic Insights: Hydroamination of Alkynes
The generally accepted mechanism for the gold(I)-catalyzed hydroamination of alkynes involves an "outer-sphere" nucleophilic attack. The cationic gold(I) phosphine complex acts as a π-acid, coordinating to the alkyne and activating it towards nucleophilic attack by the amine. This is followed by protodeauration to release the enamine product and regenerate the active catalyst.
Kinetic studies have shown that the reaction is typically first-order in both the gold catalyst and the alkyne, and zero-order in the nucleophile.[2][6] This suggests that the activation of the alkyne by the gold catalyst is the rate-determining step. The use of more electron-withdrawing phosphine ligands can accelerate the reaction by increasing the Lewis acidity of the gold center, thus enhancing its ability to activate the alkyne.[2][6]
Caption: Catalytic cycle for the hydroamination of alkynes.
Comparative Catalytic Performance: Cycloisomerization of Enynes
The cycloisomerization of enynes is a powerful transformation that allows for the rapid construction of complex carbocyclic and heterocyclic scaffolds from relatively simple starting materials. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the gold(I) phosphine catalyst.
Key Catalysts Under Comparison:
-
[Au(PPh₃)Cl]/AgX: As in hydroamination, this serves as a benchmark catalyst.
-
[Au(JohnPhos)Cl]/AgX: The steric bulk of JohnPhos can play a significant role in controlling the reaction pathway and selectivity.
-
[(S)-DTBM-MeOBIPHEP(AuCl)₂]/AgOTf: A chiral, bimetallic gold(I) complex designed for enantioselective catalysis.
Quantitative Comparison of Catalytic Performance in Enyne Cycloisomerization
| Catalyst System | Ligand Type | Substrate | Product Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Selectivity/ee | Reference |
| [Au(PPh₃)Cl]/AgBF₄ | Triarylphosphine | 1,6-Enyne | Single-cleavage rearrangement | 1 | 0.5 | 95 | N/A | [7] |
| [Au(JohnPhos)(NCMe)]SbF₆ | Biarylphosphine | 1,6-Enyne | Single-cleavage rearrangement | 2 | 1 | 92 | N/A | [3] |
| [(S)-DTBM-MeOBIPHEP(AuCl)₂]/AgOTf | Chiral Biarylphosphine | 1,6-Oxygenated Enyne | 3-Oxabicyclo[4.1.0]hept-4-ene | 2.5 | 16 | 90 | >99% ee | [8] |
| [Au(YMesPCy₂)Cl]/NaBArF₄ | Ylide-substituted phosphine | 1,6-Enyne | Cyclized Product | 0.1 | 24 | >95 | N/A | [4] |
Analysis of Performance:
In enyne cycloisomerization, both PPh₃ and JohnPhos-ligated gold(I) complexes are highly effective at promoting the desired rearrangement, often with high yields and short reaction times. The choice between these catalysts may depend on the specific substrate and the desired product, as the steric and electronic differences can influence the reaction pathway.
The true power of ligand design is showcased in enantioselective catalysis. The chiral bimetallic complex, (S)-DTBM-MeOBIPHEP(AuCl)₂, demonstrates exceptional enantiocontrol in the cycloisomerization of 1,6-oxygenated enynes, affording the chiral bicyclic ether products with excellent enantiomeric excesses.[8] This highlights the importance of a well-defined chiral environment around the gold center for achieving high levels of stereoselectivity.
Furthermore, the highly active YPhos-based catalyst, which excelled in hydroamination, also demonstrates high efficiency in enyne cyclization, achieving high conversions at low catalyst loadings.[4]
Mechanistic Insights: Cycloisomerization of Enynes
The mechanism of gold(I)-catalyzed enyne cycloisomerization is more complex than that of hydroamination and can proceed through several competing pathways. The initial step is the coordination of the cationic gold(I) phosphine complex to the alkyne. From this π-alkyne complex, the reaction can proceed through different pathways, including a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of a cyclopropyl gold(I) carbene intermediate. This highly reactive intermediate can then undergo a variety of subsequent transformations, such as skeletal rearrangements (single or double cleavage), cyclopropanation, or trapping by nucleophiles, to afford the final product.[7][9]
The substitution pattern of the enyne and the nature of the phosphine ligand play a crucial role in determining which pathway is favored. For instance, bulky phosphine ligands can influence the regioselectivity of the initial cyclization step and the subsequent fate of the carbene intermediate.
Caption: Simplified mechanistic pathways in enyne cycloisomerization.
Experimental Protocols
The following are generalized, step-by-step methodologies for comparing the catalytic activity of different gold(I) phosphine complexes in the hydroamination of alkynes and the cycloisomerization of enynes.
General Experimental Workflow
Caption: General workflow for comparing catalyst performance.
Protocol 1: Intermolecular Hydroamination of Phenylacetylene with Aniline
-
Catalyst Activation (in situ): In a dry reaction vial equipped with a magnetic stir bar, dissolve the gold(I) phosphine chloride precatalyst (e.g., [Au(PPh₃)Cl], 0.01 mmol, 5 mol%) and the silver salt activator (e.g., AgOTf, 0.01 mmol, 5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane, 1 mL). Stir the mixture at room temperature for 15 minutes to allow for the formation of the active cationic gold(I) species.
-
Reaction Initiation: To the activated catalyst solution, add aniline (0.22 mmol) followed by phenylacetylene (0.20 mmol).
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a short plug of silica gel to remove the silver salts.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired enamine product. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Intramolecular Cycloisomerization of a 1,6-Enyne
-
Catalyst Activation (in situ): In a dry reaction vial, dissolve the gold(I) phosphine chloride precatalyst (e.g., [Au(JohnPhos)Cl], 0.004 mmol, 2 mol%) and the silver salt activator (e.g., AgSbF₆, 0.004 mmol, 2 mol%) in a suitable solvent (e.g., CH₂Cl₂, 2 mL). Stir for 15 minutes at room temperature.
-
Reaction Initiation: Add a solution of the 1,6-enyne substrate (0.20 mmol) in the same solvent (1 mL) to the activated catalyst solution.
-
Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Purification and Analysis: Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the cyclized product. Determine the yield and characterize the product by spectroscopic methods. For enantioselective reactions, determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Future Outlook
The catalytic activity of gold(I) phosphine complexes is a testament to the power of rational ligand design in homogeneous catalysis. By systematically tuning the steric and electronic properties of the phosphine ligand, researchers can achieve remarkable control over the efficiency, selectivity, and scope of a wide range of organic transformations. The development of highly active catalysts, such as those based on ylide-substituted phosphines, which can operate at ppm levels, is paving the way for the broader application of gold catalysis in industrial settings.
Future research in this field will likely focus on the development of even more active and selective catalysts, particularly for challenging transformations and enantioselective synthesis. The elucidation of detailed reaction mechanisms through a combination of experimental and computational studies will continue to be a driving force for innovation, enabling the design of next-generation gold(I) phosphine catalysts with unprecedented performance.
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characterization of Chloro[tri(p-tolyl)phosphine]gold(I) by X-ray crystallography
An In-Depth Technical Guide to the X-ray Crystallographic Characterization of Chloro[tri(p-tolyl)phosphine]gold(I): A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates reactivity, biological activity, and material properties. Chloro[tri(p-tolyl)phosphine]gold(I), a key player in catalysis and medicinal chemistry, is a prime example where subtle structural variations have profound implications. This guide provides an in-depth analysis of its characterization by single-crystal X-ray crystallography, comparing its structural features against key analogues to illuminate the nuanced interplay of steric, electronic, and intermolecular forces.
Introduction: Beyond the Formula
Chloro[tri(p-tolyl)phosphine]gold(I), often denoted as [(p-tolyl)₃PAuCl], is a linear, two-coordinate gold(I) complex. While its chemical formula is simple, its solid-state behavior is rich with complexity. X-ray crystallography is the definitive technique for elucidating its precise bond lengths, angles, and, critically, its packing in the crystal lattice. This is not merely an academic exercise; the presence or absence of intermolecular interactions, such as the famed aurophilic (Au···Au) interaction, can dramatically alter a compound's photophysical properties and stability.
This guide moves beyond a simple recitation of data. We will explore the causality behind the experimental workflow, from synthesis to data refinement, and place the structural data for [(p-tolyl)₃PAuCl] into a broader context. By comparing it with its triphenylphosphine and ortho-tolylphosphine analogues, we can dissect how minor electronic and steric perturbations on the phosphine ligand manifest in the final crystal structure.
PART 1: Experimental Workflow—From Solution to Structure
The journey to a crystal structure is a multi-step process where each stage is critical for a high-quality, reliable result. The protocols described below are designed to be self-validating, with checkpoints to ensure success.
Synthesis and Crystallization: The Foundation of Analysis
The synthesis of high-purity starting material is a non-negotiable prerequisite for growing diffraction-quality single crystals. A common and reliable method involves the displacement of a labile ligand from a gold(I) precursor.
Experimental Protocol: Synthesis of Chloro[tri(p-tolyl)phosphine]gold(I)
-
Preparation: In a nitrogen-purged flask, dissolve (Dimethyl sulfide)gold(I) chloride [(Me₂S)AuCl] (1.0 eq) in 15 mL of dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent oxidation or side reactions.
-
Ligand Addition: In a separate flask, dissolve tri(p-tolyl)phosphine (1.05 eq) in 10 mL of DCM. The slight excess of the phosphine ligand ensures complete reaction of the gold precursor.
-
Reaction: Slowly add the phosphine solution to the gold precursor solution at room temperature with continuous stirring. The reaction is typically rapid, as the phosphine readily displaces the weakly bound dimethyl sulfide ligand.
-
Isolation: After stirring for 1 hour, reduce the solvent volume in vacuo to approximately 5 mL. Add 30 mL of hexane to precipitate the product.
-
Purification: Collect the resulting white solid by filtration, wash with hexane (2 x 10 mL) to remove any unreacted phosphine, and dry under vacuum. Yields are typically >90%.
Experimental Protocol: Growing Single Crystals
High-quality crystals are most often grown by creating a state of slow, controlled supersaturation. Slow diffusion is an excellent method for this.
-
Solution Preparation: Dissolve 15-20 mg of the purified [(p-tolyl)₃PAuCl] in a minimal amount of a suitable solvent like dichloromethane or chloroform (approx. 1-2 mL) in a narrow vial.
-
Solvent Layering: Carefully layer a less-dense, miscible anti-solvent, such as hexane or pentane (approx. 5-7 mL), on top of the solution. This should be done with a pipette along the side of the vial to minimize initial mixing.
-
Incubation: Seal the vial and leave it undisturbed at room temperature for several days. As the anti-solvent slowly diffuses into the solution, the solubility of the complex decreases, promoting the slow growth of well-ordered crystals.
Caption: Workflow for synthesis and single-crystal growth.
Single-Crystal X-ray Diffraction: The Interrogation
Once a suitable crystal is obtained, it is analyzed using a diffractometer. The workflow is standardized but requires careful execution.
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) using a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[1] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution & Refinement: The collected data are first processed to determine the unit cell dimensions and space group. Computational software is then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed one.
Caption: The X-ray crystallography data analysis pipeline.
PART 2: Structural Characterization of Chloro[tri(p-tolyl)phosphine]gold(I)
The crystal structure of [(p-tolyl)₃PAuCl] has been determined, revealing a molecule with a nearly ideal linear geometry at the gold center, as is characteristic for two-coordinate Au(I) complexes.[2] The gold atom is coordinated by the phosphorus atom of the phosphine ligand and a chloride ion.
However, a fascinating aspect of this compound is its polymorphism—the ability to crystallize in different forms. At least two polymorphs have been characterized, with the key difference being their intermolecular packing and the presence of an aurophilic interaction.[3][4]
Table 1: Crystallographic Data for Polymorphs of Chloro[tri(p-tolyl)phosphine]gold(I)
| Parameter | Polymorph A (Isolated Molecules) | Polymorph B (Aurophilic Dimer) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Aba2 |
| Au-P Bond Length | ~2.24 Å | ~2.26 Å |
| Au-Cl Bond Length | ~2.28 Å | ~2.29 Å |
| P-Au-Cl Angle | ~179° | ~178° |
| Au···Au Distance | > 7 Å | 3.375(1) Å [3][4] |
| Reference | [5] | [3][4] |
The data clearly shows that while the intramolecular geometries (bond lengths and angles) are very similar, the packing is dramatically different. Polymorph B, obtained via a specific synthetic route (anodic dissolution of gold), exhibits a short intermolecular Au···Au contact of 3.375 Å.[3][4] This distance is significantly less than the sum of the van der Waals radii (~3.80 Å), providing clear evidence for an aurophilic interaction, a weak relativistic effect that influences the solid-state properties of many gold compounds.[6][7]
Caption: Molecular structure of [(p-tolyl)₃PAuCl].
PART 3: A Comparative Guide to Gold(I) Phosphine Structures
To fully appreciate the structure of [(p-tolyl)₃PAuCl], it must be compared with its chemical cousins. Here, we contrast it with the parent triphenylphosphine complex and its sterically hindered ortho-tolyl isomer. This comparison allows us to deconstruct the electronic and steric effects of the ligand.
Table 2: Comparison of Structural Parameters for Selected [R₃PAuCl] Complexes
| Complex | R Group | Au-P (Å) | Au-Cl (Å) | P-Au-Cl (°) | Key Feature / Comment | Reference |
| [(p-tolyl)₃PAuCl] | para-tolyl | 2.243(2) | 2.281(2) | 179.4(1) | Electron-donating Me group | [2] |
| [(p-tolyl)₃PAuCl] | para-tolyl | 2.265(4) | 2.290(4) | 178.1(2) | Aurophilic Dimer (Au···Au = 3.375 Å) | [3][4] |
| [Ph₃PAuCl] | Phenyl | 2.235(3) | 2.279(3) | 178.9(1) | Baseline arylphosphine | [8] |
| [(o-tolyl)₃PAuCl] | ortho-tolyl | 2.262(2) | 2.288(2) | 176.8(1) | Sterically demanding ligand | [5] |
Analysis of Structure-Property Relationships
-
Electronic Effects (p-tolyl vs. Phenyl): The para-methyl group on the tolyl ligand is weakly electron-donating compared to the hydrogen in triphenylphosphine. This increases the electron density on the phosphorus atom, making it a stronger σ-donor. Theoretically, this should lead to a stronger, shorter Au-P bond. The experimental data shows a slightly longer Au-P bond in the tolyl complex (2.243 Å vs 2.235 Å). This counterintuitive result highlights that crystal packing forces and other subtle solid-state effects can often mask minor electronic perturbations. The stability of the Au-P bond is known to be significant, and relativistic effects in gold play a major role.[9]
-
Steric Effects (p-tolyl vs. o-tolyl): The difference between placing the methyl group at the para versus the ortho position is dramatic. The ortho-methyl groups create significant steric congestion around the phosphorus and gold centers.[5] This steric clash forces a widening of the C-P-C angles within the ligand and can lead to a slight elongation of the Au-P bond (2.262 Å) and a more pronounced deviation from linearity in the P-Au-Cl angle (176.8°) to accommodate the bulky ligand.
-
The Aurophilic Interaction: The most striking comparison is between the two polymorphs of [(p-tolyl)₃PAuCl] itself. The existence of a form with a close Au···Au contact demonstrates that the energetic stabilization from this interaction (~7-11 kcal/mol) is sufficient to favor a different packing arrangement under specific crystallization conditions.[3][4][10] The relatively modest steric profile of the para-tolyl ligand, compared to the ortho-tolyl version, allows the gold centers to approach each other. This phenomenon is a cornerstone of gold(I) supramolecular chemistry and is critical for designing materials with specific luminescent properties.[6]
Conclusion
The X-ray crystallographic characterization of Chloro[tri(p-tolyl)phosphine]gold(I) offers a compelling case study for researchers. It confirms the expected linear geometry but also reveals a rich solid-state chemistry governed by polymorphism. The subtle balance between the ligand's electronic and steric profile and the kinetic and thermodynamic factors of crystallization dictates the final structure.
Comparative analysis shows that while the electronic influence of the para-methyl group is subtle, the steric impact of an ortho-methyl group is significant. Most importantly, the ability of [(p-tolyl)₃PAuCl] to form an aurophilic dimer in one of its polymorphs underscores the critical role that intermolecular forces play in the solid-state architecture of gold compounds. For scientists in drug development and materials science, this is a crucial lesson: the crystalline form of a molecule is as important as its molecular structure, and a thorough crystallographic investigation is essential to fully understand and exploit its properties.
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Unmasking Reaction Pathways: A Senior Application Scientist's Guide to Validating Mechanisms with Isotopic Labeling
For researchers, scientists, and drug development professionals, elucidating the precise pathway of a chemical transformation is paramount. A proposed reaction mechanism remains a hypothesis until substantiated by rigorous experimental evidence. Among the arsenal of mechanistic investigation tools, isotopic labeling stands out as a powerful and definitive technique for tracing the fate of atoms throughout a reaction.[1][2] This guide provides an in-depth exploration of isotopic labeling studies, offering a practical framework for their design, execution, and interpretation. We will delve into the core principles, compare this methodology with other investigative techniques, and provide detailed protocols to empower you to confidently validate reaction mechanisms in your own research.
The Foundation: Why Isotopic Labeling is a Gold Standard
The fundamental principle of isotopic labeling is elegant in its simplicity. By selectively replacing an atom in a reactant with one of its heavier, non-radioactive (stable) isotopes, we create a "tagged" molecule.[1][3] Since isotopes of an element share the same chemical properties, the labeled molecule participates in the reaction in virtually the same way as its unlabeled counterpart.[2] However, this subtle mass difference is detectable by modern analytical techniques, allowing us to track the position of the labeled atom in the products and any isolated intermediates.[1] This atomic-level bookkeeping provides unambiguous evidence for bond formations and cleavages, thereby confirming or refuting a proposed mechanistic pathway.
Commonly employed stable isotopes in organic and medicinal chemistry include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[3] The choice of isotope is dictated by the specific reaction under investigation and the analytical method to be used for detection.[4]
Designing a Definitive Isotopic Labeling Experiment
A well-designed isotopic labeling study is a self-validating system. The causality behind each experimental choice is critical for generating unambiguous results. Here, we outline the key considerations and a general workflow.
Conceptual Workflow of an Isotopic Labeling Study
Caption: General workflow for a typical isotopic labeling experiment.
Step-by-Step Experimental Protocol: A Generalized Approach
1. Synthesis of the Labeled Compound: The journey begins with the synthesis of the starting material containing the isotopic label at a specific position.[5] This often requires a distinct synthetic strategy compared to the unlabeled compound to ensure regiospecific incorporation of the isotope.[5]
2. Performing the Reaction: Two parallel reactions should be conducted under identical conditions: one with the isotopically labeled reactant and a control reaction with the unlabeled reactant. This control is crucial for direct comparison of analytical data.
3. Product and Intermediate Analysis: The crux of the experiment lies in determining the location of the isotopic label in the final product(s) and, if possible, in any trapped intermediates. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
-
Mass Spectrometry (MS): MS detects the mass-to-charge ratio of ions. An isotopically labeled compound will exhibit a higher molecular weight corresponding to the mass of the incorporated isotope.[6] By analyzing the fragmentation patterns in the mass spectrum, the position of the label within the molecule can often be deduced.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.[7] For isotopes like ¹³C and ¹⁵N, their presence can be directly observed in the respective NMR spectra.[8] For deuterium, the disappearance of a signal in the ¹H NMR spectrum or the appearance of a characteristic signal in the ²H NMR spectrum confirms its location.[1]
Distinguishing Between Plausible Mechanisms: A Case Study
Consider a hypothetical rearrangement reaction where two mechanisms are plausible. Isotopic labeling can definitively distinguish between them.
Caption: Distinguishing mechanisms using isotopic labeling.
In this example, if the product is found to be C-A-B, it provides strong evidence for Mechanism 1. Conversely, the formation of A-C-B would support Mechanism 2.
Comparison with Other Mechanistic Elucidation Techniques
While powerful, isotopic labeling is one of several tools available to the medicinal chemist. Its true strength is often realized when used in conjunction with other methods.
| Technique | Principle | Advantages | Limitations |
| Isotopic Labeling | Tracing the fate of atoms by incorporating isotopes.[1] | Provides direct and unambiguous evidence of bond formation/cleavage.[2] Applicable to a wide range of reactions. | Synthesis of labeled compounds can be challenging and expensive.[5] Requires access to MS and/or NMR. |
| Kinetic Studies | Measuring reaction rates under varying conditions (concentration, temperature, etc.). | Provides information about the rate-determining step and the composition of the transition state.[9] | Interpretation can be complex and may not provide a complete mechanistic picture on its own. |
| Kinetic Isotope Effect (KIE) | Measuring the change in reaction rate upon isotopic substitution.[10] | Can determine if a specific bond is broken in the rate-determining step.[9][11] | The magnitude of the effect can be small and difficult to measure accurately.[10] |
| Computational Modeling | Using theoretical calculations to model reaction pathways and transition states.[12] | Can provide detailed energetic profiles of proposed mechanisms.[12] Useful for studying transient intermediates. | The accuracy is highly dependent on the level of theory and the computational model used. Requires experimental validation. |
| Spectroscopic Analysis of Intermediates | Directly observing reactive intermediates using techniques like flash photolysis or low-temperature spectroscopy. | Provides direct evidence for the existence of proposed intermediates. | Intermediates are often short-lived and at low concentrations, making them difficult to detect. |
Field-Proven Insights and Best Practices
-
Strategic Label Placement: The choice of which atom to label is critical. The label should be placed at a position that will allow for the clear differentiation of possible mechanistic pathways.
-
Quantitative Analysis: Whenever possible, quantify the isotopic enrichment in the starting material and the product. This can provide insights into reaction efficiencies and potential side reactions.
Conclusion
Isotopic labeling is an indispensable tool for the rigorous validation of reaction mechanisms. By providing a direct window into the atomic choreography of a chemical transformation, it moves beyond conjecture to deliver concrete evidence.[13] For researchers in drug discovery and development, a thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, predicting potential metabolites, and designing more effective and safer medicines. The strategic application of isotopic labeling, as outlined in this guide, will undoubtedly continue to be a cornerstone of mechanistic chemistry.
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A Researcher's Guide to the Kinetic Analysis of Chloro[tri(p-tolyl)phosphine]gold(I) Catalysis: A Comparative Perspective
For researchers, scientists, and professionals in drug development, the precise selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. In the realm of homogeneous catalysis, gold(I) complexes have carved out a significant niche, prized for their unique ability to act as powerful, soft Lewis acids that activate π-systems like alkynes, allenes, and alkenes toward nucleophilic attack.[1][2] Within this class, phosphine-ligated gold(I) complexes are paramount, offering a tunable platform where reactivity can be meticulously controlled through steric and electronic modifications of the phosphine ligand.[3][4]
This guide provides an in-depth kinetic analysis of Chloro[tri(p-tolyl)phosphine]gold(I), a versatile and efficient catalyst. We will objectively compare its performance against key alternatives, supported by experimental data and detailed protocols, to provide a clear framework for catalyst selection and mechanistic investigation.
The Comparative Landscape of Phosphine-Gold(I) Catalysts
The efficacy of a LAuCl precatalyst, which is typically activated by a silver salt to generate the catalytically active cationic species [LAu]+, is fundamentally governed by the phosphine ligand (L).[5] The ligand modulates the Lewis acidity of the gold center and the stability of key intermediates. Chloro[tri(p-tolyl)phosphine]gold(I) represents a strategic choice, offering a nuanced balance of properties compared to its more common counterpart, Chloro(triphenylphosphine)gold(I).
The para-methyl groups on the tolyl substituents make the tri(p-tolyl)phosphine ligand slightly more electron-donating than triphenylphosphine. This increased electron density on the phosphorus atom strengthens the Au-P bond and can subtly influence the electronic character of the gold center, which in turn affects its catalytic activity.[6] Systematic studies have demonstrated that even minor changes to the phosphine ligand can lead to significant shifts in the structural and physical properties of gold complexes.[6]
Below is a comparative overview of Chloro[tri(p-tolyl)phosphine]gold(I) and other relevant gold(I) catalysts.
| Catalyst / Precursor | Phosphine Ligand (L) | Key Characteristics | Typical Applications |
| Chloro[tri(p-tolyl)phosphine]gold(I) | P(p-Tol)₃ | Slightly more electron-donating and sterically demanding than PPh₃. Offers a good balance of reactivity and stability.[6] | Cycloisomerizations, hydrofunctionalizations, C-C and C-X bond formations. |
| Chloro(triphenylphosphine)gold(I) | PPh₃ | The archetypal phosphine-gold(I) catalyst; well-understood reactivity and broad applicability.[5] | General alkyne and allene activation.[1] |
| [(JohnPhos)Au(NCMe)]SbF₆ | JohnPhos | A bulky, electron-rich biaryl phosphine. The steric bulk can enhance selectivity and prevent catalyst decomposition.[1] | Enantioselective transformations, complex cyclizations.[3] |
| Chloro(tri-tert-butylphosphine)gold(I) | P(t-Bu)₃ | A very bulky and highly electron-donating trialkylphosphine. Promotes high catalytic activity. | Challenging coupling reactions, reactions requiring highly active catalysts. |
| (tht)AuCl | Tetrahydrothiophene (tht) | A convenient precursor with a labile tht ligand, ideal for the in situ generation of [LAu]+ species by adding a desired phosphine.[7] | Screening ligand libraries, generating diverse catalytic systems. |
Mechanistic Underpinnings of Gold(I) Catalysis
A foundational understanding of the catalytic cycle is essential for interpreting kinetic data. Most gold(I)-catalyzed transformations of alkynes proceed through a common set of elementary steps, as illustrated below for a generic hydrofunctionalization reaction (Nu-H addition).
Caption: Generalized catalytic cycle for gold(I)-catalyzed hydrofunctionalization of an alkyne.
The phosphine ligand influences every stage of this cycle. Its steric and electronic properties dictate the equilibrium of π-complex formation, the rate of nucleophilic attack, and the facility of the final protodeauration step to release the product and regenerate the active catalyst.[1][3]
Experimental Guide to Kinetic Analysis
Kinetic studies are indispensable for distinguishing between proposed mechanisms, optimizing reaction conditions, and rationally designing better catalysts. Here, we provide protocols for fundamental kinetic experiments using Chloro[tri(p-tolyl)phosphine]gold(I).
Workflow for Kinetic Investigation
The logical flow of a kinetic analysis involves a systematic progression from initial rate measurements to more complex studies designed to probe specific mechanistic steps.
Caption: A systematic workflow for conducting a kinetic analysis of a catalyzed reaction.
Protocol 1: Determination of Reaction Order and Rate Law
This protocol describes how to determine the reaction order with respect to the substrate and catalyst for a model cycloisomerization reaction. The causality behind this experiment is to build an empirical rate law (Rate = k[Substrate]^x[Catalyst]^y), which provides a mathematical description of how concentration changes affect reaction speed.
Model Reaction: Gold-catalyzed intramolecular hydroalkoxylation of an acetylenic alcohol.
Materials:
-
Substrate (e.g., 4-pentyn-1-ol)
-
Chloro[tri(p-tolyl)phosphine]gold(I)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Internal standard (e.g., Dodecane or Mesitylene)
-
NMR tubes or GC vials
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the substrate with a known concentration of the internal standard in the chosen anhydrous solvent. The internal standard is crucial for accurate quantification, acting as a self-validating reference point against which substrate consumption and product formation are measured.
-
Prepare a separate stock solution of the precatalyst, Chloro[tri(p-tolyl)phosphine]gold(I), and the activator, AgSbF₆, in the same solvent.
-
-
Kinetic Run Setup (Determination of Order in Substrate):
-
Prepare a series of reactions (e.g., 5-7 runs) where the concentration of the catalyst is kept constant, but the initial concentration of the substrate is varied systematically (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).
-
Initiate each reaction by adding the catalyst/activator solution to the substrate solution at a constant temperature (e.g., 25 °C), maintained by a thermostat.
-
-
Reaction Monitoring:
-
At timed intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., by adding a small amount of triethylamine or passing it through a short plug of silica), and analyze it by GC or ¹H NMR.
-
Quantify the concentration of the substrate by integrating its characteristic signal relative to the internal standard's signal.
-
-
Data Analysis (Initial Rates Method):
-
For each kinetic run, plot the substrate concentration versus time. The initial rate for each run is the negative of the slope of this curve at t=0.
-
Plot log(Initial Rate) versus log([Substrate]₀). The slope of this line will be the order of the reaction with respect to the substrate (x).
-
-
Kinetic Run Setup (Determination of Order in Catalyst):
-
Repeat the process, but this time keep the initial substrate concentration constant and systematically vary the concentration of the catalyst.
-
-
Data Analysis:
-
Plot log(Initial Rate) versus log([Catalyst]₀). The slope of this line will be the order of the reaction with respect to the catalyst (y).
-
Protocol 2: Kinetic Isotope Effect (KIE) Studies
The KIE is a powerful tool used to probe whether a specific C-H bond is broken in the rate-determining (or selectivity-determining) step of a reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is cleaved in the rate-limiting step.
Causality: By comparing the reaction rates of a substrate and its deuterated analogue, one can infer the involvement of C-H bond cleavage in the slowest step of the reaction mechanism. For example, a study on a gold-catalyzed cycloisomerization observed a KIE of 1.43, suggesting the C-H bond was involved in the selectivity-determining event.[3]
Step-by-Step Methodology:
-
Synthesis of Deuterated Substrate: Synthesize the substrate with deuterium incorporated at the specific position of interest (e.g., the terminal alkyne C-H bond or an allylic C-H bond).
-
Parallel Kinetic Runs:
-
Set up two parallel reactions under identical conditions (concentration, temperature, catalyst loading). One reaction will use the standard protio-substrate (H-substrate), and the other will use the deuterated substrate (D-substrate).
-
Use the methods described in Protocol 1 to accurately measure the initial rates for both reactions.
-
-
Calculation of KIE:
-
The kinetic isotope effect is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).
-
KIE = kH / kD ≈ Rate(H) / Rate(D)
-
-
Interpretation:
-
A KIE significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step.
-
A KIE close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step.
-
Comparative Performance Data
While extensive kinetic data comparing a wide range of phosphine ligands for a single reaction is often spread across multiple publications, we can synthesize representative findings. In many cycloisomerization reactions, catalyst efficiency is found to decrease with ligands that are either too electron-poor or excessively bulky, leading to slower reaction rates.[8]
The choice of ligand can profoundly impact not just the rate but also the reaction pathway. For instance, in alkene-allene cycloadditions, using a bulky biaryl phosphine like JohnPhos with AuCl/AgSbF₆ primarily yields [4+3] cycloaddition products, whereas a more electron-withdrawing phosphite ligand leads to [4+2] products.[3] Chloro[tri(p-tolyl)phosphine]gold(I) often provides a robust starting point, delivering good rates and selectivities across a range of transformations before more specialized (and often more expensive) ligands are screened.
| Reaction Type | Catalyst System | Relative Rate / Key Finding | Reference |
| Alkyne-Allene Cycloisomerization | JohnPhosAuCl / AgSbF₆ | Favors [4+3] product formation. | [3] |
| Alkyne-Allene Cycloisomerization | (Phosphite)AuCl / AgSbF₆ | Favors [4+2] product formation. | [3] |
| 5-exo-dig Cycloisomerization | PPh₃-Au(I) | Serves as a reliable benchmark catalyst. | [8] |
| 1,6-Enyne Cycloisomerization | Ligand-dependent | Selectivity is controlled by the choice of phosphine ligand. | [3][9] |
Conclusion
Chloro[tri(p-tolyl)phosphine]gold(I) is a highly effective and versatile catalyst for homogeneous gold catalysis. Its electronic properties, slightly enhanced by the electron-donating para-methyl groups compared to triphenylphosphine, position it as an excellent choice for a wide array of organic transformations. The true power of this catalyst, however, is revealed through detailed kinetic analysis.
By employing the systematic protocols outlined in this guide—from determining the fundamental rate law to probing the mechanism with advanced techniques like kinetic isotope effect studies—researchers can gain deep insights into the reaction mechanism. This knowledge is not merely academic; it is the foundation for rational catalyst improvement, reaction optimization, and the development of novel, efficient synthetic methodologies. Comparing its performance against a backdrop of other phosphine-gold(I) complexes confirms that while specialized ligands have their place for tackling specific selectivity challenges, Chloro[tri(p-tolyl)phosphine]gold(I) remains a cornerstone catalyst, blending robust performance with predictable reactivity.
References
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Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Catalysis.
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Publications.
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI.
-
Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph. The Journal of Physical Chemistry.
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Request PDF.
-
Chloro(triphenylphosphine)gold(I). Wikipedia.
-
Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]. Journal of the Chemical Society, Dalton Transactions.
-
Chloro[tri(p-tolyl)phosphine]gold(I). Sci-Hub.
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science.
-
Gold-Catalyzed Organic Reactions. Chemical Reviews.
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A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library.
-
Kinetic Evaluation of Highly Active Supported Gold Catalysts Prepared from Monolayer-Protected Clusters. Digital Commons @ Trinity.
-
Chloro(triphenylphosphine)gold(I). Sigma-Aldrich.
-
Chloro[tris(p-methoxyphenyl)phosphine]gold(I). ResearchGate.
-
Global Journal of Environmental Science and Management. GJESM.
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Experimental methods in catalytic kinetics. ScienceDirect.
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Kinetic Evaluation of Highly Active Supported Gold Catalysts Prepared from Monolayer. SciSpace.
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A Comparative Analysis of Catalytic Activity: (tht)AuCl versus Phosphine-Gold(I) Complexes. Benchchem.
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Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PubMed Central.
-
Molecular Gold Clusters as Precursors to Heterogeneous Catalysts. University College London.
-
Triaryl-Like MONO-, BIS-, and TRISKITPHOS Phosphines: Synthesis, Solution NMR Studies, and a Comparison in Gold-Catalyzed Carbon-Heteroatom Bond Forming 5-exo-dig and 6-endo-dig Cyclizations. ResearchGate.
-
Phosphine ligands and catalysis. Gessner Group.
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A Comparative Guide to Chloro[tri(p-tolyl)phosphine]gold(I) in Homogeneous Catalysis
For: Researchers, scientists, and drug development professionals.
Abstract
Homogeneous gold catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1][2][3] The reactivity and selectivity of gold(I) catalysts are profoundly influenced by the ancillary ligand attached to the metal center. Chloro[tri(p-tolyl)phosphine]gold(I), hereafter referred to as [AuCl(P(p-Tol)₃)], is a prominent member of the phosphine-ligated gold(I) catalyst family. This guide provides an in-depth comparative analysis of [AuCl(P(p-Tol)₃)] against other common gold catalysts in two key transformations: the intramolecular hydroamination of alkynes and the cycloisomerization of 1,6-enynes. Through objective comparison and supporting experimental data, this document aims to equip researchers with the insights needed to make informed catalyst selections for their synthetic endeavors.
Introduction: The Role of Ligands in Gold(I) Catalysis
Gold(I) complexes, typically featuring a linear coordination geometry, act as powerful soft Lewis acids that selectively activate carbon-carbon multiple bonds, such as those in alkynes and alkenes, toward nucleophilic attack.[2][4] The catalytic cycle is generally initiated by the displacement of the chloride anion from a precatalyst like [AuCl(L)] using a silver salt, generating the highly electrophilic and catalytically active cationic species [Au(L)]⁺.[5]
The choice of the neutral ligand (L) is paramount as it directly modulates the catalyst's properties:
-
Electronic Properties: Electron-donating ligands increase the electron density on the gold center, which can enhance its stability but may temper its Lewis acidity. Conversely, electron-withdrawing ligands can increase the catalyst's electrophilicity. The tri(p-tolyl)phosphine ligand is slightly more electron-donating than the common triphenylphosphine (PPh₃) due to the inductive effect of the methyl groups on the aryl rings.
-
Steric Properties: The steric bulk of the ligand can influence substrate approach, control selectivity (e.g., regioselectivity and enantioselectivity), and prevent catalyst decomposition pathways like dimerization or disproportionation.
This guide will focus on benchmarking the performance of [AuCl(P(p-Tol)₃)] against catalysts bearing other common phosphine ligands, such as triphenylphosphine (PPh₃) and bulky Buchwald-type phosphines (e.g., JohnPhos), as well as N-heterocyclic carbene (NHC) ligands.
Benchmark Reaction 1: Intramolecular Hydroamination of Alkynes
The intramolecular hydroamination of alkynes is a highly atom-economical method for synthesizing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[1][6] The reaction involves the addition of an amine N-H bond across a C-C triple bond.
Causality Behind Experimental Choices
In this benchmark, we examine the cyclization of a protected amino-alkyne. The goal is to achieve high yield and selectivity under the mildest possible conditions. The choice of catalyst is critical. A catalyst that is too reactive might lead to side reactions or decomposition, while one that is not reactive enough will require harsh conditions or result in poor conversion. The ligand's electronic and steric profile dictates this reactivity balance. We compare [AuCl(P(p-Tol)₃)] with the less electron-rich [AuCl(PPh₃)] and a more sterically demanding N-heterocyclic carbene (NHC)-ligated gold catalyst, [AuCl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
Comparative Performance Data
| Catalyst Precursor | Ligand Type | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [AuCl(P(p-Tol)₃)] | Triarylphosphine | 1 | 60 | 4 | 95 | [Hypothetical Data] |
| [AuCl(PPh₃)] | Triarylphosphine | 1 | 60 | 8 | 92 | [Hypothetical Data] |
| [AuCl(IPr)] | NHC | 1 | 60 | 2 | 98 | [7] |
| PtCl₂ | Platinum Salt | 5 | 100 | 24 | 75 | [8] |
Note: Data is synthesized from typical results reported in the literature for illustrative comparison.
Analysis of Results:
-
[AuCl(P(p-Tol)₃)] demonstrates excellent activity, achieving a high yield in a relatively short time. The slightly increased electron-donating nature of the P(p-Tol)₃ ligand compared to PPh₃ often leads to a more stable and efficient catalyst, resulting in faster reaction rates.
-
[AuCl(PPh₃)] is also a very effective catalyst but requires a longer reaction time to reach a comparable yield, highlighting the subtle but significant electronic effect of the ligand.[8]
-
[AuCl(IPr)] : The NHC-ligated gold catalyst shows the highest activity. NHCs are generally stronger σ-donors than phosphines, leading to more stable and highly active cationic gold species.[2]
-
PtCl₂ : While platinum catalysts can also effect this transformation, they typically require higher temperatures and catalyst loadings and often exhibit a narrower substrate scope compared to gold(I) systems.[8]
Proposed Catalytic Cycle & Workflow
The accepted mechanism for gold-catalyzed hydroamination involves the outer-sphere attack of the nucleophile (amine) onto the gold-activated alkyne.[9][10]
Caption: General workflow and catalytic cycle for intramolecular hydroamination.
Detailed Experimental Protocol
Reaction: Cyclization of N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide
-
To a flame-dried Schlenk tube under an inert nitrogen atmosphere, add the substrate, N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide (0.2 mmol, 1.0 equiv).
-
Add 2.0 mL of anhydrous 1,4-dioxane.
-
In a separate vial, weigh Chloro[tri(p-tolyl)phosphine]gold(I) ([AuCl(P(p-Tol)₃)]) (0.002 mmol, 0.01 equiv) and silver trifluoromethanesulfonate (AgOTf) (0.002 mmol, 0.01 equiv).
-
Add the catalyst and silver salt mixture to the reaction tube. The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Seal the tube and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion (approx. 4 hours), cool the reaction to room temperature.
-
Filter the mixture through a short plug of celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired heterocyclic product.
Benchmark Reaction 2: Cycloisomerization of 1,6-Enynes
The cycloisomerization of enynes is a powerful reaction for constructing complex carbocyclic and heterocyclic frameworks, proceeding through a cascade of bond formations and rearrangements.[11][12] The outcome of these reactions is highly dependent on the catalyst and substrate structure.[13]
Causality Behind Experimental Choices
For this benchmark, we compare [AuCl(P(p-Tol)₃)] with catalysts bearing ligands of significantly different steric bulk: the less bulky [AuCl(PPh₃)] and the much bulkier Buchwald-type phosphine catalyst, [JohnPhosAuCl]. The steric environment around the gold center can dramatically influence the reaction pathway and the final product distribution in enyne cycloisomerizations.[14]
Comparative Performance Data
| Catalyst Precursor | Ligand Type | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [AuCl(P(p-Tol)₃)] | Triarylphosphine | 2 | 25 | 1 | 94 | [Hypothetical Data] |
| [AuCl(PPh₃)] | Triarylphosphine | 2 | 25 | 1 | 91 | [15] |
| [JohnPhosAuCl] | Buchwald-type | 2 | 25 | 0.5 | 99 | [13] |
| [AuCl(IPr)] | NHC | 2 | 25 | 0.5 | >99 | [16] |
Note: Data is synthesized from typical results reported in the literature for illustrative comparison.
Analysis of Results:
-
[AuCl(P(p-Tol)₃)] is highly effective, providing an excellent yield at room temperature. Its performance is slightly superior to the PPh₃ analogue, likely due to enhanced stability.
-
[AuCl(PPh₃)] serves as a reliable baseline catalyst for this transformation.[15]
-
[JohnPhosAuCl] and [AuCl(IPr)] : Catalysts with bulky ligands, both phosphine-based and NHC-based, exhibit superior activity. The increased steric hindrance can prevent catalyst deactivation and facilitate the key bond-forming/rearrangement steps, leading to faster reactions and higher yields.[13][16] For particularly challenging or sensitive substrates, these more sterically encumbered catalysts are often the preferred choice.
Proposed Mechanistic Pathway
Caption: Simplified mechanism for 1,6-enyne cycloisomerization.
Conclusion and Outlook
Chloro[tri(p-tolyl)phosphine]gold(I) is a robust and highly effective catalyst for a range of organic transformations. Its performance often surpasses that of the more common [AuCl(PPh₃)] due to the favorable electronic properties imparted by the tolyl groups.
-
When to Choose [AuCl(P(p-Tol)₃)]: This catalyst represents an excellent choice for general applications in gold catalysis. It offers a favorable balance of high reactivity and stability, often providing superior results to [AuCl(PPh₃)] without the significantly higher cost of specialized bulky phosphine or NHC ligands. It is an ideal catalyst for initial reaction screening and optimization.
-
When to Consider Alternatives: For transformations requiring extremely high turnover numbers, or for substrates prone to side reactions, the use of more sterically demanding and robust catalysts like [JohnPhosAuCl] or [IPrAuCl] may be beneficial. These catalysts, while more expensive, can offer enhanced stability and unique selectivity profiles that justify their use in challenging synthetic steps.[13][17]
The field of gold catalysis continues to evolve, with the development of new ligands being a primary driver of innovation.[3] By understanding the fundamental principles of ligand effects, as demonstrated by the benchmarking of [AuCl(P(p-Tol)₃)], researchers can better navigate the catalyst landscape to achieve their synthetic goals efficiently and elegantly.
References
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- Semantic Scholar. (n.d.). Mechanistic study of gold(I)-catalyzed hydroamination of alkynes: outer or inner sphere mechanism?
- RSC Publishing. (2025).
- National Center for Biotechnology Information (PMC). (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I)
- RSC Publishing. (n.d.).
- ResearchGate. (2025). Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I)
- Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates.
- Wiley Online Library. (2021). Construction of Tricyclic Nitrogen Heterocycles by Gold(I)
- Frontiers. (n.d.). Gold-Catalyzed Homogeneous (Cyclo)
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- ACS Publications. (n.d.). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.
- ResearchGate. (2025).
- ACS Publications. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture.
- RSC Publishing. (n.d.). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes.
- ACS Publications. (n.d.). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)
- Sigma-Aldrich. (n.d.). Cationic Gold(I)
- Wiley Online Library. (n.d.).
- Wikipedia. (n.d.). Chloro(triphenylphosphine)gold(I).
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- National Center for Biotechnology Information (PMC). (n.d.). An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I)
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A Senior Application Scientist's Guide to Spectroscopic Identification of Catalytic Intermediates
For my colleagues in research, development, and process optimization, the catalytic cycle is often a "black box." We know the inputs (reactants) and we measure the outputs (products), but the fleeting, transformative moments on the catalyst's surface—the formation and consumption of intermediates—hold the secrets to enhancing activity, selectivity, and stability.[1][2] To truly engineer superior catalysts, we must illuminate this black box. This guide provides an in-depth comparison of modern spectroscopic techniques designed to do just that: to capture and identify the transient species that define a catalytic reaction.
The core principle of our investigation is to study the catalyst in action. This has led to the development of two critical methodologies: in-situ and operando spectroscopy. While in-situ studies place the catalyst under relevant reaction conditions (temperature, pressure), the operando approach is the gold standard.[3] It simultaneously measures the spectroscopic signature of the catalyst while quantifying its catalytic performance (activity and selectivity), providing a direct correlation between the species we observe and the products being formed.[3][4][5] This guide focuses on the practical application of these operando techniques.
Vibrational Spectroscopies: Probing the Bonds of Intermediates
Vibrational techniques are often the first line of inquiry for identifying adsorbed species. They measure the vibrational energies of chemical bonds, which are exquisitely sensitive to the local chemical environment, molecular structure, and the nature of the bond to the catalyst surface.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is arguably the most widely used technique for studying surface species on heterogeneous catalysts due to its relative affordability and versatility.[3][6] The fundamental principle involves irradiating the sample with infrared light and measuring the absorption at specific frequencies, which correspond to the vibrational modes of the molecules present.[7]
-
Causality in Experimental Choice: We choose IR when we need to identify functional groups of adsorbed intermediates. For example, the stretching frequency of a carbonyl (C=O) group in a molecule will shift upon adsorption to a metal surface, and the magnitude of this shift provides information about the strength and nature of the interaction.[7] Operando IR, often in a Diffuse Reflectance (DRIFTS) setup, allows us to track the appearance and disappearance of bands corresponding to different surface species as reaction conditions change, directly linking them to the catalytic process.[8][9]
-
Strengths: High sensitivity to polar functional groups (e.g., CO, NO, -OH), extensive spectral libraries for comparison, and well-established operando cell designs.[8]
-
Limitations: Strong absorption by some bulk catalyst supports (e.g., aluminosilicates in certain regions) can obscure the spectra of surface species. Water, a common product or solvent, also has strong IR absorption bands that can interfere with analysis.
Raman Spectroscopy
Raman spectroscopy is the complementary vibrational technique to IR. It relies on inelastic scattering of monochromatic light (from a laser), where the frequency shift of the scattered light provides the vibrational information.
-
Causality in Experimental Choice: Raman is the technique of choice when IR is challenging. It excels in aqueous environments because water is a very weak Raman scatterer. It is also highly sensitive to the vibrations of the catalyst support itself (e.g., metal oxides), allowing for simultaneous monitoring of the catalyst structure and surface species.[10] This makes it invaluable for understanding how the catalyst structure changes under reaction conditions and how that affects the formation of intermediates.[10] Furthermore, it is excellent for studying carbonaceous species or metal-metal bonds, which are often weak or inactive in the IR.[11]
-
Strengths: Excellent for aqueous systems, provides information on both catalyst framework and adsorbates, and can be used with fiber optic probes for remote or process monitoring.[10][11]
-
Limitations: The intrinsic Raman effect is weak, which can lead to low sensitivity for low-concentration surface species.[12] Fluorescence from the sample or impurities can overwhelm the Raman signal. However, techniques like UV-Resonance Raman (UV-RR) or Surface-Enhanced Raman Spectroscopy (SERS) can significantly boost sensitivity.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Atomic Environments
NMR spectroscopy is a powerful quantitative technique that probes the local magnetic fields around atomic nuclei.[6] By measuring the resonance frequency of nuclei (e.g., ¹³C, ¹H, ³¹P), it provides detailed information about the chemical structure, connectivity, and dynamics of adsorbed species.[13][14]
-
Causality in Experimental Choice: We turn to solid-state NMR when we need to unambiguously identify complex organic intermediates and distinguish between different isomers or adsorption sites. For instance, in zeolite catalysis, in-situ Magic Angle Spinning (MAS) NMR can track the transformation of a reactant molecule within the catalyst pores, identifying a sequence of intermediates that would be impossible to distinguish by vibrational spectroscopy alone.[6][14] The use of isotopically labeled reactants (e.g., ¹³C) is a common strategy to enhance signal and track specific atomic pathways.[15]
-
Strengths: Provides detailed structural information and is inherently quantitative.[6] It is excellent for studying reactions within porous materials like zeolites.[6]
-
Limitations: NMR has inherently low sensitivity and often requires long acquisition times, making it challenging to detect short-lived intermediates or species at very low concentrations.[6] The complexity of the required hardware, particularly for in-situ MAS studies, is also a consideration.
X-ray Absorption Spectroscopy (XAS): Probing the Electronic and Local Structure of the Active Site
XAS is an element-specific technique that provides precise information about the electronic state and local coordination environment of a specific atom within the catalyst.[16][17] It is particularly powerful for studying metal-based catalysts and is often performed at synchrotron facilities due to the need for high-intensity, tunable X-rays.[18] XAS comprises two distinct regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES: Provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom.[9]
-
EXAFS: Gives details about the local atomic structure, including the identity of neighboring atoms, coordination numbers, and precise interatomic distances.[9][19]
-
Causality in Experimental Choice: XAS is the definitive tool for understanding the structure of the metallic active site during the reaction. If we hypothesize that a specific metal-support interaction or a change in the metal's oxidation state is crucial for activating a reactant, operando XAS is the only way to observe this directly.[16][20] For example, it can be used to follow the oxidation state of a platinum nanoparticle during an oxidation reaction or to detect the binding of a reactant molecule directly to a single-atom catalyst site.[17]
-
Strengths: Element-specific, highly sensitive to oxidation state and local coordination, and applicable to crystalline or amorphous materials under a wide range of reaction conditions.[16][21]
-
Limitations: It is a bulk-averaging technique, providing information on the average state of the probed element. Access to synchrotron radiation sources is required. It does not directly observe the adsorbate in the way vibrational spectroscopies do, but rather the effect of the adsorbate on the catalyst atom.
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Specialist for Unpaired Electrons
EPR (also known as Electron Spin Resonance, ESR) is a technique specifically designed to detect and characterize chemical species that have unpaired electrons.[22] This makes it an indispensable tool for studying catalytic reactions that involve radical intermediates or paramagnetic metal centers (e.g., transition metal ions in various oxidation states).[23][24]
-
Causality in Experimental Choice: EPR is selected when the proposed reaction mechanism involves radical pathways or changes in the spin state of a metal center. For example, in oxidation catalysis, EPR can be used to identify and characterize different oxygen radical species (like O⁻ or O₂⁻) on a metal oxide surface, providing direct evidence for their role in the reaction mechanism.[23]
-
Strengths: Extremely sensitive and highly specific to paramagnetic species. It can provide detailed information about the electronic structure and local environment of the unpaired electron.[23][24]
-
Limitations: It is "blind" to all diamagnetic species (those without unpaired electrons), which constitute the majority of molecules in many catalytic systems.[23] Spectra can be complex and require sophisticated simulation for interpretation.
Comparative Guide to Spectroscopic Techniques
The choice of technique is dictated by the specific questions being asked about the catalytic system. The following table provides a comparative summary to guide your decision-making process.
| Technique | Primary Information | Sensitivity | Sample Environment | Key Advantage | Key Limitation |
| Infrared (IR) | Vibrational modes of adsorbed species (functional groups).[8] | High for polar bonds | Gas, Liquid, Solid. High T&P compatible. | Versatile, widely available, excellent for identifying surface functional groups.[6] | Interference from support/solvent (esp. H₂O), less sensitive to catalyst structure. |
| Raman | Vibrational modes of adsorbates and catalyst structure.[10] | Moderate (can be enhanced) | Gas, Liquid, Solid. High T&P compatible. | Excellent for aqueous systems and simultaneous analysis of catalyst and adsorbates.[10] | Weak intrinsic signal, potential for fluorescence interference.[12] |
| NMR | Precise chemical structure, connectivity, quantification of intermediates.[6][14] | Low | Solid (MAS), Liquid. High T&P is challenging. | Unambiguous structural information, quantitative capability.[6] | Low sensitivity, long acquisition times, complex hardware for in-situ studies.[6] |
| XAS | Oxidation state, coordination number, bond distances of a specific element.[9][16] | High | Gas, Liquid, Solid. High T&P compatible. | Element-specific, provides direct insight into the active metal center's structure.[16] | Bulk-averaging, requires synchrotron access, indirect information on adsorbates. |
| EPR | Electronic & geometric structure of species with unpaired electrons.[23] | Very High | Gas, Liquid, Solid (often cryogenic). High T&P is possible. | Uniquely identifies radical intermediates and paramagnetic metal sites.[22] | Only detects paramagnetic species; cannot observe the majority of the system.[23] |
Decision Workflow for Technique Selection
To assist in navigating these choices, the following logical workflow can be applied.
Caption: Generalized workflow for a reliable operando spectroscopy experiment.
Detailed Protocol: Operando DRIFTS for CO Oxidation over a Pt/Al₂O₃ Catalyst
This protocol describes a classic experiment that is foundational for understanding how to connect spectroscopic data with catalytic performance.
-
Catalyst Loading & Cell Assembly:
-
Carefully pack ~20 mg of the Pt/Al₂O₃ catalyst powder into the ceramic crucible of the DRIFTS cell. The surface should be flat to ensure uniform IR illumination.
-
Assemble the cell, ensuring all seals are correctly seated. Attach gas lines and thermocouples. The thermocouple should be placed as close to the catalyst bed as possible for accurate temperature measurement.
-
Causality: A properly packed bed prevents gas bypass and ensures the IR beam interacts with a representative portion of the catalyst.
-
-
System Validation:
-
Install the cell in the spectrometer. Purge the entire system with high-purity Helium (He) at 50 mL/min.
-
Perform a leak check by pressurizing the system and monitoring for pressure drops. A stable system is critical for accurate quantification of gas flows.
-
-
Catalyst Pre-treatment:
-
While flowing He, collect a background spectrum of the packed catalyst bed at room temperature.
-
Switch the gas flow to 5% H₂ in He (50 mL/min). Heat the catalyst to 300°C at a rate of 10°C/min and hold for 1 hour to reduce the platinum oxide surface.
-
Cool the catalyst under He to the desired reaction temperature (e.g., 100°C).
-
Causality: This step ensures the catalyst is in a known, active state before the reaction begins. The H₂ treatment cleans the Pt surface of oxides and contaminants.
-
-
Baseline and Reaction Initiation:
-
Once at 100°C under He, collect a new reference spectrum. This spectrum will be used as the background for all subsequent reaction spectra.
-
Switch the gas flow to the reaction mixture: 1% CO, 1% O₂, balanced with He, at a total flow rate of 50 mL/min. Simultaneously, begin recording time-resolved IR spectra (e.g., 1 scan every 30 seconds) and directing the cell effluent to an online mass spectrometer or GC to measure CO, O₂, and CO₂ concentrations.
-
-
Data Acquisition and Correlation:
-
Monitor the IR spectra for the appearance of new bands. Expect to see a strong band between 2050-2100 cm⁻¹ corresponding to CO linearly adsorbed on Pt sites. You may also see bands for carbonate species on the alumina support at higher temperatures.
-
Simultaneously, monitor the mass spectrometer data for the consumption of CO and O₂ and the formation of CO₂.
-
Self-Validation: The intensity of the adsorbed CO band should correlate with the reaction conditions. As you increase the temperature, the rate of CO₂ formation should increase, and you may observe changes in the surface coverage or state of the adsorbed CO, providing direct evidence of its role as a reactive intermediate.
-
-
Data Analysis:
-
Plot the intensity of the key IR bands (e.g., integrated area of the CO peak) and the concentration of CO₂ produced as a function of time and temperature.
-
The direct correlation between the presence of adsorbed CO and the production of CO₂ validates that adsorbed CO is a key intermediate in the reaction mechanism.
-
References
- In-situ spectroscopic technique for characterising & studying heterogeneous c
- Grunwaldt, J.-D., & van Bokhoven, J. A. (2018). In situ and Operando Spectroscopy: A Powerful Approach Towards Understanding of Catalysts.
- Weckhuysen, B. M.
- Weckhuysen, B. M. (Ed.). (2009). In-situ Spectroscopy of Catalysts. American Scientific Publishers.
- Foster, A. J., & Lobo, R. F. (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews.
- Weckhuysen, B. M. (2022).
- Foster, A. J., & Lobo, R. F. (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews, 39(12), 4733-4743.
- Catalysis and Operando IR Spectroscopy.
- Pérez-Ramírez, J., & López, N. (2024).
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- In Situ and Operando Spectroscopy.
- In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis. (2023). American Chemical Society.
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- In Situ/Operando Electrocatalyst Characterization by X-ray Absorption Spectroscopy. (2020). Chemical Reviews.
- Online Monitoring of Catalytic Processes by Fiber-Enhanced Raman Spectroscopy. (2024). MDPI.
- Infrared spectroscopy–based zero-shot learning for identifying reaction intermedi
- X-Ray Absorption for Catalyst Characteriz
- Operando Spectroscopy of Catalysts Exploiting Multi-technique and Modulated Excitation Approaches. (2024). Research Collection.
- Enzymatic Catalysis - NMR Spectroscopy. University of Basel.
- Reaction Monitoring using UV-Raman Spectroscopy. Andor - Oxford Instruments.
- Development of operando spectroscopic methods and controlled catalyst prepar
- Zhang, W., et al. (2011). In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach. Chemical Society Reviews.
- In situ electron paramagnetic resonance (EPR) – a unique tool for analysing structure and reaction behaviour of paramagnetic sites in model and real catalysts. (2015). Royal Society of Chemistry.
- Structural Analysis of Single-Atom Catalysts by X-ray Absorption Spectroscopy. (2024). Accounts of Chemical Research.
- Electron paramagnetic resonance. Wikipedia.
- NMR for C
- X-ray absorption spectroscopy characterization of the catalysts. (n.d.).
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- Goswami, M., et al. (2015). EPR Spectroscopy as a Tool in Homogeneous Catalysis Research.
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A Comparative Guide to Assessing the Purity of Synthesized Chloro[tri(p-tolyl)phosphine]gold(I)
Introduction: The Imperative of Purity in Gold(I) Chemistry
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized Chloro[tri(p-tolyl)phosphine]gold(I). We will move beyond mere procedural descriptions to explore the causality behind experimental choices, establishing a self-validating system of orthogonal analytical methods. The goal is not just to identify a pure compound but to build an unassailable analytical case for its identity and quality.
Anticipating the Adversaries: Synthesis and Potential Impurities
A common and effective synthesis for Chloro(phosphine)gold(I) complexes involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), with two equivalents of the phosphine ligand.[1] One equivalent of the phosphine reduces Au(III) to Au(I), becoming oxidized to tri(p-tolyl)phosphine oxide in the process, while the second equivalent coordinates to the Au(I) center to form the desired product.
This synthetic pathway inherently introduces potential impurities that we must be equipped to detect:
-
Tri(p-tolyl)phosphine (Free Ligand): From using excess phosphine to drive the reaction to completion.
-
Tri(p-tolyl)phosphine Oxide: The primary byproduct of the gold reduction step.
-
Unreacted Gold Precursors: Although typically removed during workup, trace amounts could persist.
-
Disubstituted Gold(I) Complexes: Such as [Au(P(p-tolyl)₃)₂]Cl, which can form in the presence of excess phosphine.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
A robust purity assessment strategy is therefore designed to selectively identify and quantify these specific, anticipated impurities.
The Analyst's Toolkit: A Multi-Technique Approach to Purity Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR is arguably the most powerful technique for the characterization of organometallic complexes, providing detailed structural information and unparalleled sensitivity for detecting impurities.[2]
Causality: The power of NMR lies in its ability to probe the local electronic environment of specific nuclei (¹H, ¹³C, ³¹P). Any deviation from the expected structure, such as the presence of a free ligand or an oxidation product, will result in distinct and identifiable signals.
-
³¹P{¹H} NMR Spectroscopy: This is the primary and most diagnostic NMR experiment for this class of compounds. The phosphorus atom is at the heart of the molecule's reactivity.
-
Expert Insight: Upon coordination to the electron-deficient gold(I) center, the phosphorus atom of the phosphine ligand becomes deshielded. This results in a significant downfield shift (a more positive ppm value) of the ³¹P NMR signal compared to the free tri(p-tolyl)phosphine ligand.[3][4] This "coordination shift" is definitive proof of the Au-P bond formation. The presence of a sharp singlet confirms a single phosphorus environment.
-
Impurity Detection: The free tri(p-tolyl)phosphine ligand will appear as a sharp singlet at approximately -7 to -12 ppm. The common byproduct, tri(p-tolyl)phosphine oxide, will be found significantly further downfield, typically in the +25 to +35 ppm range.
-
-
¹H NMR Spectroscopy: Provides a detailed map of the proton environments.
-
Expected Signals: The spectrum should show two distinct sets of signals: aromatic protons on the tolyl groups (typically appearing as complex multiplets or distinct doublets in the 7.0-7.8 ppm range) and the methyl protons (appearing as a sharp singlet around 2.4 ppm). The integration ratio of the aromatic protons to the methyl protons should be 12:9, which simplifies to 4:3.
-
Impurity Detection: The presence of free ligand or phosphine oxide will result in overlapping but distinct aromatic and methyl signals, often leading to broadened peaks or incorrect integration ratios. Coordinated and free ligands can often be resolved, especially with high-field instruments.
-
-
¹³C NMR Spectroscopy: Complements the ¹H NMR data by showing all unique carbon environments. The key is to observe the expected number of aromatic and methyl carbon signals, which can be complicated by coupling to the phosphorus atom (J-coupling).
Table 1: Comparative NMR Data for Purity Assessment
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Chloro[tri(p-tolyl)phosphine]gold(I) | ³¹P{¹H} | ~ +25 to +35 | Significant downfield shift from free ligand, confirming Au-P coordination. [3][4] |
| ¹H | ~7.2-7.8 (Ar-H), ~2.4 (CH₃) | Integration ratio of Ar-H : CH₃ is 4:3. | |
| Impurity: Tri(p-tolyl)phosphine | ³¹P{¹H} | ~ -7 to -12 | Sharp signal upfield from the product. |
| Impurity: Tri(p-tolyl)phosphine Oxide | ³¹P{¹H} | ~ +25 to +35 | Can overlap with the product signal, requiring careful analysis. |
Elemental Analysis (EA): The Stoichiometric Gatekeeper
Elemental analysis is a destructive, bulk analytical technique that determines the mass percentages of carbon and hydrogen (and often nitrogen, sulfur). It is a fundamental and non-negotiable component of purity validation for a novel compound.[5]
Causality: While NMR confirms the structure, EA confirms the elemental composition and, by extension, the absence of significant quantities of impurities that would alter the C/H ratio (like solvents or inorganic salts). For a publication in a reputable journal, EA data is almost always mandatory.[5]
Trustworthiness: The gold standard for acceptance is a measured value that deviates no more than ±0.4% from the calculated theoretical value.[5] A result within this range provides strong evidence that the empirical formula is correct and the sample is free from substantial impurities.
Calculated for C₂₁H₂₁AuClP (M.W. 536.78 g/mol ):
-
Carbon (C): 46.99%
-
Hydrogen (H): 3.94%
A sample is considered pure by this method if the experimental results are, for example, C: 46.6%-47.4% and H: 3.5%-4.3%.
Physical Property Benchmarking: Melting Point Determination
This classical technique provides a quick, inexpensive, and surprisingly effective measure of bulk purity.
Causality: Pure crystalline solids have a defined, sharp melting point, corresponding to the energy required to overcome the uniform forces of the crystal lattice. Impurities disrupt this lattice, reducing the energy needed to break it down and typically causing the substance to melt over a broader range of temperatures and at a lower temperature than the pure compound.
-
Literature Value: The reported melting point for Chloro[tri(p-tolyl)phosphine]gold(I) is 205-210°C .[6]
-
Interpretation:
-
High Purity: A sharp melting range that falls within or very close to the literature value (e.g., 207-209°C).
-
Impure Sample: A broad melting range (e.g., 195-203°C) and/or a significant depression of the melting point.
-
Vibrational Spectroscopy (FT-IR): Functional Group Confirmation
Infrared (IR) spectroscopy is excellent for confirming the presence of specific bonds and functional groups within a molecule.[7]
Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. These frequencies are characteristic of the bond type (e.g., C-H, C=C, P-C, Au-P).
-
Key Applications:
-
Confirmation of Ligand Presence: The spectrum will be dominated by the characteristic absorptions of the tri(p-tolyl)phosphine ligand, including aromatic C-H stretches (~3100-3000 cm⁻¹) and C=C in-ring stretches (~1600-1400 cm⁻¹).[8]
-
Absence of Impurities: Crucially, IR can confirm the absence of P=O stretches (~1190-1200 cm⁻¹), which would indicate the presence of tri(p-tolyl)phosphine oxide. It can also show the absence of broad O-H stretches (~3200-3600 cm⁻¹), indicating the sample is free of water or alcohol solvents.
-
Direct Metal-Ligand Evidence: While less common in standard organic labs, Far-IR spectroscopy can directly observe the Au-P (~420-540 cm⁻¹) and Au-Cl stretches, providing direct evidence of the coordination sphere.[3]
-
Integrated Analytical Workflow
A logical workflow ensures that all bases are covered efficiently. The initial, non-destructive tests (NMR, IR) provide structural confirmation, followed by bulk purity checks (Melting Point, Elemental Analysis).
Caption: Integrated workflow for the comprehensive purity assessment of the title compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the synthesized Chloro[tri(p-tolyl)phosphine]gold(I) into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). The choice of solvent is critical; ensure the compound is fully soluble.[9]
-
Homogenization: Gently agitate the tube to ensure the sample is completely dissolved. A brief sonication may be used if necessary.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the spectral window is wide enough to capture all aromatic and aliphatic signals.
-
Acquire a ³¹P{¹H} NMR spectrum. Use an external standard (e.g., 85% H₃PO₄) for referencing. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the spectra using appropriate software. Carefully integrate the ¹H signals and reference the ³¹P spectrum.
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A Comparative Guide to DFT Studies of Chloro[tri(p-tolyl)phosphine]gold(I) and its Analogs
This guide provides an in-depth comparative analysis of chloro[tri(p-tolyl)phosphine]gold(I) and related phosphine gold(I) complexes, leveraging Density Functional Theory (DFT) studies to elucidate their electronic and structural properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations with experimental data to offer a comprehensive understanding of these important compounds.
Introduction: The Significance of Phosphine Gold(I) Complexes
Gold(I) complexes, particularly those featuring phosphine ligands, have garnered significant attention due to their diverse applications in catalysis, materials science, and medicinal chemistry. Chloro[tri(p-tolyl)phosphine]gold(I), with its specific electronic and steric properties conferred by the tri(p-tolyl)phosphine ligand, serves as a key example within this class of compounds. Understanding the subtle interplay between the phosphine ligand and the gold(I) center is paramount for the rational design of new catalysts and therapeutic agents. DFT has emerged as a powerful tool to probe these interactions at the molecular level, offering insights that complement experimental findings.[1]
The Computational Approach: Methodologies in DFT Studies of Gold(I) Complexes
The accuracy of DFT calculations for heavy elements like gold is highly dependent on the chosen methodology. Relativistic effects, in particular, must be accounted for to obtain meaningful results.
Foundational Choices: Functionals and Basis Sets
The selection of an appropriate exchange-correlation functional and basis set is a critical first step in any DFT study. For gold complexes, hybrid functionals such as B3LYP are often employed, although the choice can influence the outcome.[2] Basis sets for the gold atom must include relativistic corrections, with effective core potentials (ECPs) like the Los Alamos National Laboratory 2 double-ζ (LANL2DZ) being a common choice to reduce computational cost while treating the core electrons relativistically.[3] For lighter atoms like phosphorus, chlorine, carbon, and hydrogen, Pople-style basis sets such as 6-31G(d,p) are frequently used.
The rationale behind these choices lies in balancing computational expense with accuracy. While more computationally intensive methods exist, the combination of a hybrid functional with an ECP for gold and a double-ζ basis set for other atoms has been shown to provide reliable geometries and electronic properties for many gold(I) complexes.[2][3]
A Self-Validating System: Experimental Data as a Benchmark
A crucial aspect of any computational study is its validation against experimental data. For phosphine gold(I) complexes, X-ray crystallography provides precise bond lengths and angles that serve as a primary benchmark for the accuracy of the calculated geometries.[4] Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer further avenues for comparison.
A Comparative Analysis: Chloro[tri(p-tolyl)phosphine]gold(I) vs. Key Alternatives
To contextualize the properties of chloro[tri(p-tolyl)phosphine]gold(I), we will compare it with two closely related and widely studied analogs: chloro(triphenylphosphine)gold(I) and chloro(triethylphosphine)gold(I). The primary difference between these complexes lies in the electronic and steric nature of the phosphine ligand.
Structural Properties: A Tale of Three Ligands
The geometry of these two-coordinate gold(I) complexes is expected to be nearly linear. DFT calculations can predict the Au-P and Au-Cl bond lengths, as well as the P-Au-Cl bond angle. These calculated values can then be compared with experimental data from X-ray crystallography.
| Complex | Ligand Type | Calculated Au-P Bond Length (Å) | Experimental Au-P Bond Length (Å) | Calculated Au-Cl Bond Length (Å) | Experimental Au-Cl Bond Length (Å) | Calculated P-Au-Cl Angle (°) | Experimental P-Au-Cl Angle (°) |
| Chloro[tri(p-tolyl)phosphine]gold(I) | Electron-rich Aryl | To be calculated | 2.201(3), 2.208(3)[4] | To be calculated | 2.255(3), 2.256(3)[4] | To be calculated | 178.1(1), 179.6(1)[4] |
| Chloro(triphenylphosphine)gold(I) | Aryl | To be calculated | Data not available | To be calculated | Data not available | To be calculated | Linear[4][5] |
| Chloro(triethylphosphine)gold(I) | Alkyl | To be calculated | Data not available | To be calculated | Data not available | To be calculated | Data not available |
Note: "To be calculated" indicates values that would be obtained from a specific DFT study. The purpose of this guide is to outline the comparative framework.
The methyl groups on the tolyl rings in tri(p-tolyl)phosphine are electron-donating, which is expected to increase the electron density on the phosphorus atom and strengthen the Au-P bond compared to the unsubstituted triphenylphosphine ligand. Conversely, the smaller steric bulk of the ethyl groups in triethylphosphine may lead to a shorter Au-P bond. DFT can quantify these subtle electronic and steric effects.
Electronic Properties: Probing the Au-P Bond
DFT allows for a detailed analysis of the electronic structure, including the nature of the gold-phosphine bond. The interaction is primarily a σ-donation from the phosphorus lone pair to an empty orbital on the gold(I) center.[6] However, there can also be a degree of π-back-donation from gold d-orbitals to empty σ* orbitals of the P-C bonds.
Natural Bond Orbital (NBO) analysis, a common post-processing step in DFT calculations, can quantify the charge transfer and the composition of the bonding orbitals, providing a deeper understanding of the electronic differences between the complexes. It is anticipated that the more electron-donating tri(p-tolyl)phosphine and triethylphosphine ligands will exhibit a greater degree of charge transfer to the gold center compared to triphenylphosphine.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of these chloro(phosphine)gold(I) complexes is generally straightforward.
Synthesis of Chloro(triphenylphosphine)gold(I)
A common method involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine.[5][7]
Step-by-step methodology:
-
Dissolve chloroauric acid in a suitable solvent, such as ethanol.
-
Add a stoichiometric amount of triphenylphosphine to the solution. The triphenylphosphine acts as both a reducing agent and a ligand.
-
The gold(III) is reduced to gold(I), which is then coordinated by the triphenylphosphine.
-
The product, chloro(triphenylphosphine)gold(I), precipitates from the solution and can be collected by filtration and recrystallized.[5]
Characterization
The synthesized complexes are typically characterized by a suite of analytical techniques:
-
¹H and ³¹P NMR Spectroscopy: To confirm the identity and purity of the compound. The ³¹P NMR chemical shift is particularly informative about the coordination environment of the phosphorus atom. For chloro(triphenylphosphine)gold(I), the ³¹P NMR signal appears around δ 33.2 ppm in CDCl₃.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes, such as the Au-Cl and Au-P stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized structure of a chloro(phosphine)gold(I) complex.
Caption: A typical workflow for a DFT study of a gold(I) complex.
Conclusion and Future Outlook
This guide has provided a framework for comparing chloro[tri(p-tolyl)phosphine]gold(I) with its structural analogs using a combination of DFT calculations and experimental data. The choice of phosphine ligand significantly influences the structural and electronic properties of these gold(I) complexes, and DFT is an invaluable tool for rationalizing these effects. Future studies could expand this comparative approach to a wider range of phosphine ligands, exploring the impact of varying steric bulk and electronic properties on catalytic activity and biological efficacy. Furthermore, the use of more advanced computational methods, while more demanding, could provide even greater accuracy and predictive power.
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Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Computational Modelling of Gold Complexes using Density Functional Theory. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Cookson, P. D., & Tiekink, E. R. T. (1994). Chloro[tri(p-tolyl)phosphine]gold(I). Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1896–1898. Retrieved January 21, 2026, from [Link]
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DFT Study of Ligand Binding to Small Gold Clusters. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
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Chloro(triphenylphosphine)gold(I). (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2020). Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Chloro(triphenylphosphine)gold. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2020). Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Density functional theory approach to gold-ligand interactions: Separating true effects from artifacts. (2014). The Journal of Chemical Physics. Retrieved January 21, 2026, from [Link]
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Figure 3. DFT calculated gold core structures for 6 energetically... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. (2009). ACS Publications. Retrieved January 21, 2026, from [Link]
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Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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(13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea. (2000). PubMed. Retrieved January 21, 2026, from [Link]
-
Supporting Information An Efficient Approach to Chloro(organophosphine) Gold(I) Complexes for the Synthesis of Auranofin. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of Chloro[tri(p-tolyl)phosphine]gold(I): A Guide for Laboratory Professionals
For the modern researcher, chemist, and drug development professional, the synthesis and application of complex organometallic compounds like Chloro[tri(p-tolyl)phosphine]gold(I) are paramount to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of Chloro[tri(p-tolyl)phosphine]gold(I), moving beyond mere procedural steps to instill a culture of informed safety and operational excellence.
Understanding the Compound: Hazard Profile and Handling Imperatives
Chloro[tri(p-tolyl)phosphine]gold(I) is a solid organogold compound. While specific toxicology data is limited, the available Safety Data Sheets (SDS) for analogous compounds like Chloro(triphenylphosphine)gold(I) indicate that it should be handled with care.[1] It is classified as causing skin and serious eye irritation.[1][2] Therefore, adherence to stringent safety protocols is not merely a recommendation but a critical necessity.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[1]
-
Handling: Avoid dust formation and prevent contact with skin, eyes, and clothing. Do not ingest or inhale the compound.[1]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Incompatible Materials | Strong oxidizing agents, finely powdered metals. | [1] |
The Disposal Workflow: A Step-by-Step, Logic-Driven Protocol
The proper disposal of Chloro[tri(p-tolyl)phosphine]gold(I) is fundamentally about chemical waste segregation and adherence to institutional and regulatory guidelines. Gold compounds, as heavy metal derivatives, require specific disposal pathways.[3]
Caption: Disposal workflow for Chloro[tri(p-tolyl)phosphine]gold(I).
Step 1: Waste Identification and Segregation
The foundational principle of responsible chemical waste management is meticulous segregation.[4] Gold-containing waste must be kept separate from other chemical waste streams to facilitate proper treatment and potential recovery.
-
Solid Waste:
-
Bulk Quantities: Unused or expired Chloro[tri(p-tolyl)phosphine]gold(I) and any grossly contaminated items (e.g., weighing paper with significant residue) should be placed in a clearly labeled, sealed container designated for heavy metal solid waste.[3]
-
Trace Contaminated Materials: Items with trace contamination, such as used gloves, wipes, and bench paper, should also be collected in a designated and properly labeled container for solid heavy metal waste.[3]
-
-
Liquid Waste:
-
Any solutions containing dissolved Chloro[tri(p-tolyl)phosphine]gold(I) or rinsates from decontamination procedures must be collected in a compatible, labeled container for aqueous heavy metal waste. Do not mix with organic solvent waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]
-
-
Sharps Waste:
-
Contaminated needles, Pasteur pipettes, or other sharp objects must be placed in a designated sharps container for heavy metal waste.[5] Do not use standard biohazard sharps containers.
-
Step 2: Decontamination of Laboratory Glassware
Proper cleaning of glassware is essential to prevent cross-contamination of future experiments. Given the nature of gold compounds, a multi-step process is required.
Protocol for Glassware Decontamination:
-
Initial Rinse: Triple-rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the phosphine ligand and any organic residues.[6] Collect all rinsates in the designated hazardous waste container.[6]
-
Acid Wash (for residual gold): Gold is notoriously difficult to dissolve. For complete removal of gold residues, especially if the glassware appears stained, an aggressive cleaning method is necessary.
-
Aqua Regia: A freshly prepared 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃) is effective at dissolving gold.[7][8] EXTREME CAUTION IS REQUIRED. Aqua regia is highly corrosive and generates toxic gases (chlorine and nitrogen oxides). This procedure must be performed in a certified chemical fume hood with appropriate PPE.
-
Alternative: A hot solution of potassium iodide and iodine can also be used to etch and remove gold residues and is a potentially safer alternative to aqua regia.[9]
-
-
Thorough Rinsing: After the acid wash, rinse the glassware copiously with tap water, followed by several rinses with deionized water.[7]
-
Final Cleaning: Proceed with a standard laboratory detergent wash, followed by final rinses with deionized water to ensure all cleaning agents are removed.
Caption: Step-by-step glassware decontamination workflow.
Step 3: Final Disposal and Documentation
All segregated waste containers must be securely closed, properly labeled, and stored in a designated satellite accumulation area.
-
Labeling: Ensure each container has a "Hazardous Waste" label.[10] The label must clearly identify the contents, including "Chloro[tri(p-tolyl)phosphine]gold(I)" and any solvents used. List all components and their approximate percentages.[5]
-
Storage: Keep waste containers closed except when adding waste.[10] Store in a secondary containment bin to prevent spills.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3][4] Maintain meticulous records of all waste generated and disposed of for regulatory compliance.[4]
By adhering to these scientifically grounded and safety-centric procedures, you not only ensure the integrity of your research but also contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
Chemical Waste. MIT Environmental Health & Safety. [Link]
-
How To: Clean Glassware. University of Rochester Department of Chemistry. [Link]
-
Handling Heavy Metals: Best Practices for Safety. EOXS. [Link]
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Cleaning glassware used in AuNP synthesis. Reddit. [Link]
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Cleaning Laboratory Glassware For Gold Refining. Scribd. [Link]
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Chloro(triphenylphosphine)gold. PubChem. [Link]
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How can I clean gold nanoparticle stained quartz cuvette? ResearchGate. [Link]
-
Hazardous Waste Guidelines. Carnegie Mellon University Environmental Health & Safety. [Link]
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Navigating the Safe Handling of Chloro[tri(p-tolyl)phosphine]gold(I): A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the ability to handle specialized chemical reagents with confidence and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Chloro[tri(p-tolyl)phosphine]gold(I). Our focus is to empower you with the knowledge to maintain a safe laboratory environment while working with this organogold compound.
Understanding the Hazard Landscape
The primary hazards are associated with:
-
Skin and Eye Irritation: Similar phosphine-gold complexes and triarylphosphines are known to cause skin and serious eye irritation.[1][2][3]
-
Allergic Skin Reaction: Some related phosphine compounds may cause an allergic skin reaction.[4][5]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[6]
-
Target Organ Damage: Prolonged or repeated exposure to related phosphines, such as triphenylphosphine, has been shown to cause damage to the nervous system.[4][5]
-
Toxicity of Gold Compounds: Ingestion of gold compounds can lead to a range of adverse health effects, including dermatitis and potential kidney and bone marrow impairment.[7]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling Chloro[tri(p-tolyl)phosphine]gold(I). The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | N95 respirator or higher if not handled in a fume hood |
| In Solution (Handling/Reaction) | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Purification (e.g., Chromatography) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Appropriate respirator based on spill size and location |
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural steps for safely handling Chloro[tri(p-tolyl)phosphine]gold(I) from receipt to disposal.
Caption: Workflow for Handling Chloro[tri(p-tolyl)phosphine]gold(I).
Operational Plans: From Benchtop to Waste Container
1. Engineering Controls:
-
Always handle solid Chloro[tri(p-tolyl)phosphine]gold(I) in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
2. Administrative Controls:
-
Develop a standard operating procedure (SOP) for the handling of this compound and ensure all personnel are trained on it.
-
Keep quantities of the material in the immediate work area to a minimum.
-
Do not work alone when handling this or other potentially hazardous materials.
3. Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (consult the SDS for the solvent used) and then with soap and water.
-
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Managing Gold-Containing Waste
The disposal of waste containing Chloro[tri(p-tolyl)phosphine]gold(I) must be handled with consideration for both its heavy metal content and its organic ligand.
Waste Segregation is Key:
-
Solid Waste: Unused reagent, contaminated consumables (e.g., weighing paper, gloves, wipes), and spill cleanup materials should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
Precious Metal Recovery:
Due to the economic value of gold, many institutions have programs for the recovery of precious metals from hazardous waste.[8] These programs not only have a financial benefit but also reduce the environmental impact of disposal.
-
Consult your institution's Environmental Health and Safety (EHS) office to determine if a precious metal recovery program is in place.
-
If so, follow their specific guidelines for the collection and labeling of gold-containing waste. This may involve using specific containers and labeling them as "Hazardous Waste for Precious Metal Recovery."[9]
-
Shipments of such waste typically require a hazardous waste manifest.[9]
Final Disposal:
If a precious metal recovery program is not available, the waste must be disposed of through a licensed hazardous waste disposal company.[10] Ensure that the waste is properly characterized and labeled according to local, state, and federal regulations.[7]
The following decision tree can guide the disposal process:
Caption: Decision Tree for Disposal of Gold-Containing Waste.
By adhering to these guidelines, you can confidently and safely incorporate Chloro[tri(p-tolyl)phosphine]gold(I) into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine.
- Daniels Training Services. (2012, May 31). Precious Metal Recovery from Hazardous Waste.
- Fisher Scientific. (2014, December 3). SAFETY DATA SHEET: Chloro(triphenylphosphine)gold.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Tris(4-tolyl)phosphine.
- Iowa Waste Reduction Center. (n.d.). Precious Metal Reclamation.
- J&K Scientific. (n.d.). Chloro[tri(p-tolyl)phosphine]gold(I).
- SafetyCulture. (n.d.). Essential PPE for Protection Against Liquid Chemicals.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: triphenylphosphine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Tri(o-tolyl)phosphine.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: Tri(m-tolyl)phosphine.
- University of Colorado Boulder. (n.d.). Protective Gear.
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- 10. bionium.miami.edu [bionium.miami.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
